molecular formula C9H14O2 B1294732 3,5,5-Trimethylcyclohexane-1,2-dione CAS No. 57696-89-6

3,5,5-Trimethylcyclohexane-1,2-dione

Cat. No.: B1294732
CAS No.: 57696-89-6
M. Wt: 154.21 g/mol
InChI Key: WEUZZYGESXCTCU-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-1,2-cyclohexanedione is a cyclic ketone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,5-trimethylcyclohexane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUZZYGESXCTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863466
Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57696-89-6
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
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Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
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Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
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Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
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Record name 3,5,5-TRIMETHYL-1,2-CYCLOHEXANEDIONE
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Foundational & Exploratory

3,5,5-Trimethylcyclohexane-1,2-dione discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione: From Historical Synthesis to Modern Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a cyclic α-diketone of significant interest in synthetic chemistry. We will explore its historical synthesis, key physicochemical properties, and diverse applications, offering expert insights into the experimental choices that underpin its preparation and use.

Introduction: A Versatile Ketone Building Block

This compound is a cyclic ketone featuring adjacent carbonyl groups and a characteristic gem-dimethyl substitution on the cyclohexane ring.[1][2] This structural arrangement imparts unique reactivity, making it a valuable intermediate for constructing more complex molecular architectures. While it is found naturally in burley tobacco and can be used in flavor and fragrance applications, its primary significance in the scientific community lies in its role as a versatile synthetic precursor.[3][4]

Historical Context and Discovery

The history of this compound is not marked by a singular moment of discovery but rather by the logical progression of organic chemistry. Its synthesis is intrinsically linked to the study of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a readily available industrial chemical produced from the self-condensation of acetone.[4][5][6] Early 20th-century chemists, such as Otto Wallach, extensively investigated the reactions of cyclic terpenes and ketones. Work published in Justus Liebigs Annalen der Chemie in 1918 and 1924 describes the oxidation of isophorone derivatives with reagents like potassium permanganate, which represents one of the earliest methods for accessing this dione scaffold.[7] These foundational studies established the chemical pathways from abundant starting materials to more complex, functionalized cyclic systems.

Core Synthetic Methodologies

The most common and practical synthesis of this compound involves the oxidation of the α,β-unsaturated ketone, isophorone. Several methods have been developed, with varying yields and conditions.

Oxidation of Isophorone

The conversion of isophorone to the target dione requires the oxidation of the allylic carbon atom alpha to the carbonyl group.

Experimental Protocol: Selenium Dioxide Oxidation

A widely cited and effective method employs selenium dioxide (SeO₂) as the oxidant.

  • Reaction Setup: A solution of isophorone in a suitable solvent, such as aqueous acetic acid or dioxane, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: A stoichiometric equivalent of selenium dioxide is carefully added to the flask.

  • Heating and Reflux: The mixture is heated to reflux (typically 80-100 °C) and maintained for several hours. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The precipitated black selenium metal byproduct is removed by filtration. The filtrate is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acidic solvent, followed by a brine wash to remove residual water. The solution is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The resulting crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Expertise & Causality: Why This Protocol Works

  • Choice of Reagent (SeO₂): Selenium dioxide is a specific and reliable reagent for the allylic oxidation of alkenes. It selectively targets the C-H bonds adjacent to the double bond in isophorone, converting the methylene group (CH₂) into a carbonyl group (C=O) without cleaving the ring.

  • Solvent System: Acetic acid or dioxane are used because they can dissolve both the organic substrate (isophorone) and the inorganic oxidant (SeO₂), creating a homogeneous reaction environment essential for efficient conversion.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the C-H bond oxidation, ensuring the reaction proceeds at a practical rate.

  • Self-Validating Work-up: The work-up is designed to systematically remove byproducts and impurities. The filtration step physically removes the insoluble selenium. The bicarbonate wash is critical for neutralizing the acidic solvent, which could otherwise cause degradation during the final distillation. This multi-step purification ensures the high purity of the final product.

Experimental Workflow: Synthesis from Isophorone

G cluster_main Synthesis of this compound start Isophorone + SeO2 in Acetic Acid/H2O reflux Heat to Reflux (Reaction) start->reflux 1. Reactants filtration Cool & Filter (Remove Se Metal) reflux->filtration 2. Isolate Crude extraction Aqueous Work-up & Extraction filtration->extraction 3. Separate purification Dry & Evaporate Solvent extraction->purification 4. Concentrate final_product Purify via Vacuum Distillation purification->final_product 5. Final Product

Caption: Workflow for the selenium dioxide-mediated oxidation of isophorone.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of the synthesized compound.

Quantitative Data Summary
PropertyValueSource
CAS Number 57696-89-6[7][8]
Molecular Formula C₉H₁₄O₂[2][7]
Molecular Weight 154.21 g/mol [2][7]
Appearance Colorless to pale yellow solid or liquid[3][9]
Boiling Point 214-215 °C @ 760 mmHg[9]
Flash Point ~77 °C (171 °F)[10]
Solubility Soluble in methanol and other organic solvents[3][9]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the three methyl groups (two as a singlet for the gem-dimethyl group and one as a doublet coupled to the adjacent methine proton) and the methylene protons of the ring.

  • ¹³C NMR: The carbon spectrum is defined by two downfield signals for the carbonyl carbons (typically >190 ppm). Additional signals will correspond to the quaternary carbon, the methine carbon, the methylene carbons, and the three distinct methyl carbons.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band will be present in the 1700-1750 cm⁻¹ region, corresponding to the C=O stretching vibrations of the α-diketone functional group.

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The synthetic utility of this compound arises from the versatile reactivity of its vicinal dicarbonyl moiety.

  • Heterocycle Synthesis: It is an excellent precursor for forming heterocyclic rings. For instance, condensation with 1,2-diamines (like o-phenylenediamine) readily yields quinoxaline derivatives, which are important scaffolds in medicinal chemistry.

  • Precursor for Bioactive Molecules: The compound has been utilized in the preparation of Tetrahydro-carbazolone analogs, which have been investigated as potential inhibitors of the Hepatitis C virus.[11]

  • Core Building Block: The diketone can undergo various transformations, such as aldol condensations, Michael additions, and rearrangements, allowing for the stereoselective installation of substituents and the construction of complex natural product skeletons.[12]

Logical Relationships in Synthetic Applications

G cluster_apps Key Synthetic Transformations diketone 3,5,5-Trimethyl- cyclohexane-1,2-dione condensation Condensation Rxn (e.g., with Diamines) diketone->condensation yields rearrangement Rearrangement Rxn (e.g., Benzilic Acid) diketone->rearrangement can undergo alkylation Selective Alkylation diketone->alkylation serves as substrate for heterocycles Heterocyclic Scaffolds (e.g., Quinoxalines) condensation->heterocycles bioactive Bioactive Analogs (e.g., HCV Inhibitors) alkylation->bioactive

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5,5-trimethylcyclohexane-1,2-dione, a versatile cyclic dione with applications in flavor chemistry and as a synthetic intermediate. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and safety considerations.

Chemical Identity and Structure

This compound, also known by synonyms such as 4,4,6-trimethylcyclohexanedione and trimethyldihydrobrenzcatechin, is a cyclic ketone with the molecular formula C₉H₁₄O₂.[1][2] Its IUPAC name is this compound. The compound features a cyclohexane ring functionalized with two adjacent ketone groups at positions 1 and 2, and three methyl groups at positions 3 and 5.

dot graph 3_5_5_Trimethylcyclohexane_1_2_dione_Structure { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

C1 -- O1 [len=1.2, style=double]; C2 -- O2 [len=1.2, style=double];

C3 -- C7 [len=1.5]; C5 -- C8 [len=1.5]; C5 -- C9 [len=1.5];

{rank=same; C1 C2 C3 C4 C5 C6}; } Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is a colorless to pale yellow solid or liquid, with a characteristic phenolic, woody, and nutty odor.[3] It is soluble in methanol.[3]

PropertyValueReference
Molecular Weight 154.21 g/mol [2]
Melting Point 89-92 °C[1]
Boiling Point 214.6 °C at 760 mmHg[1]
Density 0.976 g/cm³[1]
Flash Point 77.1 °C[1]
Water Solubility 1.443e+004 mg/L @ 25 °C (estimated)[4]

Synthesis and Purification

The most common and industrially viable synthesis of this compound starts from the readily available α-isophorone.[1] The synthesis is a two-step process involving the epoxidation of α-isophorone to form isophorone oxide, followed by an acid-catalyzed rearrangement to yield the final product.

dot graph TD { A[α-Isophorone] -->|H₂O₂, NaOH, Methanol| B(Isophorone Oxide); B -->|Acid Catalysis (e.g., 15% HCl)| C(this compound); } Synthetic pathway from α-isophorone.

Experimental Protocol: Synthesis of Isophorone Oxide

This protocol is adapted from a well-established procedure for the epoxidation of α,β-unsaturated ketones. The reaction's progress can be monitored by UV spectroscopy, as isophorone has a characteristic absorbance maximum at 235 nm which disappears upon conversion to isophorone oxide.

Materials:

  • α-Isophorone (technical grade)

  • 30% Hydrogen peroxide

  • 6N Sodium hydroxide

  • Methanol

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone in 400 mL of methanol.

  • Cool the solution to 15 °C using an ice bath.

  • Slowly add 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide.

  • While maintaining the temperature at 15-20 °C, add 33 mL (0.2 mole) of 6N aqueous sodium hydroxide dropwise over 1 hour with continuous stirring.

  • After the addition is complete, continue stirring for 3 hours, keeping the temperature between 20-25 °C.

  • Pour the reaction mixture into 500 mL of water and extract with two 400 mL portions of ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the bulk of the ether by distillation.

  • Distill the residual liquid under reduced pressure to obtain isophorone oxide. The expected yield is approximately 70-72%.

Experimental Protocol: Acid-Catalyzed Rearrangement of Isophorone Oxide

The rearrangement of the epoxy ketone, isophorone oxide, to the α-diketone is a known transformation that can be facilitated by acid catalysis. One reported method utilizes 15% hydrochloric acid to achieve a conversion rate of up to 60%.[1]

Materials:

  • Isophorone oxide

  • 15% Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of isophorone oxide in a suitable solvent (e.g., acetone or ethanol), add 15% aqueous hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

  • C=O stretching: A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the two ketone carbonyl groups.

  • C-H stretching (alkane): Absorption bands just below 3000 cm⁻¹ due to the C-H bonds of the cyclohexane ring and methyl groups.

  • C-H bending: Absorption bands in the region of 1350-1470 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. The expected signals would include:

  • Singlets for the two geminal methyl groups at C5.

  • A doublet for the methyl group at C3.

  • Multiplets for the methylene protons at C4 and C6, and the methine proton at C3.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms:

  • Two signals in the downfield region (>200 ppm) for the two carbonyl carbons.

  • Signals for the quaternary carbon at C5, the methine carbon at C3, and the methylene carbons at C4 and C6.

  • Signals for the three methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Fragmentation patterns would likely involve the loss of methyl groups (CH₃, 15 Da) and carbonyl groups (CO, 28 Da).

Applications and Areas of Research

This compound has several notable applications:

  • Flavor and Fragrance: It is found naturally in burley tobacco and possesses a pleasant coffee-like aroma, making it useful in food, beverage, and cigarette flavorings.[1]

  • Organic Synthesis: As a dicarbonyl compound, it serves as a versatile building block in organic synthesis. For instance, it is used in the preparation of tetrahydro-carbazolone analogs, which have been investigated as hepatitis C inhibitors.

  • Precursor to Vitamin E: The related compound, 3,5,5-trimethyl-cyclohex-2-ene-1,4-dione, can be aromatized to trimethylhydroquinone, a key intermediate in the synthesis of Vitamin E.[2]

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[5]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a compound of significant interest due to its sensory properties and its utility as a synthetic intermediate. The synthetic route from isophorone provides an accessible means for its preparation in a laboratory setting. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development.

References

An In-depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione (CAS 57696-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chemical Scaffold

3,5,5-Trimethylcyclohexane-1,2-dione, a substituted cyclic α-diketone, represents a molecule of significant interest in synthetic chemistry and holds untapped potential within the realm of drug discovery. While its primary applications have historically been in the flavor and fragrance industry, the inherent reactivity of its vicinal dicarbonyl functionality presents a versatile platform for the construction of more complex molecular architectures. This guide, intended for the discerning scientific professional, aims to provide a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential as a scaffold in medicinal chemistry. By elucidating the causal relationships behind its chemical behavior and offering detailed experimental insights, we endeavor to equip researchers with the knowledge necessary to harness the full potential of this intriguing molecule.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is paramount for its successful application in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueSource
CAS Number 57696-89-6[1][2]
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1][2]
Appearance Colorless to pale yellow solid[3]
Melting Point 89-92 °C[3]
Boiling Point 214.6 °C at 760 mmHg[4]
Density ~1.0 g/cm³[4]
Flash Point 77.1 °C[4]
Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments. The methyl protons would likely appear as singlets, with the gem-dimethyl groups at C5 showing a characteristic singlet integrating to six protons. The methyl group at C3 would also be a singlet. The methylene protons at C4 and C6 would likely appear as complex multiplets due to their diastereotopic nature. Protons alpha to the carbonyl groups are typically deshielded and would be found in the 2.0-3.0 ppm range.[5]

  • ¹³C NMR: The carbon NMR spectrum would be characterized by two downfield signals for the carbonyl carbons in the range of 190-210 ppm.[5] The quaternary carbon at C5 and the other carbons of the cyclohexane ring would appear at distinct chemical shifts in the aliphatic region.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorption band of the carbonyl groups. For α-diketones, the two C=O stretching vibrations can couple, often resulting in two distinct peaks. A predicted FTIR spectrum from PubChem suggests a strong C=O stretch around 1715 cm⁻¹.[6][7]

1.2.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern of cyclic ketones can be complex, but characteristic losses of CO (m/z 28) and alkyl fragments are anticipated.[8] Alpha-cleavage, a common fragmentation pathway for ketones, would lead to the formation of acylium ions.[8]

Section 2: Synthesis and Manufacturing

The primary route to this compound involves the oxidation of isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a readily available industrial chemical.[9]

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the common α,β-unsaturated ketone, isophorone.

G Isophorone Isophorone (α-Isophorone) beta_Isophorone β-Isophorone Isophorone->beta_Isophorone Isomerization Target This compound beta_Isophorone->Target Oxidation G Diketone 3,5,5-Trimethyl- cyclohexane-1,2-dione Quinoxaline Quinoxaline Derivative Diketone->Quinoxaline Diamine 1,2-Diamine Diamine->Quinoxaline

References

2-Hydroxyisophorone CAS number 4883-60-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Hydroxyisophorone (CAS 4883-60-7): Properties, Synthesis, and Applications in Scientific Research

Abstract

2-Hydroxyisophorone (CAS 4883-60-7), a derivative of isophorone, is a versatile chemical compound with significant applications across multiple scientific and industrial domains. Characterized by its distinct woody, phenolic, and tobacco-like aroma, it is a key component in the flavor and fragrance industry.[1] Beyond its organoleptic properties, its chemical structure—a substituted cyclohexenone—makes it a valuable intermediate and building block in synthetic chemistry. This guide provides a comprehensive technical overview of 2-Hydroxyisophorone, detailing its physicochemical properties, modern synthesis methodologies including both chemical and advanced biocatalytic routes, and robust analytical techniques for its characterization. Furthermore, we explore its current and potential applications in research and development, from its role in chemical ecology as an insect pheromone to its utility as a scaffold in the design of more complex molecules for pharmaceutical research.

Physicochemical Properties and Characterization

2-Hydroxyisophorone, systematically named 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, is a cyclic ketone with the empirical formula C₉H₁₄O₂. Its structure features a hydroxyl group adjacent to the ketone, creating a stable enol-like system that dictates much of its reactivity and physical properties. The compound typically appears as a colorless to pale yellow crystalline solid.[2]

A summary of its key physicochemical properties is presented below for quick reference by researchers.

Table 1: Key Physicochemical Properties of 2-Hydroxyisophorone

Property Value References
CAS Number 4883-60-7 [3]
Molecular Formula C₉H₁₄O₂ [4]
Molecular Weight 154.21 g/mol [4]
Appearance Colorless to pale yellow solid [2]
Melting Point 83.00 to 90.00 °C [1][2]
Boiling Point 90.00 to 110.00 °C @ 15.00 mm Hg [1][2]
Vapor Pressure 0.0020 mmHg @ 25.00 °C (estimated) [2]
Flash Point 96.11 °C (205.00 °F) [2]
Assay (Purity) ≥99.0% (GC)

| Odor Profile | Woody, phenolic, dry, nutty, tobacco |[1] |

Spectroscopic data, including mass spectra from electron ionization (EI), are available in public databases such as the NIST WebBook, providing a standard for analytical confirmation.[5]

Synthesis Methodologies: Chemical and Biocatalytic Routes

The efficient synthesis of 2-Hydroxyisophorone is critical for its commercial and research applications. Both traditional chemical methods and modern, greener biocatalytic approaches have been developed.

Chemical Synthesis Pathways

Chemical synthesis typically starts from α-isophorone, a readily available industrial chemical derived from the self-condensation of acetone.[6] The conversion pathways often involve the formation of key intermediates such as epoxyisophorone or 4-ketoisophorone (4KIP), which is subsequently reduced.[6][7] One documented method involves the synthesis from epoxyisophorone under solvent-free conditions, offering a yield of around 60%.[6] Another approach focuses on the metal-free oxidation of α-isophorone to produce 4-ketoisophorone, which serves as a direct precursor.[8]

The causality behind these multi-step syntheses lies in the controlled introduction of oxygenated functional groups onto the isophorone scaffold. Direct oxidation of α-isophorone can be challenging and may lead to a mixture of products; therefore, a stepwise approach via more stable intermediates ensures higher yields and purity of the final product.

Isophorone α-Isophorone Epoxy Epoxyisophorone Isophorone->Epoxy Epoxidation Keto 4-Ketoisophorone (4KIP) Isophorone->Keto Oxidation (e.g., Metal-free) Hydroxy 2-Hydroxyisophorone Epoxy->Hydroxy Rearrangement (Solvent-free) Keto->Hydroxy Reduction

Chemical synthesis routes to 2-Hydroxyisophorone.
Biocatalytic Synthesis: A Green Chemistry Approach

Recent advancements in biotechnology have enabled a more sustainable route to 2-Hydroxyisophorone using enzymes. Unspecific peroxygenases (UPOs), particularly from fungi like Chaetomium globosum and Humicola insolens, have been shown to catalyze the highly selective hydroxylation of isophorone to 4-hydroxyisophorone (an isomer of 2-hydroxyisophorone) and 4-ketoisophorone.[7][9][10]

This biocatalytic approach is superior in terms of selectivity and environmental impact. UPOs require only hydrogen peroxide (H₂O₂) as a co-substrate, avoiding the need for harsh metal catalysts or organic solvents.[10] The enzyme's active site precisely controls the position of hydroxylation on the isophorone ring, a level of regioselectivity that is difficult to achieve with conventional chemical methods. This makes biocatalysis a highly attractive option for producing high-purity isophorone derivatives.[9][11]

sub Isophorone enzyme Unspecific Peroxygenase (UPO) + H₂O₂ sub->enzyme prod 4-Hydroxyisophorone (4HIP) + 4-Ketoisophorone (4KIP) enzyme->prod Regioselective Hydroxylation

Biocatalytic hydroxylation of isophorone via UPO.
Protocol 1: General Procedure for Biocatalytic Synthesis of 4-Hydroxyisophorone using Fungal Peroxygenase

This protocol describes a general, self-validating workflow for the enzymatic synthesis of 4-hydroxyisophorone (4HIP) from isophorone, based on methodologies described for unspecific peroxygenases (UPOs).[10]

1. Materials and Reagents:

  • Unspecific Peroxygenase (UPO) from Agrocybe aegerita (AaeUPO) or a recombinant source.

  • Isophorone (Substrate, >98% purity).

  • Hydrogen Peroxide (H₂O₂), 30% solution.

  • Phosphate Buffer (50 mM, pH 7.0).

  • Methyl tert-butyl ether (MTBE) for extraction.

  • Sodium Azide (for reaction quenching).

  • Anhydrous Sodium Sulfate.

2. Reaction Setup:

  • Prepare a 1 mL reaction mixture in a glass vial.

  • Add 50 mM phosphate buffer (pH 7.0).

  • Add isophorone to a final concentration of 0.1 mM. The substrate can be added from a stock solution in a minimal amount of a water-miscible solvent if necessary.

  • Add the UPO enzyme to a final concentration ranging from 50 nM to 1 µM. The optimal concentration should be determined empirically.

  • Incubate the mixture at 30 °C with gentle agitation.

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding H₂O₂ to a final concentration of 0.5 mM. Causality Note: H₂O₂ is the activating co-substrate for the UPO; its slow addition is crucial to prevent enzyme inactivation.

  • Monitor the reaction progress by taking aliquots at specific time points (e.g., 1, 5, 15, 30 minutes).

  • Quench the reaction in the aliquots immediately by adding a small volume of concentrated sodium azide solution or by vigorous shaking.[10]

4. Product Extraction and Analysis:

  • Once the reaction is complete (or quenched), extract the products from the aqueous phase.

  • Add an equal volume of MTBE to the reaction vial.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge briefly to separate the phases.

  • Carefully collect the organic (upper) layer containing the products.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve the residue in a known volume of a suitable solvent (e.g., chloroform or ethyl acetate) for analysis.

5. Validation and Quantification:

  • Analyze the final sample using GC-MS (see Protocol 2) to identify and quantify the formation of 4-hydroxyisophorone and other potential products like 4-ketoisophorone.

  • Run a control experiment under identical conditions but without the enzyme to ensure that product formation is enzyme-dependent.[10]

Analytical Methodologies

Accurate identification and quantification of 2-Hydroxyisophorone are essential for quality control in production and for its use in research.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing 2-Hydroxyisophorone, particularly in complex matrices such as flavor formulations or reaction mixtures. Its high resolution allows for the separation of isomers and impurities, while mass spectrometry provides definitive structural identification.[5][10]

Protocol 2: Standard GC-MS Protocol for the Analysis of 2-Hydroxyisophorone

This protocol provides a framework for the reliable analysis of 2-Hydroxyisophorone.

1. Sample Preparation:

  • Dissolve the sample (pure compound or extract from Protocol 1) in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.

  • If quantitative analysis is required, add an appropriate internal standard (e.g., a non-interfering alkane or a deuterated analog).

  • Filter the sample through a 0.45 µm syringe filter if particulates are present.[12]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection: 1 µL injection volume, splitless mode.[12]

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.
    • Ramp: 10 °C/min to 280 °C.
    • Final hold: 5 minutes at 280 °C.
    • Causality Note: This temperature program ensures the elution of volatile solvents first, followed by the separation of the analyte from potential byproducts and contaminants based on boiling point and column interaction.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Scan Range: m/z 40-300.
    • Source Temperature: 230 °C.

3. Data Analysis:

  • Identify 2-Hydroxyisophorone by comparing its retention time and mass spectrum to an analytical standard or a reference library like NIST.[5] The expected molecular ion peak is at m/z 154.

  • For quantification, generate a calibration curve using the analytical standard and the chosen internal standard.

Applications in Research and Development

While well-established in the flavor industry, 2-Hydroxyisophorone also presents significant opportunities in specialized areas of scientific research.

Chemical Ecology and Pheromone Research

2-Hydroxyisophorone has been identified as a component of the male-produced aggregation pheromone of the beetle Homalinotus depressus, a major pest of coconut palms.[6] This discovery is crucial for developing environmentally benign pest management strategies. Synthetic pheromone blends containing 2-Hydroxyisophorone can be used in traps for monitoring and controlling pest populations, reducing the reliance on broad-spectrum insecticides.

A Versatile Building Block in Drug Discovery

For drug development professionals, 2-Hydroxyisophorone is not typically a final active pharmaceutical ingredient (API) but rather a valuable chiral building block or scaffold. Its rigid cyclic structure, combined with multiple functional groups (a ketone, a hydroxyl group, and an α,β-unsaturated system), provides several reactive sites for chemical modification.

The use of natural product-inspired scaffolds is a cornerstone of modern drug design, as they often provide access to novel chemical space compared to traditional combinatorial libraries.[13] 2-Hydroxyisophorone, being naturally found in plants like saffron, fits this profile.[6] Its structure can be elaborated to synthesize more complex molecules with potential biological activities.

cluster_0 2-Hydroxyisophorone Scaffold cluster_1 Potential Derivatization Pathways Mol Deriv1 Esterification / Etherification (at -OH group) Mol->Deriv1 Site 1 (Hydroxyl) Deriv2 Ketone Reduction / Reductive Amination Mol->Deriv2 Site 2 (Ketone) Deriv3 Michael Addition (at C=C bond) Mol->Deriv3 Site 3 (Alkene) Deriv4 Complex Heterocycle Formation Deriv1->Deriv4 Deriv2->Deriv4 Deriv3->Deriv4

2-Hydroxyisophorone as a versatile synthetic scaffold.

Safety and Handling

As with any chemical reagent, proper handling of 2-Hydroxyisophorone is essential. It is classified as a hazardous substance and requires appropriate safety precautions.

Table 2: Hazard Identification and Handling Precautions

Hazard Statement GHS Pictogram Precautionary Measures References
H302: Harmful if swallowed GHS07 (Exclamation Mark) Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [3]
H315: Causes skin irritation GHS07 (Exclamation Mark) Wear protective gloves. IF ON SKIN: Wash with plenty of water and soap. If skin irritation occurs: Get medical advice. [3][14]
H319: Causes serious eye irritation GHS07 (Exclamation Mark) Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice. [3][14]
H335: May cause respiratory irritation GHS07 (Exclamation Mark) Use only outdoors or in a well-ventilated area. Avoid breathing dust. [3]

| Storage | N/A | Store in a well-ventilated, cool, dark place. Keep container tightly closed. Store locked up. |[3][14] |

Conclusion

2-Hydroxyisophorone is a multifaceted compound whose importance extends far beyond its initial applications in the flavor and fragrance sector. Its well-defined physicochemical properties, coupled with increasingly efficient and sustainable synthesis routes like biocatalysis, position it as a compound of significant interest. For researchers, it serves as a model substrate for enzymatic studies, a key component in ecological research, and, most importantly, a versatile and valuable building block for synthetic chemistry. Its potential as a scaffold for developing novel, complex molecules ensures that 2-Hydroxyisophorone will remain a relevant and valuable tool in the arsenal of scientists and drug development professionals.

References

An In-Depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5,5-trimethylcyclohexane-1,2-dione, a versatile cyclic diketone. Moving beyond a simple data sheet, this document synthesizes critical information on its chemical identity, synthesis, spectroscopic characterization, reactivity, and notable applications, particularly its emerging role as a key building block in the development of novel antiviral therapeutics. The insights provided herein are curated to support researchers and drug development professionals in leveraging the unique properties of this compound.

Compound Identification and Synonyms

This compound is a cyclic ketone that is a valuable intermediate in various chemical syntheses.[1] To facilitate comprehensive literature and database searches, a thorough understanding of its various synonyms and identifiers is crucial.

Table 1: Synonyms and Identifiers for this compound [1][2][3]

CategoryIdentifier
IUPAC Name This compound
CAS Number 57696-89-6
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Common Synonyms 1,2-Cyclohexanedione, 3,5,5-trimethyl-
4,4,6-trimethylcyclohexanedione
Trimethyldihydrobrenzcatechin
Tobacco Ketone
PubChem CID 93772
ChEMBL ID CHEMBL191800
InChI InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3
SMILES CC1CC(CC(=O)C1=O)(C)C

Physicochemical and Spectroscopic Characterization

A precise understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthetic and analytical workflows.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow liquid/solid[3]
Boiling Point 214.6 °C at 760 mmHg
Melting Point 89-92 °C
Flash Point 77.1 °C
Density 0.976 g/cm³
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum of an α-diketone like this compound is characterized by strong absorption bands corresponding to the C=O stretching vibrations. These typically appear in the region of 1680-1750 cm⁻¹. The exact position of these bands can provide insights into the conformation and electronic environment of the carbonyl groups. Additional peaks corresponding to C-H stretching and bending vibrations will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The exact chemical shifts and coupling patterns are dependent on the specific conformation of the cyclohexanedione ring.

    • ¹³C NMR : The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons, typically in the downfield region, as well as signals for the aliphatic carbons of the cyclohexane ring and the methyl groups.

  • Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be expected at m/z 154. Common fragmentation pathways for cyclic ketones often involve alpha-cleavage and rearrangements, which can provide structural confirmation.

Synthesis and Manufacturing

The most common and economically viable route to this compound is through the oxidation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a readily available industrial chemical derived from the self-condensation of acetone.[4]

Synthetic Pathway from Isophorone

The synthesis of this compound from isophorone typically involves a two-step process: epoxidation followed by rearrangement. A well-established procedure for a related transformation is the synthesis of isophorone oxide, which can serve as a key intermediate.

Synthesis_Pathway Isophorone Isophorone Isophorone_Oxide Isophorone Oxide (Intermediate) Isophorone->Isophorone_Oxide Epoxidation (e.g., H₂O₂ / NaOH) Target_Molecule This compound Isophorone_Oxide->Target_Molecule Acid-catalyzed Rearrangement

Caption: Synthetic pathway from isophorone to this compound.

Experimental Protocol: Synthesis of Isophorone Oxide (Intermediate)

This protocol, adapted from a reliable source, details the epoxidation of isophorone, a critical step towards the synthesis of the target diketone.

Materials:

  • Isophorone (0.4 mole)

  • 30% Aqueous hydrogen peroxide (1.2 moles)

  • Methanol (400 mL)

  • 6N Aqueous sodium hydroxide (0.2 mole)

  • Ether

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • In a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide in 400 mL of methanol.

  • Cool the solution to 15°C using an ice bath.

  • Add 33 mL (0.2 mole) of 6N aqueous sodium hydroxide dropwise with stirring over 1 hour, maintaining the temperature at 15-20°C.

  • After the addition is complete, stir the mixture for 3 hours while maintaining the temperature at 20-25°C.

  • Pour the reaction mixture into 500 mL of water and extract with two 400-mL portions of ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the bulk of the ether by distillation.

  • Distill the residual liquid under reduced pressure to yield isophorone oxide.

Self-Validation Insight: The progress of the reaction can be monitored by UV spectroscopy. The disappearance of the isophorone absorption maximum at 235 mμ and the appearance of the isophorone oxide maximum at 292 mμ indicate the completion of the epoxidation.

Chemical Reactivity and Synthetic Utility

As an α-diketone, this compound possesses a rich and versatile reactivity profile, making it a valuable building block in organic synthesis.

General Reactivity of α-Diketones

The adjacent carbonyl groups in α-diketones influence each other's reactivity, leading to several characteristic transformations:

  • Benzilic Acid Rearrangement : In the presence of a strong base, α-diketones can undergo rearrangement to form α-hydroxy carboxylic acids.

  • Quinoxaline Formation : α-Diketones readily condense with 1,2-diamines to form quinoxalines and related heterocyclic systems. This reaction is often used for the characterization and derivatization of α-diketones.

  • Nucleophilic Addition : The carbonyl carbons are electrophilic and susceptible to attack by various nucleophiles, including organometallic reagents and enamines.

  • Enolization : The presence of α-hydrogens allows for enolization, which can be exploited in various condensation reactions.

Reactivity_Diagram cluster_reactions Characteristic Reactions Diketone This compound (α-Diketone) Rearrangement Benzilic Acid Rearrangement Diketone->Rearrangement Base Condensation Quinoxaline Formation Diketone->Condensation 1,2-Diamine Addition Nucleophilic Addition Diketone->Addition Nucleophile Enolization Enolization & Condensation Diketone->Enolization Base/Acid

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

A significant application of this compound for the target audience is its use as a precursor in the synthesis of complex heterocyclic molecules with therapeutic potential.

Precursor for Hepatitis C Virus (HCV) Inhibitors

Recent research has highlighted the use of this compound in the preparation of tetrahydro-carbazolone analogs, which have been investigated as inhibitors of the Hepatitis C virus.[1] The diketone moiety serves as a key electrophilic component in condensation reactions to construct the core carbazolone scaffold.

The general workflow for leveraging this compound in an HCV drug discovery program would involve:

Drug_Discovery_Workflow Start 3,5,5-Trimethylcyclohexane- 1,2-dione Step1 Condensation with Substituted Anilines Start->Step1 Step2 Cyclization to form Tetrahydro-carbazolone Core Step1->Step2 Step3 Library Synthesis & Functionalization Step2->Step3 Step4 Screening against HCV Targets (e.g., NS5A) Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 End Preclinical Candidate Selection Step5->End

Caption: Drug discovery workflow utilizing this compound.

This application underscores the importance of this compound as a valuable starting material for generating libraries of novel compounds for high-throughput screening in antiviral drug discovery programs.

Analytical Methodologies

Reliable analytical methods are essential for quality control, reaction monitoring, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the analysis of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically achieved using a UV detector.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of this relatively volatile compound. A non-polar or medium-polarity capillary column would be appropriate. Detection can be performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and structural elucidation.

Safety, Handling, and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Hazard Identification : Consult the Safety Data Sheet (SDS) for detailed hazard information.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handling : Use in a well-ventilated area, such as a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-defined profile of properties, reactivity, and synthetic utility. For researchers and professionals in drug discovery, its role as a readily accessible building block for the synthesis of complex heterocyclic scaffolds, particularly in the context of antiviral drug development, makes it a compound of significant interest. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for unlocking its full potential in research and development endeavors.

References

An In-Depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylcyclohexane-1,2-dione, a substituted cyclic α-diketone, is a versatile chemical entity with growing significance in synthetic organic chemistry and medicinal research. Its unique structural features, comprising a cyclohexane ring functionalized with two adjacent carbonyl groups and three methyl substituents, render it a valuable building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical structure, methods of synthesis, spectroscopic characterization, and notable applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

This compound possesses a cyclohexane backbone with carbonyl groups at positions 1 and 2. Three methyl groups are located at positions 3 and 5, with a gem-dimethyl group at the 5-position.[1][2] This substitution pattern influences the molecule's conformation and reactivity.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 57696-89-6[2]
Molecular Formula C₉H₁₄O₂[2]
Molecular Weight 154.21 g/mol [2]
Appearance Colorless to pale yellow solid[4]
Melting Point 90-91 °C[4]
Boiling Point 90-100 °C at 2000 Pa[4]
SMILES CC1CC(C)(C)CC(=O)C1=O[2]
InChIKey WEUZZYGESXCTCU-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary and most cited route for the synthesis of this compound involves the oxidation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[5] Isophorone is a readily available industrial chemical, making it an economical starting material.[6]

Oxidation of Isophorone

A historical and effective method for this transformation is the oxidation of isophorone using potassium permanganate (KMnO₄).[5] This reaction proceeds via the oxidation of the α,β-unsaturated ketone system of isophorone.

Synthesis_Pathway Isophorone Isophorone Dione This compound Isophorone->Dione Oxidation Reagents KMnO₄

Caption: General reaction scheme for the synthesis of this compound from isophorone.

Detailed Experimental Protocol (Adapted from historical literature):

Disclaimer: This protocol is based on historical literature and should be adapted with modern safety standards and laboratory practices. The original source should be consulted for precise details.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, a solution of isophorone in a suitable solvent (e.g., acetone or a water/acetone mixture) is prepared and cooled to 0 °C in an ice bath.

  • Addition of Oxidant: A solution of potassium permanganate in water is added dropwise to the cooled isophorone solution while maintaining the temperature at or below 0 °C. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

  • Workup: Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then acidified.

  • Isolation and Purification: The product, this compound, can be isolated by distillation of the acidified reaction product.[5] Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. The vicinal diketone nature of the molecule may lead to symmetric and asymmetric stretching vibrations, typically observed in the region of 1700-1730 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the methyl and methylene groups are also present.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum is not readily found in the literature, the expected ¹H and ¹³C NMR signals can be predicted based on the structure.

  • ¹H NMR: The spectrum would be expected to show signals for the methyl protons and the methylene protons on the cyclohexane ring. The gem-dimethyl groups at the 5-position would likely appear as singlets, while the methyl group at the 3-position and the methylene protons would exhibit more complex splitting patterns due to their neighboring protons.

  • ¹³C NMR: The spectrum would feature distinct signals for the two carbonyl carbons, typically in the downfield region (δ > 200 ppm). Signals for the quaternary carbon at the 5-position, the methine carbon at the 3-position, and the methylene carbons, as well as the carbons of the methyl groups, would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of the compound.[2] Fragmentation patterns would likely involve the loss of CO, methyl groups, and other small neutral molecules, providing further structural information.

Reactivity and Synthetic Applications

The vicinal dicarbonyl moiety of this compound is the primary site of its reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Tetrahydrocarbazolone Analogs

A significant application of this compound is in the synthesis of tetrahydro-carbazolone analogs.[7] These scaffolds are of considerable interest in medicinal chemistry, particularly in the development of antiviral agents. The reaction typically involves a Fischer indole synthesis-type condensation with a substituted phenylhydrazine.

Fischer_Indole_Synthesis Dione This compound Carbazolone Tetrahydro-carbazolone Analog Dione->Carbazolone Hydrazine Substituted Phenylhydrazine Hydrazine->Carbazolone Acid Acid catalyst

Caption: Reaction scheme for the synthesis of tetrahydro-carbazolone analogs.

General Experimental Protocol for Tetrahydrocarbazolone Synthesis:

  • Reaction Setup: this compound and a substituted phenylhydrazine hydrochloride are dissolved in a suitable solvent, such as acetic acid or ethanol.

  • Reaction Conditions: The mixture is heated to reflux for a specified period, typically several hours, to drive the condensation and cyclization reaction.

  • Workup and Isolation: After cooling, the reaction mixture is often poured into water, causing the product to precipitate. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Application in Hepatitis C Virus (HCV) Inhibitor Synthesis

Tetrahydro-carbazolone derivatives synthesized from this compound have been identified as key intermediates in the preparation of potent inhibitors of the Hepatitis C virus (HCV).[7] The carbazole core serves as a rigid scaffold for the attachment of various functional groups that can interact with the active site of viral enzymes, such as the NS3/4A protease. The development of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV, and the synthesis of novel, effective inhibitors remains an active area of research.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[3]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid:

    • If Swallowed: Get medical help. Rinse mouth.

    • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from isophorone and the reactivity of its vicinal dicarbonyl functionality make it an attractive starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of tetrahydro-carbazolone analogs, which are precursors to potent Hepatitis C virus inhibitors, highlights its importance in the field of drug discovery and development. Further exploration of the reactivity and applications of this compound is likely to uncover new and innovative synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

An In-Depth Technical Guide to the Natural Occurrence of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3,5,5-trimethylcyclohexane-1,2-dione, a significant diketone known for its contribution to the aroma and flavor profiles of select natural products. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's primary natural sources, proposing a scientifically-grounded biosynthetic pathway, and outlining robust methodologies for its isolation and analytical characterization. By integrating established knowledge with hypothesized biochemical transformations, this guide aims to provide a definitive resource on the natural origins and scientific investigation of this molecule.

Introduction

This compound (CAS No. 57696-89-6), also recognized by synonyms such as "nicotinone" and "tobacco ketone," is a C9-cyclic dione with notable sensory properties.[1][2] Its chemical structure, characterized by a cyclohexane ring with two adjacent carbonyl groups and three methyl substituents, gives rise to a pleasant coffee-like and tobacco aroma.[1] While it has applications as a flavoring agent in food, beverages, and cigarettes, its origins in nature are highly specific and have been a subject of interest.[1] Historically, its extraction from natural sources was characterized by low yields and high costs, limiting its widespread use until semi-synthetic production methods were developed from α-isophorone.[1] This guide delves into the core of its natural occurrence, providing a detailed examination of its sources, biogenesis, and the scientific methodologies required for its study.

Chemical and Physical Properties

A foundational understanding of a molecule's properties is critical for designing effective extraction and analysis protocols. The causality behind choosing a specific solvent for extraction or a temperature program for gas chromatography is dictated by these fundamental characteristics.

PropertyValueReference(s)
Molecular Formula C₉H₁₄O₂[3][4]
Molecular Weight 154.21 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 214.6°C at 760 mmHg[1][7]
Flash Point 77.1°C[1]
Melting Point 89-92°C[1]
Density ~1.0 g/cm³[7]
Solubility Soluble in water (approx. 14.4 g/L at 25°C)[6][8]

Part 1: Natural Occurrence and Distribution

The natural presence of this compound is not widespread, which makes its documented sources particularly significant. The primary and most well-established natural reservoir of this compound is tobacco.

Primary Source: Tobacco (Nicotiana tabacum)

This compound is a well-known constituent of tobacco leaves, where it contributes to the characteristic aroma profile.[1] Its presence is closely linked to the complex chemical transformations that occur during the leaf curing and fermentation processes. These processes involve both enzymatic and non-enzymatic degradation of larger precursor molecules present in the fresh leaf.[1][3][8] The concentration of this and other volatile compounds is a critical determinant of tobacco quality and is influenced by the tobacco variety, growing conditions, and curing methodology.[1][3]

Aroma compounds derived from the degradation of carotenoids, known as norisoprenoids or carotenoid degradation products (CDPs), are fundamental to the aroma of tobacco.[3][6][8] It is within this class of compounds that this compound is categorized.

Natural SourcePlant PartSignificanceReference(s)
Nicotiana tabacum LeavesKey aroma and flavor compound, known as "nicotinone" or "tobacco ketone".[1]

It is important to distinguish this compound from structurally similar molecules. For instance, 3,5,5-trimethyl-1,2-cyclo-pentane-dione has been identified in coffee, but the presence of this compound in coffee has not been definitively established in the reviewed literature.[9] This highlights the specificity of the biosynthetic or degradative pathways leading to its formation in tobacco.

Part 2: Hypothesized Biosynthetic Pathway

While the direct, step-by-step enzymatic synthesis of this compound in tobacco has not been fully elucidated, substantial evidence points to its origin as a degradation product of C40 carotenoids.[1][3][6] Carotenoids, such as β-carotene, lutein, and neoxanthin, are abundant pigments in green tobacco leaves.[3] During the curing process, these pigments undergo oxidative cleavage, yielding a variety of volatile C9 to C13 norisoprenoids that define the tobacco aroma.[6][9]

The following is a proposed pathway grounded in the established principles of norisoprenoid biogenesis. The central hypothesis is that this compound is formed via the oxidative degradation of a C13 norisoprenoid intermediate, which itself originates from the cleavage of a C40 carotenoid.

Step 1: Oxidative Cleavage of Carotenoids

The initial and rate-limiting step is the enzymatic cleavage of a carotenoid precursor. This is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) .[10] For the formation of a molecule with the trimethylcyclohexane skeleton, β-carotene is a logical starting precursor. Cleavage of β-carotene at the 9,10 (and 9',10') positions by a CCD enzyme yields β-ionone, a foundational C13 norisoprenoid.

Step 2: Formation of an α-Ionone Intermediate

While β-ionone is a direct product, the substitution pattern of this compound suggests a precursor with a double bond in a different position, such as α-ionone. α-Ionone can be formed from the cleavage of other carotenoids or through isomerization of β-ionone. This intermediate is critical as it possesses the foundational C9 cyclic structure and methyl group placement.

Step 3: Oxidative Transformations

Following the formation of an ionone-like precursor, a series of oxidative reactions are necessary to introduce the two ketone functionalities. This can occur through enzymatic (e.g., P450 monooxygenases, dehydrogenases) or non-enzymatic (photo-oxidation) processes, which are prevalent during the high-temperature, oxidative environment of tobacco curing.[1] These steps would involve hydroxylation of the cyclohexane ring followed by oxidation to the corresponding ketones.

G cluster_0 Carotenoid Precursor Pool cluster_1 C13 Norisoprenoid Formation cluster_2 Oxidative Modification Beta_Carotene β-Carotene (C40) Alpha_Ionone α-Ionone (C13 Intermediate) Beta_Carotene->Alpha_Ionone Carotenoid Cleavage Dioxygenases (CCDs) Hydroxylated_Intermediate Hydroxylated Intermediates Alpha_Ionone->Hydroxylated_Intermediate Hydroxylation (e.g., P450 enzymes) Target_Compound This compound Hydroxylated_Intermediate->Target_Compound Oxidation (e.g., Dehydrogenases)

Caption: Hypothesized biosynthetic pathway of this compound.

Part 3: Isolation and Extraction from Natural Sources

The isolation of this compound from its natural matrix (tobacco leaves) is a critical step for its characterization, quantification, or further use. The low natural abundance necessitates an efficient and carefully designed extraction protocol.[1]

Rationale for Method Selection

The choice of extraction technique is governed by the physicochemical properties of the target molecule. Given its volatility and moderate polarity, a combination of distillation and solvent extraction is highly effective. Steam distillation is particularly well-suited for separating volatile compounds from complex, non-volatile plant matrices. The subsequent liquid-liquid extraction allows for the concentration of the analyte and its transfer into a solvent compatible with downstream analysis.

Detailed Step-by-Step Protocol: Steam Distillation and Liquid-Liquid Extraction
  • Sample Preparation:

    • Obtain cured tobacco leaves.

    • Reduce the particle size of the leaves by grinding or milling to increase the surface area for efficient extraction. A 1-2 mm particle size is recommended.

    • Accurately weigh approximately 100 g of the ground tobacco material into a multi-neck distillation flask.

  • Steam Distillation:

    • Add 500 mL of deionized water to the flask containing the sample.

    • Set up the steam distillation apparatus. Ensure all glass joints are properly sealed.

    • Begin passing steam through the sample slurry. The steam will vaporize the volatile and semi-volatile compounds.

    • Collect the distillate, which will be a biphasic mixture of water and the essential oil containing the target compound, in a receiving flask cooled in an ice bath.

    • Continue distillation until approximately 300-400 mL of distillate has been collected. The aroma of the distillate can serve as a qualitative indicator of process completion.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the collected distillate to a separatory funnel of appropriate size.

    • Add 50 mL of a high-purity, low-boiling-point organic solvent. Dichloromethane or diethyl ether are suitable choices due to their high affinity for moderately polar compounds and ease of removal.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer (typically the bottom layer for dichloromethane) will contain the extracted compounds.

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of the organic solvent to ensure exhaustive extraction.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Decant or filter the dried extract into a round-bottom flask.

    • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to prevent loss of the volatile target compound.

    • The resulting concentrate is now ready for analytical characterization.

G A 1. Sample Preparation (Grind Cured Tobacco) B 2. Steam Distillation (Separate Volatiles) A->B C 3. Liquid-Liquid Extraction (Transfer to Organic Solvent) B->C D 4. Drying (Remove Water with Na₂SO₄) C->D E 5. Concentration (Rotary Evaporation) D->E F Final Extract for Analysis E->F

Caption: Workflow for the isolation of this compound.

Part 4: Analytical Characterization and Quantification

Unambiguous identification and accurate quantification are paramount in the study of natural products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like this compound due to its exceptional separation power and specificity.[11]

Rationale for GC-MS Selection

The choice of GC-MS is a self-validating system for this application. Gas chromatography provides the necessary resolution to separate the target analyte from a complex mixture of other volatile compounds present in the tobacco extract. Mass spectrometry then provides two critical pieces of information: a definitive mass spectrum (a molecular "fingerprint") for positive identification and a highly sensitive signal for accurate quantification.

Detailed Step-by-Step Protocol: GC-MS Analysis
  • Sample and Standard Preparation:

    • Prepare a series of calibration standards by dissolving a pure analytical standard of this compound in the extraction solvent (e.g., dichloromethane) to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • To enhance precision, add a suitable internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties not present in the sample) to all calibration standards and the prepared sample extract at a constant concentration.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless inlet, operated in splitless mode for 1 minute to maximize sensitivity. Injector temperature: 250°C.

      • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), provides excellent separation for a wide range of compounds.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: 10°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

        • (This program allows for good separation of early-eluting volatiles while ensuring the elution of less volatile compounds.)

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full Scan (m/z 40-350) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification to improve sensitivity and selectivity. Key diagnostic ions for this compound should be chosen for SIM mode.

  • Data Analysis:

    • Identification: Confirm the identity of the target compound in the sample extract by comparing its retention time and mass spectrum with that of the pure analytical standard.

    • Quantification: Integrate the peak areas of the target analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample by applying its peak area ratio to the regression equation of the calibration curve.

G cluster_0 Sample Injection & Separation cluster_1 Detection & Identification cluster_2 Data Processing A Inject Extract into GC B Volatilization in Inlet A->B C Separation on Capillary Column B->C D Elution into MS Source C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Compare Retention Time & Mass Spectrum to Standard for Identification G->H I Integrate Peak Areas & Quantify Against Calibration Curve G->I

References

An In-depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione in Tobacco Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,5-trimethylcyclohexane-1,2-dione, a significant volatile compound found in tobacco leaves, particularly in Burley tobacco. This document delves into the chemical properties, biosynthetic origins, and analytical methodologies for this compound. Furthermore, it explores its sensory impact on tobacco products and discusses the current understanding of its toxicological profile. This guide is intended to be a valuable resource for professionals in tobacco research, flavor chemistry, and drug development, offering insights into the formation, characterization, and potential implications of this intriguing molecule.

Introduction: The Significance of a Unique Ketone in Tobacco

This compound, a cyclic ketone, is a naturally occurring compound that plays a crucial role in the characteristic aroma profile of certain tobacco varieties, most notably Burley tobacco. Its sensory properties are often described as having a coffee-like or sweet, caramel-like aroma, making it a significant contributor to the complex flavor of tobacco products.[1] Beyond its aromatic qualities, the presence and concentration of this compound can be indicative of specific tobacco cultivars, cultivation practices, and curing methods. Understanding the science behind this compound is therefore of paramount importance for quality control, product development, and safety assessment in the tobacco industry. This guide will provide a detailed exploration of this compound, from its molecular origins within the tobacco leaf to the analytical techniques used for its quantification and the current knowledge of its potential health effects.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, analysis, and the interpretation of its behavior in the tobacco matrix.

PropertyValueSource
CAS Number 57696-89-6[1][2][3]
Molecular Formula C9H14O2[3]
Molecular Weight 154.21 g/mol [3]
Appearance Colorless to pale yellow solid or liquid[1][4]
Melting Point 89-92°C[1]
Boiling Point 214-215°C at 760 mmHg[1][4]
Flash Point 77.1°C[1][4]
IUPAC Name This compound[3]
Synonyms Tobacco Ketone, Nicotine Ketone, FEMA 3459[1][5]

Biosynthesis in Tobacco: A Product of Carotenoid Degradation

The presence of this compound in tobacco is not a result of direct synthesis but rather the degradation of larger precursor molecules. The scientific consensus points to the oxidative cleavage of carotenoids as the primary biosynthetic origin of this C9-ketone.[1]

Carotenoids, such as β-carotene, lutein, and neoxanthin, are abundant pigments in green tobacco leaves. During the curing and senescence processes, these carotenoids undergo enzymatic and non-enzymatic degradation, yielding a variety of volatile and non-volatile compounds that contribute to the final aroma and flavor of the tobacco.[1] The cleavage of the polyene chain of carotenoids by carotenoid cleavage dioxygenases (CCDs) is a key step in this process. Specifically, the cleavage at the 9,10 and 9',10' positions of various carotenoids can generate C13-ionones and other apocarotenoids. Further degradation of these initial products can lead to the formation of smaller fragments, including C9-ketones like this compound.

Carotenoid Degradation Pathway Figure 1: Proposed Biosynthetic Pathway of this compound in Tobacco Carotenoids Carotenoids (e.g., β-carotene, Lutein) C13_Norisoprenoids C13-Norisoprenoids (e.g., Ionones) Carotenoids->C13_Norisoprenoids Enzymatic/Oxidative Cleavage (e.g., by CCDs) C9_Ketone This compound C13_Norisoprenoids->C9_Ketone Further Degradation

Caption: Proposed pathway for the formation of this compound from carotenoids in tobacco leaves.

The specific carotenoid precursors and the exact enzymatic steps leading to this compound are still an active area of research. However, the higher concentrations of this compound in air-cured Burley tobacco compared to flue-cured varieties suggest that the slower curing process of Burley allows for more extensive enzymatic and oxidative degradation of carotenoids.

Analytical Methodologies: Extraction, Identification, and Quantification

The accurate determination of this compound in tobacco is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for its analysis.

Sample Preparation and Extraction

A robust sample preparation protocol is critical to ensure the efficient extraction of the target analyte from the complex tobacco matrix. The following is a recommended workflow based on established methods for volatile compounds in tobacco.

Analytical Workflow Figure 2: General Analytical Workflow for this compound in Tobacco start Tobacco Sample (Ground) extraction Solvent Extraction (e.g., Dichloromethane or Methanol) start->extraction cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) extraction->cleanup analysis GC-MS Analysis cleanup->analysis quantification Quantification (Internal/External Standard) analysis->quantification end Results quantification->end

Caption: A typical workflow for the analysis of this compound in tobacco samples.

Step-by-Step Protocol:

  • Sample Homogenization: A representative sample of tobacco leaves is finely ground to a homogenous powder to ensure efficient extraction.

  • Extraction: The powdered tobacco is extracted with a suitable organic solvent. Dichloromethane or a mixture of methanol and water are commonly used. Sonication or shaking can be employed to enhance extraction efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid particles. The solvent is then carefully evaporated under a gentle stream of nitrogen to concentrate the analytes.

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A silica or C18 cartridge can be used for this purpose.

GC-MS Analysis

The concentrated extract is then analyzed by GC-MS.

Typical GC-MS Parameters:

ParameterRecommended SettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column provides good separation for a wide range of volatile and semi-volatile compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of the analyte.
Oven Program Initial temp: 50°C (hold 2 min), ramp to 280°C at 5°C/min (hold 5 min)A programmed temperature ramp allows for the separation of compounds with different boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas for optimal chromatographic performance.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-400 amuCovers the expected mass range of the analyte and its fragments.

Identification and Quantification:

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show characteristic fragment ions.

  • Quantification: Quantification is typically performed using an internal standard method to correct for variations in extraction efficiency and injection volume. A suitable internal standard would be a compound with similar chemical properties that is not naturally present in tobacco, such as an isotopically labeled version of the analyte or another ketone with a different retention time.

Sensory Impact and Role in Tobacco Flavor

This compound is recognized as a key contributor to the desirable aroma of certain tobaccos, particularly air-cured Burley. Its characteristic coffee, caramel, and sweet notes help to mellow the harshness of tobacco smoke and contribute to a more pleasant sensory experience.[1] The concentration of this compound, along with other flavor components, is a critical factor in the blending of tobacco products to achieve a specific and consistent flavor profile. As a flavoring agent, it can also be synthesized and added to tobacco products to enhance their aroma.[1]

Toxicological Profile and Health Considerations

The toxicological data specifically for this compound is limited. However, information on its hazard classification and data from structurally similar compounds can provide some insight into its potential health effects.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[6]

  • H317: May cause an allergic skin reaction.[6]

  • H319: Causes serious eye irritation.[6]

Studies on the structurally related compound, 3,5,5-trimethyl-2-cyclohexen-1-one, have shown that it can cause irritation to the respiratory tract upon inhalation.[7] While direct extrapolation of toxicity data should be done with caution, the presence of a reactive α,β-unsaturated ketone moiety in the cyclohexenone suggests a potential for similar irritant effects.

It is important to note that the health risks associated with tobacco use are overwhelmingly due to the complex mixture of thousands of chemicals in tobacco smoke, many of which are known carcinogens and toxicants.[8] The contribution of any single flavor compound to the overall toxicity of tobacco products is a subject of ongoing research.

Conclusion and Future Perspectives

This compound is a significant component of tobacco, influencing its aroma and overall sensory perception. Its formation through the degradation of carotenoids highlights the complex biochemical changes that occur during tobacco curing. The analytical methods outlined in this guide provide a framework for the accurate monitoring of this compound for quality control and research.

While some toxicological information is available, further research is needed to fully understand the potential health effects of this compound, particularly in the context of inhalation exposure from tobacco smoke. Additionally, a more detailed elucidation of its biosynthetic pathway could offer opportunities for modulating its concentration in tobacco through agricultural practices or processing techniques. For drug development professionals, understanding the chemistry and potential biological activity of such compounds found in natural products can inform the discovery of new molecular entities, although no specific pharmacological activities have been reported for this particular ketone. This guide serves as a foundational resource to stimulate further investigation into this important tobacco constituent.

References

An In-Depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5,5-trimethylcyclohexane-1,2-dione, a versatile cyclic dione with applications ranging from flavor chemistry to its potential as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, spectroscopic signature, reactivity, and role as a building block for complex molecular architectures.

Core Molecular Characteristics

This compound, also known by synonyms such as 4,4,6-trimethylcyclohexanedione and trimethyldihydrobrenzcatechin, is a cyclic ketone with the molecular formula C₉H₁₄O₂.[1][2] Its structure is characterized by a cyclohexane ring functionalized with two adjacent carbonyl groups at positions 1 and 2, a single methyl group at position 3, and a gem-dimethyl group at position 5. This substitution pattern imparts specific steric and electronic properties that govern its reactivity and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 57696-89-6[3]
Molecular Weight 154.21 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 89-92 °C[2]
Boiling Point 214.6 °C at 760 mmHg[2]
Density 0.976 g/cm³[2]
Flash Point 77.1 °C[2]
Solubility Soluble in methanol.[4]

Synthesis of this compound

The reaction proceeds via the oxidation of the allylic carbon adjacent to the ketone in isophorone. The process involves the cleavage of the double bond and subsequent oxidation to the dione.

Synthesis_of_3_5_5_trimethylcyclohexane_1_2_dione isophorone Isophorone permanganate KMnO4 isophorone->permanganate dione This compound permanganate->dione Oxidation Quinoxaline_Formation dione This compound intermediate Tetrahydroquinoxaline intermediate dione->intermediate + diamine o-Phenylenediamine diamine->intermediate quinoxaline Quinoxaline derivative intermediate->quinoxaline Dehydration HCV_Inhibitor_Synthesis dione This compound hydrazone Phenylhydrazone intermediate dione->hydrazone + hydrazine Substituted Phenylhydrazine hydrazine->hydrazone carbazolone Tetrahydrocarbazolone Scaffold (HCV Inhibitor Precursor) hydrazone->carbazolone Fischer Indole Synthesis (Acid-catalyzed)

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5,5-Trimethylcyclohexane-1,2-dione from Isophorone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 3,5,5-trimethylcyclohexane-1,2-dione, a valuable diketone intermediate, from the readily available starting material, isophorone. Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) is an α,β-unsaturated cyclic ketone produced on an industrial scale from the self-condensation of acetone.[1][2][3] The target molecule, this compound, serves as a key building block in the synthesis of various complex organic molecules, including flavorants and potential pharmaceutical agents.[4] This protocol details a robust and scalable laboratory procedure centered on the controlled oxidation of the isophorone backbone. We will delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and present data in a clear, accessible format for researchers, scientists, and professionals in drug development.

Scientific Rationale and Mechanistic Overview

The conversion of isophorone to this compound requires the selective oxidation of the α-carbon (C2) adjacent to the existing carbonyl group. While various methods for the oxidation of isophorone isomers exist, including catalytic aerobic oxidation and multi-step sequences involving epoxidation, this guide focuses on a classic and effective method: oxidation with potassium permanganate (KMnO₄).

The Causality Behind Experimental Choices:

  • Choice of Oxidant: Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent. In a controlled environment, it can effectively oxidize the enol or enolate form of the ketone at the α-position.

  • Reaction Control: The oxidation by permanganate is highly exothermic and can easily lead to over-oxidation and cleavage of the cyclohexanone ring if not properly controlled. Therefore, maintaining a low temperature (0-5 °C) throughout the addition of the oxidant is the most critical parameter for achieving a successful outcome.

  • Work-up Strategy: The reaction produces a brown, insoluble manganese dioxide (MnO₂) precipitate. A reductive work-up using sodium bisulfite (NaHSO₃) is employed to convert the MnO₂ into soluble manganese(II) sulfate (MnSO₄), which is crucial for simplifying the subsequent extraction and purification of the desired product.[5]

The reaction proceeds via the attack of the permanganate ion on the enol form of isophorone, leading to the formation of a manganese ester intermediate, which then collapses to form the dione and MnO₂.

Safety and Hazard Management

Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

Substance CAS No. Molecular Formula Molar Mass ( g/mol ) Key GHS Hazard Statements
Isophorone 78-59-1C₉H₁₄O138.21Harmful if swallowed or in contact with skin. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.[6][7][8][9]
Potassium Permanganate 7722-64-7KMnO₄158.03May intensify fire; oxidizer. Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life.
Sodium Bisulfite 7631-90-5NaHSO₃104.06Harmful if swallowed. Causes serious eye damage. Contact with acids liberates toxic gas.
Dichloromethane 75-09-2CH₂Cl₂84.93Causes skin irritation. Causes serious eye irritation. May cause drowsiness or dizziness. May cause cancer.
This compound 57696-89-6C₉H₁₄O₂154.21Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye irritation.[10][11]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocol: Synthesis of this compound

This protocol provides a method for the synthesis on a 0.1 molar scale.

Materials and Reagents
Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
Isophorone (≥97%)138.2113.8 g (15.0 mL)0.101.0
Potassium Permanganate158.0317.4 g0.111.1
Deionized Water18.02400 mL--
Sodium Bisulfite104.06~20 g (or until clear)~0.19-
Dichloromethane (DCM)84.933 x 100 mL--
Anhydrous Magnesium Sulfate120.37~10 g--
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer and adapter

  • Dropping funnel (or powder funnel for solid addition)

  • Ice-water bath

  • 1 L separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • Place 13.8 g (15.0 mL) of isophorone and 200 mL of deionized water into the 500 mL three-neck round-bottom flask equipped with a magnetic stir bar.

    • Assemble the flask with a thermometer and begin vigorous stirring to create a fine emulsion.

    • Cool the flask in an ice-water bath until the internal temperature is stable between 0 and 5 °C.

    Scientist's Note: Vigorous stirring is essential as this is a two-phase reaction. Maintaining the low temperature is the most critical factor for preventing unwanted side reactions and maximizing yield.

  • Oxidation:

    • In a separate beaker, dissolve 17.4 g of potassium permanganate in 200 mL of deionized water. This may require gentle warming, but the solution must be cooled to room temperature before use.

    • Transfer the permanganate solution to a dropping funnel and add it dropwise to the stirring isophorone mixture over a period of approximately 1.5-2 hours.

    • Alternatively, the solid potassium permanganate can be added in small portions over the same time period.

    • CRITICAL: Monitor the internal temperature continuously and adjust the addition rate to ensure it does not rise above 10 °C. The purple color of the permanganate should dissipate as it is consumed, and a brown precipitate of MnO₂ will form.

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the bath and let it stir at room temperature for another 2 hours.

    • Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes) to confirm the consumption of isophorone.

    • Cool the reaction mixture back down in an ice bath. Slowly add solid sodium bisulfite in small portions. An exothermic reaction will occur. Continue adding until the brown MnO₂ precipitate dissolves and the solution becomes colorless (or very pale yellow).

    Rationale: This step is crucial for the workup. The reduction of insoluble MnO₂ to the water-soluble Mn²⁺ ion allows for a clean separation of the organic product from the manganese salts.[5]

  • Extraction and Isolation:

    • Transfer the entire reaction mixture to a 1 L separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash them sequentially with 100 mL of deionized water and 100 mL of saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation. Collect the fraction corresponding to this compound (b.p. approx. 70-73°C at 5 mmHg).[12]

    • The purity of the final product should be assessed by GC-MS and NMR spectroscopy.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Reaction Setup Isophorone + Water Cool to 0-5 °C Oxidation 2. Controlled Oxidation Slow addition of KMnO₄ Temp < 10 °C Setup->Oxidation Stir 3. Reaction Completion Stir at RT for 2h Oxidation->Stir Quench 4. Quenching Add NaHSO₃ until colorless Stir->Quench Extract 5. Extraction Extract with DCM (3x) Quench->Extract Purify 6. Purification Dry, Concentrate & Vacuum Distill Extract->Purify Analysis 7. Characterization GC-MS, NMR, IR Purify->Analysis

Caption: Workflow for the synthesis of this compound.

References

Application Note: A Comprehensive Protocol for the Synthesis of 3,5,5-Trimethylcyclohexane-1,2-dione via Riley Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed laboratory protocol for the synthesis of 3,5,5-trimethylcyclohexane-1,2-dione, a valuable dicarbonyl compound. The presented methodology is centered on the selective oxidation of the α-methylene group of isophorone (3,5,5-trimethylcyclohex-2-en-1-one). The core of this synthesis is the Riley oxidation, which employs selenium dioxide (SeO₂) as a specific and effective oxidizing agent for this transformation.[1][2] This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust, step-by-step procedure grounded in established chemical principles. We will delve into the reaction mechanism, experimental setup, purification techniques, and critical safety considerations necessitated by the high toxicity of selenium compounds.

Scientific Principle and Reaction Mechanism

The conversion of a ketone to a 1,2-dicarbonyl compound via selenium dioxide is known as the Riley oxidation.[2] This reaction is particularly effective for oxidizing methylene groups situated adjacent (in the α-position) to a carbonyl group. The starting material for this protocol, isophorone, is an α,β-unsaturated ketone produced industrially from the condensation of acetone.[3][4] While isophorone has two α-positions, the methylene (CH₂) is more susceptible to oxidation than the methyl (CH₃) group under these conditions.

Causality of the Mechanism: The reaction is understood to proceed through the enol tautomer of the ketone.[5][6] The electrophilic selenium center of SeO₂ is attacked by the electron-rich enol, initiating the reaction cascade.

The generally accepted mechanism involves several key steps:

  • Enolization: The ketone (isophorone) establishes an equilibrium with its enol form.

  • Ene Reaction: Selenium dioxide undergoes an ene-type reaction with the enol.

  • [6][7]-Sigmatropic Rearrangement: The intermediate from the ene reaction rapidly rearranges to form a β-ketoseleninic acid.

  • Decomposition: This unstable intermediate eliminates water and elemental selenium (Se⁰), which precipitates from the reaction mixture as a red solid, yielding the desired 1,2-dione product.[2]

G cluster_mech Reaction Mechanism: Riley Oxidation start Isophorone (Ketone) enol Enol Tautomer start->enol Enolization intermediate1 Initial Adduct (via Ene Reaction) enol->intermediate1 + SeO₂ intermediate2 β-Ketoseleninic Acid (via [2,3]-Sigmatropic Rearrangement) intermediate1->intermediate2 Rearrangement product This compound intermediate2->product Decomposition byproduct Elemental Selenium (Se⁰) + H₂O intermediate2->byproduct

Caption: The mechanistic pathway of the Riley oxidation of isophorone.

Materials and Apparatus

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Supplier Notes
Isophorone (≥97%)78-59-1C₉H₁₄O138.21Use freshly distilled if purity is questionable.
Selenium Dioxide (≥99%)7446-08-4SeO₂110.97EXTREMELY TOXIC. Handle with extreme care.[7]
1,4-Dioxane (Anhydrous)123-91-1C₄H₈O₂88.11Solvent for the reaction.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93For extraction.
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37Drying agent.
Silica Gel7631-86-9SiO₂60.08For column chromatography (230-400 mesh).
Hexane / Ethyl AcetateN/AN/AN/ASolvents for chromatography.
Laboratory Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding approximately 5-10 grams of the final product. Adjust quantities as needed.

G cluster_workflow Experimental Workflow setup 1. Reaction Setup - Assemble glassware - Add Isophorone & Dioxane addition 2. Reagent Addition - Heat to 50-60°C - Add SeO₂ solution slowly setup->addition reaction 3. Reflux - Heat to 100°C for 4-6 hours - Monitor for red Se⁰ ppt. addition->reaction workup1 4. Workup (Part 1) - Cool to RT - Filter off Selenium reaction->workup1 workup2 5. Workup (Part 2) - Concentrate filtrate - Aqueous extraction with DCM workup1->workup2 purify 6. Purification - Dry organic layer (MgSO₄) - Purify by column chromatography workup2->purify characterize 7. Characterization - Analyze by NMR, IR, MS purify->characterize

Caption: Step-by-step workflow for the synthesis and purification.

Step 1: Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a drying tube), and a dropping funnel.

  • In a fume hood, charge the flask with isophorone (10.0 g, 72.4 mmol) and 100 mL of anhydrous 1,4-dioxane.

  • Begin stirring the solution.

Step 2: Reagent Preparation and Addition

  • In a separate beaker, carefully weigh selenium dioxide (8.8 g, 79.6 mmol, 1.1 eq). CAUTION: SeO₂ is a fine powder and is highly toxic if inhaled or ingested.[8][9] Wear appropriate PPE, including a respirator.

  • Dissolve the SeO₂ in 20 mL of water. This may require gentle warming. The solution will form selenous acid (H₂SeO₃).

  • Transfer the aqueous SeO₂ solution to the dropping funnel.

  • Gently heat the isophorone/dioxane mixture to 50-60 °C.

  • Add the SeO₂ solution dropwise to the reaction flask over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 70 °C during the addition.

Step 3: Reaction and Monitoring

  • After the addition is complete, increase the temperature to bring the mixture to a gentle reflux (~100 °C).

  • Maintain the reflux for 4-6 hours.

  • The progress of the reaction can be visually monitored by the formation of a brick-red precipitate, which is elemental selenium. The reaction is typically complete when the formation of this precipitate ceases.

Step 4: Workup and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Carefully filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated selenium. Note: The collected selenium is toxic waste and must be disposed of according to institutional guidelines.

  • Wash the filter cake with a small amount of dichloromethane (DCM) to recover any adsorbed product.

  • Transfer the combined filtrate to a round-bottom flask and concentrate it using a rotary evaporator to remove most of the dioxane.

  • Transfer the remaining residue to a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers.

Step 5: Purification

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellowish oil or solid.

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity to 80:20).

  • Combine the fractions containing the pure product (monitor by TLC) and remove the solvent via rotary evaporation. The final product should be a pale yellow solid.[10]

Product Characterization

The identity and purity of the synthesized this compound (M.W. 154.21 g/mol , Formula C₉H₁₄O₂)[11][12] should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~2.6-2.2 (m, 3H, -CH₂- and -CH-), ~1.9 (m, 2H, -CH₂-), ~1.2 (s, 3H, -CH₃), ~1.0 (s, 3H, -CH₃), ~0.9 (d, 3H, -CH₃). Note: Exact shifts and multiplicities may vary.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~205-195 (2C, C=O), ~50-40 (3C), ~35-30 (2C), ~30-20 (4C, methyls).
FT-IR (KBr, cm⁻¹)ν: ~2960 (C-H stretch), ~1725, ~1710 (C=O stretches, characteristic of α-diketones).
Mass Spec (EI)m/z: 154 (M⁺), other fragments corresponding to loss of CO, CH₃, etc.
Melting Point 90-91 °C[10]
Appearance Colorless to pale yellow solid[10]

Critical Safety Precautions

Adherence to strict safety protocols is mandatory for this procedure due to the use of highly toxic materials.

  • Selenium Dioxide (SeO₂): This compound is extremely toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[7][9] It is also toxic to aquatic life.[8]

    • Handling: Always handle SeO₂ in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and tight-fitting safety goggles. A respirator with an appropriate cartridge should be used when handling the solid powder.[13]

    • Exposure: In case of skin contact, wash immediately with plenty of soap and water.[13] If inhaled, move to fresh air and seek immediate medical attention.[8] If ingested, call a poison center or doctor immediately.[7]

    • Waste: All selenium-containing waste (solid precipitate, contaminated glassware) is hazardous and must be collected in a designated, sealed container for professional disposal. Do not release it into the environment.[7]

  • 1,4-Dioxane: This solvent is a suspected carcinogen and an irritant. Handle only in a fume hood.

  • General Precautions: Perform a full risk assessment before beginning the experiment. Ensure emergency equipment (safety shower, eyewash station) is accessible.

References

Application Note: Regioselective Oxidation of Isophorone for the Synthesis of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 3,5,5-Trimethylcyclohexane-1,2-dione, a valuable cyclic dione known for its applications as a flavoring agent and synthetic intermediate.[1][2] The protocol herein focuses on the direct oxidation of the readily available industrial chemical, α-isophorone. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and offer guidance on data interpretation and quality control. The methodologies are designed to be self-validating, emphasizing safety, reproducibility, and a clear understanding of the reaction mechanism.

Scientific Principles: The Challenge of Selective Oxidation

The conversion of α-isophorone (3,5,5-trimethylcyclohex-2-en-1-one) to this compound is a non-trivial transformation that requires the regioselective oxidation of the α-methylene carbon (C2) adjacent to the carbonyl group, along with the saturation of the carbon-carbon double bond. Isophorone, an α,β-unsaturated ketone, possesses multiple reactive sites, including the C=C bond, the C=O bond, and the allylic and α-carbon C-H bonds.[3]

Many modern catalytic methods focus on the oxidation of the isomeric β-isophorone to produce ketoisophorone (a 1,4-dione), which proceeds via a radical mechanism involving the allylic C-H bonds.[4][5] However, to achieve the desired 1,2-dione, a different strategy is required. The protocol detailed in this guide utilizes a classic yet effective method employing potassium permanganate (KMnO₄) as the oxidant. This approach, historically reported by Wallach, leverages the reactivity of the enol or enolate form of the ketone to direct oxidation to the α-position.[6]

Reaction Mechanism Rationale:

The reaction is performed under controlled, cold conditions (0 °C) to manage the high reactivity of permanganate and minimize over-oxidation or C-C bond cleavage.[6] The proposed mechanism involves two key transformations that may occur concurrently or sequentially:

  • Oxidation of the α-Methylene Group: The ketone likely forms an enolate intermediate. This electron-rich species attacks the permanganate ion, leading to the formation of a hydroxyl group at the α-position (an α-hydroxy ketone). This intermediate is then further oxidized to the final dione.

  • Saturation of the Alkene: Potassium permanganate is also capable of oxidizing the C=C double bond. Under the reaction conditions, this process occurs alongside the α-oxidation, resulting in the saturated cyclohexane ring of the final product.

Controlling the stoichiometry of the oxidant and maintaining a low temperature are critical parameters to ensure the desired product is formed with acceptable yield and purity.

Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve Isophorone B 2. Cool to 0 °C A->B D 4. Add KMnO₄ Slowly (Maintain T < 5 °C) B->D C 3. Prepare KMnO₄ Solution C->D E 5. Quench with NaHSO₃ D->E F 6. Acidify with H₂SO₄ E->F G 7. Extract with CH₂Cl₂ F->G H 8. Dry Organic Layer G->H I 9. Concentrate in vacuo H->I J 10. Purify via Distillation or Chromatography I->J K 11. Characterize Product (NMR, IR, MS) J->K

References

The Synthetic Versatility of 3,5,5-Trimethylcyclohexane-1,2-dione: A Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique 1,2-Diketone

3,5,5-Trimethylcyclohexane-1,2-dione, a cyclic α-diketone, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including the presence of two adjacent carbonyl groups and a gem-dimethyl substituted cyclohexane ring, impart distinct reactivity that enables the construction of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic placement of the carbonyl functionalities allows for the facile synthesis of various heterocyclic systems, making it a key intermediate in the preparation of pharmacologically relevant scaffolds.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The adjacent carbonyl groups serve as reactive electrophilic sites, readily undergoing condensation reactions with binucleophiles to form fused ring systems.

Synthesis of Quinoxaline Derivatives: Accessing Privileged Scaffolds

Quinoxalines are a class of bicyclic heteroaromatic compounds that are integral components of numerous pharmaceuticals and biologically active molecules. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and highly effective method for their synthesis. This compound serves as an excellent substrate for this transformation, leading to the formation of 7,7-dimethyl-5,6,7,8-tetrahydrophenazine and its derivatives.

Mechanistic Rationale: The reaction proceeds through a sequential condensation mechanism. The first amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, followed by another dehydration step to yield the aromatic quinoxaline ring system. The choice of solvent and catalyst can influence the reaction rate and yield. Acidic catalysts, such as acetic acid or p-toluenesulfonic acid, are often employed to facilitate the dehydration steps.

Experimental Protocol: Synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydrophenazine

This protocol details the synthesis of 7,7-dimethyl-5,6,7,8-tetrahydrophenazine from this compound and o-phenylenediamine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound57696-89-6154.211.01.0
o-Phenylenediamine95-54-5108.141.01.0
Glacial Acetic Acid64-19-760.05-Solvent
Ethanol64-17-546.07-Recrystallization

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 10 mL of glacial acetic acid.

  • To this solution, add 1.0 mmol of o-phenylenediamine.

  • Heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 7,7-dimethyl-5,6,7,8-tetrahydrophenazine.

Visualization of the Workflow:

quinoxaline_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification diketone This compound reaction Condensation diketone->reaction diamine o-Phenylenediamine diamine->reaction solvent Glacial Acetic Acid solvent->reaction heating Reflux, 2h heating->reaction precipitation Precipitation in ice-water filtration Filtration precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product 7,7-Dimethyl-5,6,7,8-tetrahydrophenazine recrystallization->product reaction->precipitation

Caption: Workflow for the synthesis of 7,7-dimethyl-5,6,7,8-tetrahydrophenazine.

Fischer Indole Synthesis: Construction of Carbazole Derivatives

The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces indoles from phenylhydrazines and aldehydes or ketones.[1] This methodology can be extended to the synthesis of tetrahydrocarbazoles, which are important structural motifs in many natural products and pharmaceuticals. This compound, with its ketone functionalities, is a suitable starting material for the synthesis of highly substituted tetrahydrocarbazolones.

Mechanistic Rationale: The reaction is initiated by the formation of a phenylhydrazone from the reaction of phenylhydrazine with one of the carbonyl groups of the diketone.[1] Under acidic conditions, the phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) to form a di-imine intermediate. Subsequent intramolecular cyclization and elimination of ammonia leads to the formation of the indole ring, yielding the corresponding tetrahydrocarbazolone. The regioselectivity of the initial hydrazone formation can be influenced by the substitution pattern on the phenylhydrazine.

Experimental Protocol: Synthesis of 8,8-Dimethyl-6,7,8,9-tetrahydro-1H-carbazol-4(5H)-one

This protocol describes the synthesis of 8,8-dimethyl-6,7,8,9-tetrahydro-1H-carbazol-4(5H)-one via the Fischer indole synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound57696-89-6154.211.01.0
Phenylhydrazine100-63-0108.141.01.0
Glacial Acetic Acid64-19-760.05-Solvent & Catalyst

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of glacial acetic acid.

  • Add 1.0 mmol of phenylhydrazine to the solution and stir at room temperature for 30 minutes to form the phenylhydrazone intermediate.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the pure tetrahydrocarbazolone.

Visualization of the Reaction Pathway:

fischer_indole cluster_reaction Fischer Indole Synthesis diketone 3,5,5-Trimethylcyclohexane- 1,2-dione hydrazone Phenylhydrazone Intermediate diketone->hydrazone + Phenylhydrazine hydrazine Phenylhydrazine hydrazine->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Acid Catalyst (Acetic Acid) cyclization Intramolecular Cyclization rearrangement->cyclization elimination Elimination of NH3 cyclization->elimination product 8,8-Dimethyl-6,7,8,9-tetrahydro- 1H-carbazol-4(5H)-one elimination->product

References

Application Notes and Protocols for 3,5,5-Trimethylcyclohexane-1,2-dione as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide on the application of 3,5,5-trimethylcyclohexane-1,2-dione as a flavoring agent for researchers, scientists, and drug development professionals. It includes detailed application notes for the food and beverage industry, as well as its potential utility in pharmaceutical formulations for taste-masking. Furthermore, this guide presents robust, step-by-step analytical protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information is grounded in scientific literature and regulatory evaluations to ensure technical accuracy and practical utility.

Introduction and Chemical Profile

This compound, also known by synonyms such as nicotinone and tobacco ketone, is a cyclic dione naturally present in tobacco leaves.[1] It is a versatile flavoring substance valued for its complex and desirable sensory profile. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound (JECFA number: 426) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2][3] It is also recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3459.[4][5]

The unique chemical structure of this compound, featuring a cyclohexanedione backbone with three methyl groups, gives rise to its characteristic flavor and aroma. This guide will delve into the practical applications and analytical methodologies for this compound, providing a foundational resource for its effective and safe use.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 57696-89-6[6]
Molecular Formula C₉H₁₄O₂[6]
Molecular Weight 154.21 g/mol [6]
Appearance Colorless to pale yellow liquid or solid[1][7]
Melting Point 89-92 °C[1]
Boiling Point 214.6 °C at 760 mmHg[1]
Flash Point 77.1 °C[1]
Solubility Soluble in methanol and other organic solvents. Water solubility is estimated to be around 14.43 g/L at 25°C.[7][8]
Synonyms Nicotinone, Tobacco Ketone, 4,4,6-trimethylcyclohexanedione[1][5]

Sensory Profile and Flavor Chemistry

The flavor profile of this compound is complex, with desirable notes that make it a valuable ingredient in a variety of applications. Its aroma is often described as having coffee-like characteristics, and it is also noted for its phenolic, woody, dry, nutty, tobacco, and spicy notes.[1][8] This multifaceted profile allows it to be used to enhance and impart specific flavor dimensions in food, beverages, and other consumer products.

The flavor perception of cyclic ketones and diones is influenced by their molecular structure, including the ring size and the position and nature of alkyl substituents. These structural features determine the molecule's volatility and its interaction with olfactory receptors. The presence of two ketone groups in this compound, along with the three methyl groups, contributes to its unique and potent flavor profile. The arrangement of these functional groups allows for specific interactions with olfactory receptors, leading to the perception of its characteristic aroma.

Application Notes

Food and Beverage Applications

This compound can be used to impart or enhance flavor in a wide range of food and beverage products. Its coffee, nutty, and caramellic notes make it particularly suitable for confectionery, baked goods, and beverages. The following are recommended starting usage levels, which should be optimized based on the specific product matrix and desired flavor intensity.

Table 2: Recommended Starting Usage Levels in Food and Beverages

Food/Beverage CategoryRecommended Starting Level (ppm)Flavor Contribution
Non-alcoholic Beverages 0.5 - 2.0Enhances coffee, chocolate, and caramel notes in soft drinks, flavored waters, and ready-to-drink teas and coffees.
Confectionery 1.0 - 5.0Provides a rich, roasted coffee and nutty flavor to hard candies, chewing gum, and chocolate products.
Baked Goods 2.0 - 10.0Adds depth and a toasted, nutty character to cookies, cakes, and pastries. Complements vanilla and chocolate flavors.
Dairy Products 1.0 - 4.0Enhances the flavor of ice cream, yogurt, and flavored milk, particularly in coffee, caramel, and toffee varieties.
Tobacco Products As per manufacturer's specificationsUsed as a flavorant in cigarettes and other tobacco products to impart a pleasant aroma and taste.[1]

Causality behind Experimental Choices: The recommended starting levels are based on typical use levels for potent flavoring agents and aim to provide a noticeable flavor effect without overpowering the base product. The selection of food categories is based on the compound's inherent flavor profile, which aligns well with sweet, roasted, and nutty applications.

Pharmaceutical Applications: Taste-Masking

The potent and pleasant flavor profile of this compound suggests its potential utility as a taste-masking agent in pharmaceutical formulations. Many active pharmaceutical ingredients (APIs) have a bitter or otherwise unpleasant taste, which can negatively impact patient compliance, particularly in pediatric and geriatric populations. Flavoring agents can be incorporated into oral dosage forms, such as tablets, syrups, and suspensions, to mask the undesirable taste of the API.

Protocol for Evaluating Taste-Masking Efficacy:

  • API and Placebo Preparation: Prepare a solution or suspension of the API at a concentration relevant to the final dosage form. Prepare a corresponding placebo formulation without the API.

  • Flavoring Agent Addition: Add this compound to the API formulation at varying concentrations (e.g., 1, 5, 10, and 20 ppm).

  • Sensory Panel Evaluation: Assemble a trained sensory panel to evaluate the taste of the different formulations. Panelists should rate the perceived bitterness and overall palatability of each sample using a standardized scale.

  • Data Analysis: Analyze the sensory data to determine the optimal concentration of this compound that effectively masks the unpleasant taste of the API without introducing an overpowering flavor.

Causality behind Experimental Choices: A systematic, concentration-ranging study with a trained sensory panel is the gold standard for evaluating the efficacy of a taste-masking agent. This approach allows for a quantitative assessment of the reduction in perceived bitterness and an understanding of the flavor impact of the excipient itself.

Analytical Protocols

Accurate quantification of this compound is essential for quality control, regulatory compliance, and research purposes. The following are detailed, adaptable protocols for its analysis in food and beverage matrices using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound.

Workflow for GC-MS Analysis:

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Dichloromethane) Homogenization->Extraction Concentration Concentration of Extract Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid Samples (e.g., baked goods, confectionery): Homogenize a representative portion of the sample (e.g., 5-10 g). Extract the homogenized sample with a suitable solvent such as dichloromethane or a mixture of hexane and ethyl acetate (e.g., 2 x 50 mL) using sonication or shaking.

    • Liquid Samples (e.g., beverages): For non-aqueous liquids, perform a liquid-liquid extraction with an immiscible solvent. For aqueous beverages, a solid-phase extraction (SPE) with a C18 cartridge may be necessary to concentrate the analyte and remove interfering matrix components.

  • Extraction and Cleanup:

    • Combine the solvent extracts and dry over anhydrous sodium sulfate.

    • Filter the extract and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Conditions (Adaptable):

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 154, 139, 111, 83, 55).

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in a suitable solvent.

    • Inject the standards and the prepared samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Causality behind Experimental Choices: The choice of a non-polar GC column (HP-5ms) is appropriate for the separation of a moderately polar compound like this compound. The temperature program is designed to ensure good separation from other volatile components in the sample matrix. SIM mode is selected for its superior sensitivity and selectivity compared to full scan mode, which is crucial for detecting trace levels of the analyte in complex matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a viable alternative for the quantification of this compound, particularly in liquid samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Liquid Samples (e.g., beverages): Degas carbonated beverages by sonication. Filter the sample through a 0.45 µm syringe filter prior to injection. Dilution with the mobile phase may be necessary if the concentration is high.

  • HPLC Conditions (Adaptable):

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detector: UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance (this needs to be determined experimentally, but a starting point could be around 230-280 nm).

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the standards and the prepared samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Causality behind Experimental Choices: A C18 column is a versatile and robust choice for the reverse-phase separation of moderately polar organic molecules. The mobile phase composition is selected to achieve a reasonable retention time and good peak shape. UV detection is a common and reliable method for quantifying compounds with a chromophore, which is present in the dione structure.

Metabolism and Toxicological Profile

Understanding the metabolic fate of a flavoring agent is crucial for its safety assessment. While specific metabolic studies on this compound are limited, data on the closely related compound, 3,5,5-trimethylcyclohexanone (dihydroisophorone), provides valuable insights. Studies have shown that 3,5,5-trimethylcyclohexanone undergoes a metabolic process called dismutation in vivo.[9] This process leads to the formation of isophorone and both cis- and trans-3,5,5-trimethylcyclohexanols.[9] It is plausible that this compound follows a similar metabolic pathway involving reduction of the ketone groups and potential ring hydroxylation, followed by conjugation and excretion.

Plausible Metabolic Pathway:

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Reduction Reduction of Ketone Groups Parent->Reduction Hydroxylation Ring Hydroxylation Reduction->Hydroxylation Conjugation Conjugation (e.g., Glucuronidation) Hydroxylation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: A plausible metabolic pathway for this compound.

Toxicological Summary: The JECFA has established that there are no safety concerns at current levels of intake when this compound is used as a flavoring agent.[2] Standard safety information indicates that it may cause skin and eye irritation.[1] As with any chemical substance, appropriate handling and safety precautions should be observed in a laboratory or industrial setting.

Conclusion

This compound is a valuable flavoring agent with a unique sensory profile that makes it suitable for a variety of applications in the food, beverage, and potentially pharmaceutical industries. This guide has provided detailed application notes and robust, adaptable analytical protocols to support its effective and safe use. By understanding its flavor chemistry, appropriate usage levels, and analytical methodologies, researchers, scientists, and drug development professionals can confidently incorporate this compound into their product development and research activities.

References

Application Notes and Protocols for the Experimental Use of 3,5,5-Trimethylcyclohexane-1,2-dione in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Reagent for Arginine-Specific Bioconjugation and Proteomic Analysis

In the dynamic field of proteomics, the development of novel chemical tools for protein labeling and analysis is paramount for advancing our understanding of complex biological systems.[1][2][3][4] While various methods exist for targeting common amino acid residues like lysine and cysteine, the specific and efficient modification of arginine remains a compelling challenge. The guanidinium group of arginine, with its high pKa, presents a unique chemical handle that is less frequently exploited in conventional proteomic workflows.[5]

This document introduces the experimental use of 3,5,5-Trimethylcyclohexane-1,2-dione, a cyclic α-diketone, as a promising reagent for the selective modification of arginine residues in proteins and peptides. Drawing upon the well-established reactivity of dicarbonyl compounds with the guanidino group of arginine, we propose a novel methodology for protein labeling, cross-linking, and enrichment strategies.[6][7][8] The unique structural features of this compound may offer distinct advantages in terms of reaction kinetics, stability of the resulting adduct, and compatibility with mass spectrometry-based analyses.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the utility of this reagent in their proteomic investigations. We will delve into the underlying chemistry, provide detailed step-by-step protocols for experimental applications, and discuss potential advancements, including the development of isotopically labeled derivatives for quantitative proteomics.

Chemical Properties and Reactivity

This compound is a cyclic ketone with the chemical formula C9H14O2 and a molecular weight of 154.21 g/mol .[9][10][11][12] Its key reactive feature is the presence of two adjacent carbonyl groups (an α-diketone), which are highly electrophilic and susceptible to nucleophilic attack by the guanidinium group of arginine residues.

The reaction proceeds via a condensation mechanism, forming a stable heterocyclic adduct. This specific and covalent modification introduces a mass shift that can be readily detected by mass spectrometry, enabling the identification of modified peptides and the localization of reactive arginine sites within a protein.

Proposed Application: Arginine-Targeted Isobaric Labeling for Quantitative Proteomics

Building on the principles of isobaric tagging for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT), we propose the development of an arginine-targeted isobaric labeling reagent based on the this compound scaffold.[13][14] This novel set of reagents, tentatively named "Arg-Tags," would enable the multiplexed quantitative analysis of protein expression levels by specifically targeting arginine residues.

The core structure of the Arg-Tag would consist of three key components:

  • Arginine Reactive Group: The this compound moiety.

  • Mass Normalizer: A linker region containing stable isotopes that ensures the overall mass of the different tags is identical.

  • Reporter Ion: A fragmentable unit that generates a unique low-mass signature ion upon MS/MS fragmentation, allowing for quantification.

The workflow for an Arg-Tag experiment would be analogous to existing isobaric labeling strategies, with the key difference being the specificity for arginine residues. This approach would offer a complementary method to amine-reactive tags, potentially providing deeper coverage of the proteome and new insights into protein regulation.

Experimental Protocols

Protocol 1: General Procedure for Arginine Labeling of a Purified Protein

This protocol describes the fundamental steps for labeling a purified protein with this compound to confirm reactivity and optimize reaction conditions.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Borate, pH 9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., spin columns)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE materials

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of the reagent (e.g., 10-fold, 50-fold, 100-fold molar excess over the protein).

    • Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Use a desalting column to remove excess reagent and by-products, exchanging the buffer to one suitable for downstream analysis (e.g., 50 mM Ammonium Bicarbonate).

  • Verification of Labeling:

    • SDS-PAGE Analysis: Run a small aliquot of the labeled and unlabeled protein on an SDS-PAGE gel. While a significant mass shift may not be visible for a single modification, this can help assess protein integrity.

    • Mass Spectrometry: Analyze the intact labeled protein by mass spectrometry to determine the degree of labeling. For more detailed analysis, proceed to proteolytic digestion and peptide mapping.

Protocol 2: In-solution Digestion and Peptide Mapping of Labeled Protein

This protocol outlines the steps for digesting the labeled protein and analyzing the resulting peptides by LC-MS/MS to identify the specific arginine residues that have been modified.

Materials:

  • Labeled protein from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • To the labeled protein solution, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample onto an LC-MS/MS system.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Include a variable modification corresponding to the mass of the this compound adduct on arginine residues.

    • Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.

Visualization of Workflows and Mechanisms

Reaction of this compound with Arginine

reaction_mechanism reagent This compound adduct Stable Heterocyclic Adduct reagent->adduct + arginine Arginine Residue (Guanidinium Group) arginine->adduct

Caption: Reaction of this compound with an arginine residue.

Experimental Workflow for Arginine Labeling and Analysis

experimental_workflow protein Purified Protein labeling Labeling with this compound protein->labeling digestion Reduction, Alkylation, and Tryptic Digestion labeling->digestion cleanup Peptide Cleanup (SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Database Searching and Site Identification lcms->data_analysis

Caption: Workflow for arginine labeling and mass spectrometry analysis.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Reagent Molar Excess 10-fold50-fold100-fold
Incubation Time 1 hour2 hours4 hours
Degree of Labeling LowMediumHigh
Identified Arginine Sites 51218

Table 1: Example Data for Optimization of Labeling Conditions. The degree of labeling and the number of identified modified arginine sites will vary depending on the protein and the reaction conditions.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of both labeled and unlabeled control samples is critical for confirming the specificity of the reaction. Furthermore, the identification of the modification site by MS/MS provides direct evidence of the covalent adduction of this compound to arginine residues. The use of high-resolution mass spectrometry is recommended to accurately determine the mass of the modification and to distinguish it from other potential post-translational modifications.

Future Directions and Authoritative Grounding

The experimental use of this compound in proteomics is a nascent concept with significant potential. Future work should focus on the synthesis of isotopically labeled versions of the reagent to enable quantitative proteomic studies. Additionally, the development of enrichment strategies, similar to the biotin-avidin affinity chromatography used for other labeling reagents, would facilitate the analysis of low-abundance proteins.[6] The principles of chemical labeling in proteomics are well-established, and this novel application builds upon a solid foundation of existing knowledge.[1][3][15][16]

References

Application Notes & Protocols: 3,5,5-Trimethylcyclohexane-1,2-dione as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of 3,5,5-trimethylcyclohexane-1,2-dione (CAS No: 57696-89-6) as a chemical intermediate. Primarily aimed at researchers in organic synthesis and drug development, these notes detail the compound's physicochemical properties, synthesis protocols, core reactivity, and its utility in the construction of complex molecular architectures, including heterocyclic systems relevant to medicinal chemistry. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of this compound

This compound, a cyclic α-dione, is a valuable building block in synthetic organic chemistry.[1] Its structure, featuring two adjacent carbonyl groups on a sterically defined cyclohexane ring, offers a unique platform for constructing diverse molecular frameworks. The gem-dimethyl group at the C5 position provides steric hindrance that can direct the regioselectivity of reactions, while the methyl group at C3 introduces an additional chiral center in its derivatives.

While found naturally in burley tobacco and sometimes used as a flavoring agent, its primary value in a research and development context lies in its predictable and versatile reactivity.[1][2][3] The adjacent carbonyls are electrophilic centers that readily participate in condensation reactions, particularly with binucleophiles, to form a wide array of heterocyclic compounds. This makes it a key intermediate in the synthesis of novel scaffolds for drug discovery, such as in the preparation of Tetrahydro-carbazolone analogs investigated as potential Hepatitis C inhibitors.[4] This guide will explore the synthesis of this intermediate and provide detailed protocols for its subsequent use in constructing more complex molecules.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is critical for its effective and safe use. The data below has been compiled from multiple authoritative sources.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 57696-89-6[1][3]
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 1,2-Cyclohexanedione, 3,5,5-trimethyl-; Nicotinone[1][3]
Appearance Colorless to pale yellow solid or liquid[2][3][5]
Melting Point 89-92 °C[3]
Boiling Point 214.6 °C at 760 mmHg; 100 °C at 13 mmHg[2][3]
Density ~0.976 g/cm³[3]
Solubility Soluble in methanol; Insoluble in water[2][6]
Safety & Hazard Information

This compound must be handled with appropriate care in a laboratory setting. The following GHS hazard classifications have been reported.

Hazard ClassHazard StatementGHS CodeSource(s)
Acute Toxicity, OralHarmful if swallowedH302[1][7]
Skin SensitizationMay cause an allergic skin reactionH317[1][7]
Eye IrritationCauses serious eye irritation/damageH319 / H318[7]
Aquatic HazardHarmful to aquatic life with long lasting effectsH412

Handling Protocol:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling Practices: Avoid breathing dust or vapors.[7] Prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

Synthesis of the Intermediate

The most common and economically viable route to this compound is through the oxidation of α-isophorone, a readily available industrial chemical derived from the condensation of acetone.[3][8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_process Process cluster_end Final Product Isophorone α-Isophorone Oxidation Oxidation (e.g., KMnO₄, SeO₂) Isophorone->Oxidation Oxidizing Agent Workup Reaction Quench & Aqueous Workup Oxidation->Workup Crude Product Purification Purification (e.g., Distillation/Crystallization) Workup->Purification Isolated Crude Product 3,5,5-Trimethyl- cyclohexane-1,2-dione Purification->Product >95% Purity

Caption: General workflow for the synthesis of the target dione from α-isophorone.

Protocol: Oxidation of α-Isophorone

This protocol is a representative procedure based on the known oxidation of allylic carbons adjacent to a carbonyl. The choice of oxidant is critical; selenium dioxide (SeO₂) is a classic reagent for this transformation, while permanganate has also been cited.[8]

Causality: The reaction targets the allylic methylene group of α-isophorone. The electron-withdrawing effect of the conjugated carbonyl activates this position for oxidation, allowing for the selective introduction of a second carbonyl group to form the desired α-dione.

Protocol Steps:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve α-isophorone (1 equiv.) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Reagent Addition: Prepare a solution of selenium dioxide (1.1 equiv.) in water or the reaction solvent. Add this solution dropwise to the stirred isophorone solution at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.

    • Filter the mixture through a pad of celite to remove the selenium. Wash the filter cake with the reaction solvent.

    • Transfer the filtrate to a separatory funnel. Neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The product can be purified by vacuum distillation or by recrystallization from a solvent system like hexanes/ethyl acetate to yield this compound as a pale yellow solid.[2][3]

Application as a Heterocyclic Building Block

The true utility of this compound is realized in its reactions to form more complex molecules. Its α-dione motif is an ideal precursor for heterocyclic synthesis via condensation.

Reaction Logic: The Paal-Knorr Type Condensation

The reaction of a 1,2-dicarbonyl compound with a 1,2-binucleophile, such as an o-phenylenediamine, is a classic, high-yielding method for synthesizing quinoxalines. This reaction proceeds via a double condensation mechanism, forming two imine bonds and a stable aromatic heterocyclic ring. This robust reaction is a cornerstone of combinatorial chemistry and drug discovery for generating libraries of pharmacologically active compounds.

Application Workflow: Synthesis of a Quinoxaline Derivative

ReactionWorkflow Dione 3,5,5-Trimethyl- cyclohexane-1,2-dione Reaction Condensation Reaction (Reflux) Dione->Reaction Diamine o-Phenylenediamine (or substituted analog) Diamine->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Catalyst Acid Catalyst (Optional, e.g., AcOH) Catalyst->Reaction Product Substituted Quinoxaline Derivative Reaction->Product Water as byproduct

Caption: Workflow for the synthesis of a quinoxaline from the title dione.

Protocol: Synthesis of 2,4,4-trimethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]quinoxaline

This protocol details a standard procedure for the synthesis of a quinoxaline derivative, demonstrating the utility of this compound as an intermediate.

Causality: The reaction is typically performed in a slightly acidic medium (ethanol or acetic acid) to protonate one of the carbonyl groups, activating it for nucleophilic attack by one of the amine groups of the diamine. This is followed by dehydration and a second intramolecular cyclization-condensation step to form the stable, aromatic quinoxaline ring.

Protocol Steps:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in absolute ethanol or glacial acetic acid (approx. 0.5 M concentration).

  • Nucleophile Addition: To this solution, add o-phenylenediamine (1.0 equiv.) portion-wise with stirring. A color change and slight exotherm may be observed.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is generally rapid. Monitor progress by TLC, observing the consumption of the starting materials and the formation of a new, UV-active spot for the quinoxaline product.

  • Isolation:

    • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

    • If the product crystallizes out of solution, it can be collected by vacuum filtration. Wash the crystals with cold ethanol.

    • If the product remains in solution, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can be precipitated by adding water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure quinoxaline derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

References

Application Notes and Protocols for 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of 3,5,5-Trimethylcyclohexane-1,2-dione (CAS No. 57696-89-6) in a laboratory setting. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and operational excellence. The guide covers the compound's chemical and physical properties, potential hazards, appropriate personal protective equipment (PPE), and detailed procedures for routine handling, spill management, and long-term storage. A key consideration addressed is the compound's existence as a dynamic equilibrium of keto-enol tautomers, which influences its chemical identity and properties.

Introduction and Scientific Background

This compound is a cyclic dione with applications in organic synthesis, including the preparation of heterocyclic compounds like tetrahydro-carbazolone analogs, which have been investigated as potential hepatitis C inhibitors[1]. It is also found naturally in burley tobacco and has been used as a fragrance and flavoring agent[2][3].

A critical aspect of this compound's chemistry is its existence in a state of keto-enol tautomerism. The dione form (this compound, CAS: 57696-89-6) is in equilibrium with its enol tautomer (2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, CAS: 4883-60-7). For 1,2-diones, the enol form is often significantly stabilized by intramolecular hydrogen bonding, which can make it the predominant species in the equilibrium mixture[4][5]. For the purposes of laboratory safety and handling, it is imperative to consider the properties and hazards of both forms, as the material will contain a mixture of the two.

Compound Properties and Specifications

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The data presented below is a synthesis from multiple sources.

PropertyValueSource(s)
Molecular Formula C₉H₁₄O₂[5][6]
Molecular Weight 154.21 g/mol [3][6][7]
Appearance Colorless to pale yellow solid or liquid[2][3][8]
Melting Point 89-92 °C[2][9]
Boiling Point 214.6 °C at 760 mmHg[2][8]
Flash Point 76.67 °C (170.00 °F)[2][8]
Density 0.976 g/cm³[2]
Solubility Soluble in methanol and ethanol. Slightly soluble in water.[8][10]
CAS Numbers 57696-89-6 (Dione form), 4883-60-7 (Enol form)[2][3][8][11]

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling to minimize risk to laboratory personnel.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][7][12]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[4][7]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][7][12]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4][12]

  • P270: Do not eat, drink or smoke when using this product.[4][12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][12]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][12]

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][12]

Protocols for Safe Handling

Adherence to the following protocols is mandatory to ensure a safe laboratory environment when working with this compound.

Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense against exposure. The rationale for each piece of equipment is to provide a barrier against the specific hazards of the compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4] The risk of serious eye irritation necessitates this level of protection.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use. The potential for skin sensitization makes consistent glove use critical.[5]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[5] For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

General Handling Workflow

The following diagram and protocol outline the standard workflow for handling this compound, from preparation to waste disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh/Dispense Compound C->D E Perform Experiment D->E F Decontaminate Glassware E->F H Wash Hands Thoroughly E->H G Dispose of Waste F->G G->H

Caption: Standard laboratory workflow for handling this compound.

Step-by-Step Protocol:

  • Pre-Experiment Review: Before any handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Don PPE: Put on all required personal protective equipment as detailed in Section 4.1.

  • Work Area Preparation: Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Dispensing: Carefully weigh or measure the required amount of the compound. Avoid generating dust if it is in solid form.

  • Experimental Procedure: During the experiment, keep the container with the compound tightly closed when not in use.

  • Post-Experiment Cleanup: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container in accordance with institutional and local regulations.[4]

  • Final Steps: Remove PPE and wash hands and any exposed skin thoroughly with soap and water.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation. For a liquid spill, use an inert absorbent material.

  • Collection: Place the contained material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 4.1.

Storage Protocols

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions

The primary objective of the storage conditions is to prevent degradation and reaction with incompatible materials.

  • Container: Store in a tightly closed container to prevent contamination and potential reaction with moisture or air.[4][5]

  • Location: The storage area should be a dry, cool, and well-ventilated place.[4][5]

  • Temperature: Some sources recommend refrigeration at 2-8 °C for long-term storage to maintain stability.

  • Incompatibilities: Store away from strong oxidizing agents.

Storage Logic Diagram

This diagram provides a decision-making framework for the appropriate storage of this compound.

G A Received Compound B Is container sealed? A->B C Seal Container B->C No D Is storage area cool, dry, and ventilated? B->D Yes C->D E Move to appropriate storage area D->E No F Store in designated location D->F Yes E->F G Long-term (>1 month) storage? F->G H Store at 2-8°C G->H Yes

Caption: Decision tree for the proper storage of this compound.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical help.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[4]

References

Subject: High-Purity Isolation of 3,5,5-Trimethylcyclohexane-1,2-dione: A Guide to Advanced Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide

**Abstract

This document provides a comprehensive guide to the purification of 3,5,5-trimethylcyclohexane-1,2-dione (CAS 57696-89-6), a cyclic dione of significant interest in flavor chemistry and as a building block in synthetic organic chemistry.[1][2] Achieving high purity of this compound is critical for ensuring reproducible results in research, development, and manufacturing. This guide details four primary purification methodologies: Recrystallization, Flash Column Chromatography, Vacuum Distillation, and Preparative High-Performance Liquid Chromatography (HPLC). Each section offers a theoretical framework, step-by-step protocols, and expert insights into optimizing the procedure for maximum purity and yield.

Introduction: The Compound and the Challenge

This compound is a cyclic ketone with a molecular weight of 154.21 g/mol .[3] Its physical state at room temperature can vary from a colorless to pale yellow liquid to a white or pale yellow solid, with a reported melting point of approximately 89-92°C.[1][4] This variability is often an indicator of purity levels. The compound possesses a high boiling point, estimated at 214-215°C at atmospheric pressure, which presents challenges for purification by distillation due to the potential for thermal degradation.[1][5]

The primary synthetic route often involves the oxidation of isophorone, a readily available industrial chemical.[1][6] Consequently, crude this compound is frequently contaminated with unreacted starting materials, oxidation by-products, and residual solvents. The removal of these structurally similar impurities necessitates robust and carefully selected purification strategies.

The Importance of Purity

In drug development, trace impurities can lead to unforeseen toxicological effects or alter the pharmacological profile of a target molecule. In flavor and fragrance applications, even minute quantities of contaminants can drastically change the organoleptic profile.[1] Therefore, a methodical approach to purification is not merely a procedural step but a prerequisite for reliable scientific outcomes.

Strategic Approach to Purification

The choice of purification technique is dictated by the initial purity of the crude material, the nature of the impurities, and the desired final purity and scale. A multi-step approach is often necessary.

crude Crude Product (from synthesis) initial_analysis Initial Analysis (TLC, GC-MS, NMR) crude->initial_analysis distillation Vacuum Distillation (Removes non-volatile impurities & high-boiling solvents) initial_analysis->distillation High-boiling impurities recrystallization Recrystallization (For solid crude >90% pure) initial_analysis->recrystallization Solid, relatively pure chromatography Flash Column Chromatography (For complex mixtures or oily crude) initial_analysis->chromatography Oily or complex mixture distillation->chromatography final_analysis Final Purity Assessment (GC-MS, qNMR) recrystallization->final_analysis hplc Preparative HPLC (For achieving >99.5% purity) chromatography->hplc Requires ultra-high purity chromatography->final_analysis hplc->final_analysis pure_product Pure Product (>99%) final_analysis->pure_product

Figure 1: A decision-making workflow for selecting the appropriate purification strategy for this compound.

Method 1: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[8]

Causality: This method is highly effective if the target compound is a solid at room temperature and the impurities are either much more soluble or much less soluble in the chosen solvent than the compound of interest.

Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A common rule of thumb suggests that solvents with functional groups similar to the solute are often good candidates.[9]

Solvent SystemRationaleBoiling Point (°C)
Ethanol/Water The compound is soluble in hot ethanol; water is added as an anti-solvent to reduce solubility upon cooling.78-100
Hexane/Ethyl Acetate A non-polar/polar mixture. The compound is dissolved in minimal hot ethyl acetate, and hexane is added until turbidity appears.69-77
Acetone As a ketone, acetone is a good solvent; however, its low boiling point may require careful handling.56
Isopropanol A good general-purpose solvent for moderately polar compounds.82
Step-by-Step Protocol
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50°C) until a constant weight is achieved.

cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation A Impure Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Slow Cooling to RT C->D E Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J J I->J Pure Crystals

Figure 2: Standard workflow for the purification of a solid compound via recrystallization.

Method 2: Flash Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.[10][11] For this compound, which is moderately polar, silica gel is an excellent stationary phase.

Causality: This technique is ideal for purifying oils or complex mixtures where components have different polarities. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the polar silica gel.

Mobile Phase Selection

The key to a good separation is choosing a solvent system (mobile phase) that provides an optimal retention factor (Rf) for the target compound. This is typically determined using Thin-Layer Chromatography (TLC). For good separation, the target compound should have an Rf value of approximately 0.2-0.4.[12]

Mobile Phase System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 7:3) Low to MediumGood starting point for separating ketones from less polar by-products.
Dichloromethane MediumCan be effective but may result in slower elution.[13]
Hexane / Acetone (9:1 to 8:2) Low to MediumAcetone's polarity is well-suited for eluting diones.
Step-by-Step Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the product is insoluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[13] Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution) to move the compound down the column.[13]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the separation by spotting collected fractions on a TLC plate and visualizing under UV light or with a potassium permanganate stain.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

A Pack Column with Silica Slurry B Load Crude Sample (Wet or Dry Load) A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent (Rotovap) F->G H Isolated Pure Product G->H A Assemble Apparatus B Add Crude Liquid & Stir Bar A->B C Apply Vacuum B->C D Heat Gently C->D E Collect Forerun (Low-boiling impurities) D->E Distillate appears F Collect Main Fraction (Constant Temp & Pressure) E->F G Stop Heating & Cool F->G Distillation complete H Release Vacuum G->H I Isolated Pure Liquid H->I

References

Application Notes and Protocols: Reactions of 3,5,5-Trimethylcyclohexane-1,2-dione with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5,5-Trimethylcyclohexane-1,2-dione, a versatile cyclic dicarbonyl compound, serves as a pivotal building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural features, including the sterically hindered environment created by the gem-dimethyl group and the adjacent chiral center, offer intriguing possibilities for stereoselective transformations and the generation of novel molecular scaffolds. This guide provides an in-depth exploration of the reactions of this compound with various classes of amines, offering detailed mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals. The strategic application of these reactions opens avenues for the creation of compounds with potential pharmacological significance.

The reactivity of the vicinal dicarbonyl moiety in this compound is the cornerstone of its synthetic utility. This functionality allows for facile condensation reactions with primary and secondary amines, as well as cyclization reactions with bifunctional nucleophiles such as diamines, leading to the formation of imines, enamines, and a variety of heterocyclic systems, most notably quinoxaline derivatives. Understanding the nuances of these transformations is critical for harnessing the full potential of this valuable synthetic precursor.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available isophorone. A common method involves the oxidation of isophorone using selenium dioxide, which selectively oxidizes the α-methylene group adjacent to the carbonyl.[1]

Protocol 1: Synthesis of this compound from Isophorone

Materials:

  • Isophorone

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve isophorone (1 equivalent) in dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

  • Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Reactions with Primary Amines: Formation of Imines

The reaction of this compound with primary amines typically leads to the formation of imine derivatives. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to yield the C=N bond. The presence of the trimethyl substitution can influence the regioselectivity of the initial attack and the stability of the resulting imine.

Reaction_with_Primary_Amines

Protocol 2: Synthesis of an Imine Derivative

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reactions with Diamines: Synthesis of Quinoxaline Derivatives

A particularly valuable application of this compound is its reaction with aromatic diamines, such as o-phenylenediamine, to form quinoxaline derivatives. These heterocyclic scaffolds are prevalent in many biologically active compounds and are of significant interest in drug discovery. The reaction is a condensation-cyclization process.

Reaction_with_Diamines

Protocol 3: Synthesis of a Quinoxaline Derivative

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add o-phenylenediamine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may start to precipitate within minutes.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 15-30 minutes).

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and then with water.

  • Dry the product in a vacuum oven.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Amine ReactantProductReaction Time (h)Yield (%)Melting Point (°C)
o-Phenylenediamine7,7,9-Trimethyl-1,2,3,4,6,7,8,9-octahydrophenazine0.592142-144
4,5-Dimethyl-1,2-phenylenediamine2,3,7,7,9-Pentamethyl-1,2,3,4,6,7,8,9-octahydrophenazine0.590155-157
4-Methyl-1,2-phenylenediamine2,7,7,9-Tetramethyl-1,2,3,4,6,7,8,9-octahydrophenazine0.591138-140

Reactions with Secondary Amines: Formation of Enamines

The reaction of this compound with secondary amines leads to the formation of enamines. Unlike primary amines, secondary amines cannot form a stable imine after the initial nucleophilic attack. Instead, a proton is lost from an adjacent carbon atom, resulting in a carbon-carbon double bond conjugated with the nitrogen atom.

Reaction_with_Secondary_Amines

Protocol 4: Synthesis of an Enamine Derivative

Materials:

  • This compound

  • Piperidine (or other secondary amine)

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent) and toluene.

  • Add the secondary amine (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude enamine can be purified by vacuum distillation or column chromatography on neutral alumina.

Characterization of Products

The synthesized imines, quinoxalines, and enamines should be thoroughly characterized to confirm their structures and assess their purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products. For example, in the ¹H NMR of a quinoxaline derivative, the aromatic protons of the quinoxaline ring will appear in the downfield region, while the aliphatic protons of the cyclohexane ring will be in the upfield region.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The C=N stretch of an imine or quinoxaline typically appears in the range of 1620-1690 cm⁻¹. The C=C stretch of an enamine is usually observed around 1600-1650 cm⁻¹. The disappearance of the C=O stretch of the starting dione (around 1700-1725 cm⁻¹) is a good indicator of reaction completion.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the product, confirming the expected transformation.

  • Melting Point (m.p.): For solid products, the melting point is a useful indicator of purity.

Conclusion

The reactions of this compound with amines provide a versatile and efficient platform for the synthesis of a wide range of nitrogen-containing compounds. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthetic potential of this valuable dicarbonyl compound. The resulting imines, enamines, and particularly the quinoxaline derivatives, represent promising scaffolds for the development of new therapeutic agents and other functional molecules. The steric and electronic effects of the trimethyl substitution pattern warrant further investigation to fully exploit the potential for stereoselective and regioselective transformations.

References

Application Notes & Protocols: Advanced Derivatization Strategies for the Analysis of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of a Sterically Hindered α-Diketone

3,5,5-Trimethylcyclohexane-1,2-dione, a cyclic α-dicarbonyl compound, presents unique challenges in analytical chemistry.[1] Its low volatility and lack of a strong chromophore make direct analysis by common techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) inefficient and insensitive.[2] Furthermore, the steric hindrance imposed by the gem-dimethyl group at the C5 position and the methyl group at the C3 position can influence the reactivity of the adjacent carbonyl groups, necessitating optimized derivatization strategies.[3]

This guide provides detailed protocols and expert insights into three robust derivatization methods designed to overcome these analytical hurdles. By converting the target analyte into a derivative with enhanced volatility, chromophoric properties, or ionization efficiency, researchers can achieve sensitive and reliable quantification. We will explore derivatization with o-phenylenediamine (OPD) for GC-based analysis, 2,4-dinitrophenylhydrazine (DNPH) for HPLC-UV applications, and Girard's Reagent T (GirT) for superior performance in Liquid Chromatography-Mass Spectrometry (LC-MS).

Method 1: o-Phenylenediamine (OPD) Derivatization for GC-MS Analysis

Principle & Rationale

o-Phenylenediamine (OPD) is a classic derivatizing agent that selectively reacts with α-dicarbonyl compounds to form stable, aromatic quinoxaline derivatives.[4][5] This reaction provides a dual benefit for the analysis of this compound. Firstly, the resulting quinoxaline is significantly more volatile and thermally stable than the parent diketone, making it amenable to GC separation.[6][7] Secondly, the nitrogen-containing heterocyclic ring of the quinoxaline derivative provides a distinct fragmentation pattern in mass spectrometry, allowing for selective and sensitive detection.[8][9] The reaction is typically carried out under neutral to slightly alkaline conditions (pH 8) to facilitate the nucleophilic attack of the diamine on the carbonyl carbons.[1]

Diagram: OPD Derivatization Workflow

OPD_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound Buffer Adjust to pH 8 Sample->Buffer Add_OPD Add o-Phenylenediamine Buffer->Add_OPD Incubate Incubate at 60°C for 3h Add_OPD->Incubate Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Incubate->Extract Dry Dry & Reconstitute Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for OPD derivatization and subsequent GC-MS analysis.

Detailed Protocol: OPD Derivatization

Materials:

  • Sample containing this compound

  • o-Phenylenediamine (OPD) solution: 10 mg/mL in ethanol (prepare fresh)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Ethanol, HPLC grade

  • Standard laboratory glassware and heating block

Procedure:

  • Sample Preparation: To 1 mL of the sample (dissolved in a suitable solvent like ethanol or water), add 2 mL of 0.1 M phosphate buffer (pH 8.0).

  • Derivatization: Add 200 µL of the freshly prepared OPD solution to the buffered sample. This provides a molar excess of the derivatizing agent.

  • Incubation: Cap the reaction vial tightly and incubate the mixture in a heating block or water bath at 60°C for 3 hours.[1][9] This elevated temperature is necessary to drive the reaction to completion, especially with a sterically hindered diketone.[1]

  • Extraction: After cooling to room temperature, extract the formed quinoxaline derivative by adding 2 mL of dichloromethane. Vortex vigorously for 1 minute and allow the layers to separate.

  • Isolation: Carefully transfer the lower organic layer (DCM) to a clean vial. Repeat the extraction of the aqueous layer with another 2 mL of DCM and combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of ethanol for GC-MS analysis.

GC-MS Analytical Conditions
ParameterRecommended SettingRationale
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column provides good separation for the aromatic quinoxaline derivative.[10]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for GC-MS.
Injector Temp. 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace analysis.
Oven Program Initial temp 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)A temperature gradient is crucial for eluting the semi-volatile derivative while separating it from other matrix components.[6][10]
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
MS Acquisition Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used for qualitative analysis, while SIM mode significantly enhances sensitivity for target compound quantification.

Method 2: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis

Principle & Rationale

2,4-Dinitrophenylhydrazine (DNPH) is the most widely used reagent for the analysis of aldehydes and ketones.[11] It reacts with carbonyl groups via a condensation reaction to form a 2,4-dinitrophenylhydrazone derivative.[12] The key advantage of this method is the introduction of a strong chromophore (the dinitrophenyl group) into the analyte molecule.[13] The resulting hydrazone exhibits strong UV absorbance around 360 nm, a region where many matrix components do not absorb, thus enabling highly selective and sensitive detection by HPLC with a UV-Vis or Diode Array Detector (DAD).[14][15] The reaction is acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the DNPH.[16]

Diagram: DNPH Derivatization Reaction

DNPH_Reaction cluster_reactants Reactants cluster_product Product Ketone This compound Catalyst H+ Catalyst DNPH 2,4-Dinitrophenylhydrazine (DNPH) Hydrazone Bis-DNPH Hydrazone Derivative (Strong Chromophore) Catalyst->Hydrazone Condensation Reaction

Caption: Acid-catalyzed formation of a hydrazone derivative from a ketone and DNPH.

Detailed Protocol: DNPH Derivatization

Materials:

  • Sample containing this compound

  • DNPH solution: Saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid. (Handle DNPH with care, it can be explosive when dry).

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Standard laboratory glassware and heating block

Procedure:

  • Sample Preparation: Dissolve the sample in 1 mL of acetonitrile.

  • Derivatization: Add 1 mL of the DNPH derivatizing solution to the sample.

  • Incubation: Tightly cap the vial and heat the mixture at 60°C for 1 hour in a heating block.[17] The reaction can also be left overnight at room temperature, but heating accelerates the process.

  • Quenching/Dilution: After cooling to room temperature, dilute the reaction mixture with an acetonitrile/water solution (e.g., 1:1 v/v) to an appropriate concentration for HPLC analysis. No extraction is typically required as the reaction mixture can be directly injected.

HPLC-UV Analytical Conditions
ParameterRecommended SettingRationale
HPLC Column C18 reverse-phase column, 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18)C18 columns provide excellent retention and separation for the relatively non-polar DNPH derivatives.
Mobile Phase A: Water; B: Acetonitrile. Gradient elution: Start at 60% B, ramp to 95% B over 15 min, hold for 5 min.A gradient is necessary to elute the bis-hydrazone derivative, which will be significantly more retained than the DNPH reagent.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40°CElevated temperature improves peak shape and reduces viscosity.[15]
Injection Vol. 10 µLA standard injection volume for HPLC analysis.
UV Detection 360 nmThis is the wavelength of maximum absorbance for most DNPH derivatives, providing optimal sensitivity and selectivity.[14][15]

Method 3: Girard's Reagent T (GirT) Derivatization for LC-MS Analysis

Principle & Rationale

Girard's Reagent T (GirT) is a cationic derivatizing agent specifically designed to enhance the analysis of ketones and aldehydes by mass spectrometry.[4][18] It contains a hydrazide group that reacts with carbonyls to form a hydrazone, and a pre-charged quaternary ammonium moiety.[4][19] This "charge-tagging" strategy is exceptionally effective for LC-MS analysis using Electrospray Ionization (ESI) in positive ion mode. The permanent positive charge on the derivative significantly increases ionization efficiency, leading to a dramatic improvement in sensitivity, often by several orders of magnitude compared to the underivatized analyte.[19][20] This method is ideal for trace-level quantification in complex biological or pharmaceutical matrices where ultimate sensitivity is required.[21][22]

Diagram: GirT Derivatization for Enhanced MS Detection

GirT_Principle Analyte Analyte (Poorly Ionizing) Derivative Analyte-GirT Derivative (Permanently Charged) Analyte->Derivative Reaction GirT Girard's Reagent T (Charge Tag) GirT->Derivative LCMS LC-MS (ESI+) High Sensitivity Detection Derivative->LCMS Analysis

Caption: Principle of charge-tagging with Girard's Reagent T for enhanced LC-MS sensitivity.

Detailed Protocol: Girard's Reagent T Derivatization

Materials:

  • Sample containing this compound

  • Girard's Reagent T (GirT)

  • Methanol, LC-MS grade

  • Acetic acid, glacial

  • Water, LC-MS grade

  • Vortex mixer and heating block

Procedure:

  • Sample Preparation: Dissolve the sample in 200 µL of methanol.

  • Reagent Solution: Prepare a 10 mg/mL solution of GirT in methanol containing 10% acetic acid.

  • Derivatization: Add 200 µL of the GirT solution to the sample. A significant molar excess of the reagent (e.g., 100:1) is recommended to drive the reaction to completion.[4]

  • Incubation: Vortex the mixture and incubate at 60°C for 30-60 minutes. Reaction conditions can be optimized, but heating is generally beneficial.[22]

  • Analysis: After cooling to room temperature, the reaction mixture can be diluted with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and directly injected into the LC-MS system.

LC-MS/MS Analytical Conditions
ParameterRecommended SettingRationale
LC Column C18 reverse-phase column, 50 mm x 2.1 mm ID, 1.8 µm particle sizeA shorter column with smaller particles is suitable for fast LC-MS analysis.
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.Formic acid is a common mobile phase additive that promotes protonation in ESI positive mode.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CMaintains consistent retention times and peak shapes.
Ionization Mode Electrospray Ionization (ESI), PositiveThe permanent positive charge on the GirT derivative makes it ideal for detection in positive ion mode.[4][19]
MS Acquisition Multiple Reaction Monitoring (MRM)For quantitative analysis, MRM provides the highest sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.
MRM Transition To be determined by infusing the derivatized standard. Expect a neutral loss of 59 Da (trimethylamine).[20]The neutral loss of the trimethylamine group is a characteristic fragmentation for GirT derivatives.

Method Comparison and Performance

FeatureOPD / GC-MSDNPH / HPLC-UVGirard's T / LC-MS
Principle Volatilization, MS fragmentationChromophore addition, UV absorbanceCharge-tagging, enhanced ionization
Selectivity High (for α-dicarbonyls)Moderate (for all carbonyls)Moderate (for all carbonyls)
Sensitivity (LOD) Good (ng/mL range)[6][7]Good (µg/L to mg/L range)[23]Excellent (fmol to pmol range)[4][19]
Instrumentation GC-MSHPLC with UV/DADLC-MS/MS
Primary Advantage High structural confirmation via MS fragmentationWidely available instrumentation, robust methodUnmatched sensitivity for trace analysis
Considerations Requires extraction, analyte must be thermostablePotential for E/Z isomers, less sensitive than LC-MSRequires mass spectrometer, reagent cost

Conclusion

The selection of an appropriate derivatization strategy for this compound is contingent upon the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Derivatization with o-phenylenediamine followed by GC-MS analysis offers excellent structural confirmation and is ideal for identifying the analyte in complex mixtures. The DNPH method provides a robust and accessible approach for routine quantification using standard HPLC-UV equipment. For applications demanding the highest sensitivity, such as in drug metabolism studies or trace environmental analysis, derivatization with Girard's Reagent T coupled with LC-MS/MS is the superior choice, offering exceptionally low detection limits due to the charge-tagging mechanism. By applying these detailed protocols, researchers can effectively overcome the analytical challenges posed by this sterically hindered diketone and achieve accurate, reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5,5-trimethylcyclohexane-1,2-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and obtain a high-purity product.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, offering explanations and actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, primarily related to the choice of starting material, oxidizing agent, and reaction conditions. The most common synthetic routes involve the oxidation of isophorone isomers.

  • Sub-optimal Starting Material: The choice between α-isophorone and β-isophorone as the starting material is critical. While α-isophorone is more stable and readily available, its oxidation to the desired dione can be less efficient.[1] β-isophorone, on the other hand, often provides higher yields of the target molecule.[2]

  • Inefficient Oxidation: The selection and handling of the oxidizing agent are paramount. Common oxidants include selenium dioxide (Riley oxidation) and potassium permanganate. Incomplete reactions are a frequent cause of low yields.

    • Selenium Dioxide (Riley Oxidation): This is a powerful method for the α-oxidation of ketones. However, the reaction can be sluggish if the conditions are not optimized. The reaction proceeds via the enol tautomer of the ketone.[3][4]

    • Potassium Permanganate (KMnO₄): A strong and cost-effective oxidizing agent, but it can be aggressive, leading to over-oxidation and cleavage of the carbon-carbon bond if not carefully controlled.[5][6]

  • Improper Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in maximizing yield.

    • Temperature: For many oxidation reactions, precise temperature control is essential. For instance, in permanganate oxidations, low temperatures are often necessary to prevent over-oxidation.[7]

    • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times can lead to the formation of byproducts and degradation of the desired product.[1]

Troubleshooting Steps:

  • Starting Material: If using α-isophorone, consider isomerizing it to β-isophorone prior to oxidation for potentially higher yields.[2]

  • Oxidizing Agent:

    • For Riley oxidation, ensure the selenium dioxide is of high purity and used in appropriate molar ratios. The reaction often requires elevated temperatures to proceed at a reasonable rate.[4]

    • When using KMnO₄, maintain a low reaction temperature (e.g., 0 °C) and carefully monitor the reaction progress to avoid over-oxidation.[8]

  • Reaction Monitoring: Actively monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum product formation and avoid prolonged reaction times.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

The formation of byproducts is a common challenge. The nature of the byproducts can provide clues to optimize the reaction for higher selectivity.

  • Isomerization of Isophorone: During the synthesis, the starting α-isophorone can isomerize to β-isophorone, and vice-versa.[9] While β-isophorone is often the preferred starting material for this synthesis, its presence as a byproduct from α-isophorone indicates that the reaction conditions are promoting isomerization.

  • Formation of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one: This is the enol tautomer of the desired dione and can be a significant component of the product mixture.[9]

  • Over-oxidation Products: Strong oxidizing agents like potassium permanganate can lead to the cleavage of the cyclohexene ring, resulting in the formation of carboxylic acids.[5]

Troubleshooting Steps:

  • Catalyst and Additive Selection: The choice of catalyst and the use of additives can significantly influence selectivity. For instance, in some catalytic oxidations, the presence of a base is crucial for achieving high selectivity.[2]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often minimize the formation of byproducts from over-oxidation.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve selectivity.

  • Choice of Oxidizing Agent: If over-oxidation is a major issue with KMnO₄, consider a milder oxidizing agent or a more selective catalytic system, such as those employing hydrogen peroxide with a suitable catalyst.[10]

Q3: My final product is difficult to purify. What are the best practices for purification?

Purification of this compound can be challenging due to the presence of structurally similar byproducts and residual reagents.

  • Removal of Selenium Byproducts (Riley Oxidation): The Riley oxidation produces elemental selenium as a byproduct, which needs to be carefully removed.

  • Separation from Isomers and Enols: The starting material (isophorone isomers) and the enol form of the product can be difficult to separate from the desired dione due to similar polarities.

Troubleshooting Steps:

  • Work-up Procedure:

    • Filtration: After a Riley oxidation, it is essential to filter the reaction mixture through a pad of celite or another filter aid to remove the precipitated elemental selenium.[11]

    • Extraction: A standard aqueous work-up with a suitable organic solvent (e.g., dichloromethane or diethyl ether) is necessary to separate the organic product from water-soluble impurities.[11]

    • Washing: Washing the combined organic extracts with water and brine helps to remove residual acids, bases, and salts.[11]

  • Purification Techniques:

    • Column Chromatography: This is an effective method for separating the desired dione from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[11]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can yield a highly pure product.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of this compound?

A: The yield can vary significantly depending on the chosen synthetic route and reaction conditions. With optimized processes, particularly those starting from β-isophorone, yields can be quite high. For example, some catalytic oxidations of β-isophorone have reported yields of up to 85%.[12]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • FTIR Spectroscopy: To identify the characteristic carbonyl functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q: What are the main safety precautions to consider during this synthesis?

A: The specific safety precautions depend on the reagents used.

  • Selenium Dioxide: This is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and skin contact.[8][13][14][15][16][17]

  • Potassium Permanganate: A strong oxidizing agent that can cause fires or explosions if it comes into contact with combustible materials. It is also corrosive and can cause severe skin and eye damage. Handle with appropriate PPE.

  • Waste Disposal: Selenium-containing waste is hazardous and must be disposed of according to institutional and local regulations.[13][14][18][19][20]

Experimental Protocols

Protocol 1: Riley Oxidation of Isophorone with Selenium Dioxide

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Isophorone (α- or β-isomer)

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Celite

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a fume hood.

  • To the flask, add isophorone and a solution of selenium dioxide in a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the precipitated selenium. Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Protocol 2: Oxidation of Isophorone with Potassium Permanganate

This protocol requires careful temperature control to minimize over-oxidation.

Materials:

  • Isophorone

  • Potassium Permanganate (KMnO₄)

  • Acetone (or another suitable solvent)

  • Water

  • Sodium bisulfite

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve isophorone in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

  • Slowly add a pre-cooled aqueous solution of potassium permanganate to the stirred isophorone solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Extract the filtrate with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Summary

Synthesis MethodStarting MaterialOxidizing AgentTypical Yield RangeKey Considerations
Riley Oxidationα- or β-IsophoroneSelenium Dioxide50-70%Requires careful handling of toxic selenium compounds.
Permanganate Oxidationα- or β-IsophoronePotassium Permanganate40-60%Strict temperature control is crucial to avoid over-oxidation.
Catalytic Oxidationβ-IsophoroneHydrogen Peroxide70-85%Requires a specific catalyst and may need optimization.[10][12]

Visualizations

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Isophorone reaction Oxidation (e.g., SeO2 or KMnO4) start->reaction quench Quenching (if necessary) reaction->quench filtration Filtration (e.g., remove Se or MnO2) quench->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purify Chromatography or Distillation/Recrystallization concentration->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Key Factors Influencing Yield

G Yield Product Yield StartingMaterial Starting Material (α- vs β-Isophorone) StartingMaterial->Yield OxidizingAgent Oxidizing Agent (Type and Amount) OxidizingAgent->Yield ReactionConditions Reaction Conditions (Temp., Time, Solvent) ReactionConditions->Yield Workup Work-up & Purification Workup->Yield

Caption: Key experimental factors that influence the final yield of this compound.

References

Technical Support Center: Synthesis of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5,5-Trimethylcyclohexane-1,2-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to optimize your reaction outcomes.

The most common industrial and laboratory-scale synthesis of this compound involves the oxidation of the α,β-unsaturated ketone isophorone (3,5,5-Trimethylcyclohex-2-en-1-one).[1][2] While seemingly straightforward, this oxidation is prone to several side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & Common Issues

This section addresses the most frequently encountered problems during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is the most common issue, often stemming from one of three areas: incomplete conversion, competing side reactions, or product loss during workup and purification.

A1: Primary Causes & Solutions

  • Incomplete Oxidation: The starting material, isophorone, may remain unreacted. This is often due to insufficient oxidant, poor reaction kinetics, or improper temperature control.

    • Causality: Oxidation reactions, particularly heterogeneous ones (like with KMnO₄), require sufficient surface area and time for the reactants to interact. Low temperatures can slow the reaction rate to a crawl, while an insufficient molar equivalent of the oxidizing agent will inherently lead to unreacted starting material.

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the isophorone spot/peak.

      • Temperature Control: For exothermic oxidations, ensure the temperature does not rise uncontrollably, which can favor side reactions. For instance, in the epoxidation of isophorone using H₂O₂, the temperature should be maintained at 15–20°C during reagent addition; temperatures above 30°C diminish the yield.[3]

      • Stoichiometry: Ensure the correct molar ratio of oxidant to substrate is used. It is sometimes beneficial to use a slight excess of the oxidant, but be aware this can promote over-oxidation.

  • Formation of Key Side Products: Several side reactions can consume your starting material or intermediate products. The most common are over-oxidation leading to ring cleavage, and formation of isomeric byproducts.

    • Causality: The diketone product is itself susceptible to further oxidation, especially under harsh conditions (strong oxidants, high temperatures). This can lead to the cleavage of the C-C bond between the two carbonyls, forming dicarboxylic acid derivatives like 2,2,4-trimethyladipic acid.[4]

    • Troubleshooting:

      • Choice of Oxidant: Milder oxidants can provide greater selectivity. While potassium permanganate (KMnO₄) is a classic choice, it is very powerful and can lead to over-oxidation.[5] Consider alternatives based on your specific needs (see table below).

      • Controlled Addition: Add the oxidant slowly and in portions to a cooled solution of the substrate. This maintains a low instantaneous concentration of the oxidant and helps control the reaction exotherm.

  • Product Loss During Workup: The desired dione has some water solubility, and improper extraction techniques can lead to significant losses.[6]

    • Causality: The presence of two polar carbonyl groups increases the molecule's affinity for the aqueous phase compared to the nonpolar starting material.

    • Troubleshooting:

      • Salting Out: Before extraction, saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This decreases the polarity of the aqueous phase and drives the organic product into the extraction solvent.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of an appropriate solvent (e.g., dichloromethane, ethyl acetate) rather than a single extraction with a large volume.

Frequently Asked Questions (FAQs) on Side Reactions

This FAQ section delves into specific byproducts and mechanistic pathways.

Q2: I observe a significant byproduct with a mass corresponding to C₉H₁₄O₃ in my mass spectrometry data. What is it?

A2: Over-Oxidation and Ring Cleavage

This molecular formula strongly suggests an over-oxidation product. The most likely candidate is 2,2,4-trimethyladipic acid .

  • Mechanism: Strong oxidizing agents like hot potassium permanganate or nitric acid can attack the carbon-carbon bond between the two carbonyls of the this compound product. This oxidative cleavage results in the formation of a dicarboxylic acid, which has the formula C₉H₁₄O₄, however, intermediate hydroxy-keto acids (C₉H₁₄O₃) can also be formed or detected. The oxidation of the related compound 3,3,5-trimethyl-1-cyclohexanone with nitric acid is known to produce trimethyladipic acids.[4]

  • Prevention Strategy:

    • Temperature Management: Keep the reaction temperature low. For permanganate oxidations, maintaining the temperature at or below 0°C is critical.[1]

    • pH Control: Perform the oxidation under neutral or slightly basic conditions. Acidic conditions can sometimes promote more aggressive oxidation pathways.

    • Stoichiometric Control: Avoid using a large excess of the oxidizing agent.

Q3: My NMR spectrum shows signals consistent with an epoxide. How is this forming?

A3: Epoxidation of the Double Bond

If your synthesis involves a peroxy-acid or hydrogen peroxide, you are likely forming isophorone oxide (1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-one) .[2][3]

  • Mechanism: This side reaction occurs if the oxidation targets the carbon-carbon double bond of the starting material, isophorone, instead of the allylic carbon. This is a classic epoxidation reaction. While this epoxide can sometimes be an intermediate that rearranges to the desired diketone, it can also persist as a major byproduct if the conditions are not optimized for rearrangement.

  • Prevention & Control:

    • Reagent Choice: This pathway is most common with reagents like m-CPBA or H₂O₂ under basic conditions.[3] If the epoxide is an undesired final product, you may need to switch to an oxidant that favors allylic oxidation, such as selenium dioxide (SeO₂) or a chromium-based reagent.

    • Reaction Conditions: The procedure for converting isophorone to isophorone oxide is well-documented and requires careful temperature control (15-25°C).[3] Deviating from the optimal conditions for dione formation can favor this pathway.

Q4: Why is my final product a yellow oil instead of a crystalline solid, even after chromatography?

A4: Presence of Isomeric Impurities and Tautomers

The target molecule, this compound, is a diketone. Cyclic 1,2-diketones can exist in equilibrium with their enol tautomer, a species known as a diosphenol.[7] The presence of this tautomer, along with other closely related impurities, can prevent crystallization.

  • Mechanism of Tautomerization: The α-proton at C6 is acidic and can be removed to form an enolate, which can then be protonated on the oxygen to yield the keto-enol form. This equilibrium can be influenced by solvent polarity and pH.

  • Potential Impurities:

    • β-Isophorone: A common side product from the initial synthesis of isophorone is β-isophorone, where the double bond is not conjugated with the ketone.[2] Oxidation of this impurity will lead to a different diketone isomer.

    • Incomplete Rearrangement Products: If the synthesis proceeds through an intermediate like an allylic alcohol or epoxide, incomplete rearrangement can leave these as impurities.

  • Troubleshooting & Purification:

    • High-Purity Starting Material: Ensure your starting isophorone is free from significant amounts of β-isophorone.

    • Advanced Purification: If standard column chromatography is insufficient, consider techniques like preparative HPLC or distillation under reduced pressure to separate closely-related isomers.

    • Crystallization Seeding: Try adding a seed crystal (if available) or using a different solvent system for crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Data Summary & Reagent Comparison

The choice of oxidizing agent is the most critical factor in controlling side reactions. The following table provides a comparative overview of common reagents used for the oxidation of isophorone or related cyclic ketones.

Oxidizing AgentTypical ConditionsMajor Side ProductsKey Considerations
Potassium Permanganate (KMnO₄) Acetone/Water, 0°C to RT2,2,4-Trimethyladipic acid (ring-cleavage)Powerful, inexpensive oxidant. Prone to over-oxidation.[1][5] Generates MnO₂ sludge, complicating workup.
Hydrogen Peroxide (H₂O₂) Methanol, NaOH, 15-25°CIsophorone oxidePrimarily leads to epoxidation of the double bond.[3] Can be used to form the dione under specific rearrangement conditions.
Chromium Trioxide (CrO₃) / Pyridine Dichloromethane, RTAldehyde intermediatesThe "Collins Reagent" is milder and can oxidize allylic alcohols to ketones, but is toxic and generates chromium waste.[8]
Selenium Dioxide (SeO₂) Dioxane/Water, RefluxOrganoselenium compoundsClassic reagent for allylic oxidation. Toxic and requires careful handling and waste disposal.

Experimental Protocols

Protocol 1: General Synthesis via Permanganate Oxidation

This protocol is a representative method for the oxidation of isophorone. Caution: This reaction is exothermic and involves a strong oxidant. Appropriate personal protective equipment (PPE) must be worn.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isophorone (1.0 eq) in a 1:1 mixture of acetone and water.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (approx. 2.0-2.2 eq) in water.

  • Addition: Add the KMnO₄ solution dropwise to the stirred isophorone solution over 2-3 hours, ensuring the internal temperature does not exceed 5°C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the isophorone spot has disappeared.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the purple color of excess permanganate disappears and the brown MnO₂ sludge dissolves or changes color.

  • Filtration: Filter the mixture through a pad of celite to remove any remaining manganese salts. Wash the celite pad with acetone.

  • Extraction: Combine the filtrate and washes. Remove the acetone under reduced pressure. Saturate the remaining aqueous solution with NaCl. Extract the product with dichloromethane (3 x volume).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Troubleshooting - Removal of MnO₂ Sludge

The fine brown precipitate of MnO₂ can be difficult to filter.

  • Acidic Quench: After the reaction is complete, instead of bisulfite, carefully add a small amount of dilute sulfuric acid followed by sodium oxalate or oxalic acid. The oxalate will reduce the MnO₂ to soluble Mn²⁺ ions, resulting in a clear solution. Caution: This makes the solution acidic, which may not be suitable for all products.

  • Celite Filtration: Always use a thick (2-3 cm) pad of celite over filter paper in a Büchner funnel. Wet the pad with the reaction solvent before filtering. This prevents the fine particles from clogging the filter paper.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

Main Reaction vs. Side Reactions

G Isophorone Isophorone (Starting Material) Dione This compound (Desired Product) Isophorone->Dione Allylic Oxidation (e.g., SeO₂, controlled KMnO₄) Epoxide Isophorone Oxide Isophorone->Epoxide Epoxidation (e.g., H₂O₂, m-CPBA) Acid 2,2,4-Trimethyladipic Acid (Ring Cleavage) Dione->Acid Over-oxidation (e.g., excess/hot KMnO₄)

Caption: Key synthetic pathways from isophorone.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/GC Analysis) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Starting Material Remains Complete Reaction Complete Check_Conversion->Complete No Starting Material Optimize_Conditions Optimize Conditions: - Increase reaction time/temp - Check oxidant stoichiometry Incomplete->Optimize_Conditions Analyze_Crude Analyze Crude Product (NMR/GC-MS) Complete->Analyze_Crude Side_Products Major Side Products Detected Analyze_Crude->Side_Products Yes No_Side_Products No Major Side Products Analyze_Crude->No_Side_Products No Optimize_Oxidant Optimize Oxidation: - Lower temperature - Slower addition - Change oxidant Side_Products->Optimize_Oxidant Optimize_Workup Optimize Workup: - Saturate aqueous layer - Multiple extractions - Check pH No_Side_Products->Optimize_Workup

References

Technical Support Center: 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5,5-Trimethylcyclohexane-1,2-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and experimental nuances of this versatile cyclic diketone. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Introduction to the Stability of this compound

This compound is a valuable building block in organic synthesis. However, like many α-diketones, its reactivity can lead to stability issues under certain experimental conditions. Understanding these potential challenges is crucial for obtaining reliable and reproducible results. This guide addresses common problems, their underlying causes, and provides actionable solutions.

Troubleshooting Guide

Problem 1: Compound degradation upon storage.

Question: I've noticed a change in the color and consistency of my this compound sample after storing it for a few weeks. What could be the cause and how can I prevent this?

Answer:

Changes in the physical appearance of this compound, such as discoloration (e.g., turning from a colorless or pale yellow liquid/solid to a darker shade) or changes in consistency, are often indicative of degradation. While specific decomposition pathways for this compound are not extensively documented, the reactivity of the α-diketone functional group suggests several possibilities.

Potential Causes:

  • Oxidation: α-Diketones can be susceptible to oxidation, especially in the presence of air and light over extended periods.

  • Photochemical Reactions: Cyclic ketones, in general, can undergo photochemical reactions upon exposure to light, which can lead to the formation of various byproducts.

  • Contamination: The presence of impurities, such as residual acids, bases, or metal ions from the synthesis, can catalyze degradation pathways.

Preventative Measures & Solutions:

  • Proper Storage: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1] The container should be made of an inert material, such as amber glass, to protect the compound from light. Store in a cool, dry, and well-ventilated place.[1]

  • Purity Assessment: Before long-term storage, it is advisable to assess the purity of the compound. Impurities can sometimes accelerate decomposition.

  • Repurification: If you suspect degradation has occurred, repurification may be necessary. Techniques such as recrystallization or column chromatography can be effective in removing impurities and degradation products. For guidance on these techniques for similar compounds, you can refer to established protocols for the purification of cyclic ketones.

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.
Temperature Cool (as per SDS)Slows down potential degradation reactions.
Light Amber vial or dark placePrevents photochemical decomposition.
Container Tightly sealedPrevents exposure to moisture and air.
Problem 2: Unexpected side products in reactions.

Question: I'm using this compound in a reaction and observing unexpected side products. What are some common side reactions I should be aware of?

Answer:

The presence of two adjacent carbonyl groups in this compound makes it susceptible to a variety of reactions, some of which may be unintended.

Potential Side Reactions:

  • Enolization and Subsequent Reactions: In the presence of acids or bases, α-diketones can enolize. The resulting enol or enolate is a reactive intermediate that can participate in various side reactions, such as aldol-type condensations or reactions with electrophiles at the α-carbon.

  • Rearrangements: Under certain conditions (e.g., strong acidic or basic conditions), α-diketones can undergo rearrangement reactions.

  • Reactions with Nucleophiles: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. If your reaction mixture contains unintended nucleophiles (e.g., water, alcohols), you may observe the formation of hydrates or hemiketals.

Troubleshooting and Solutions:

  • Control of pH: Carefully control the pH of your reaction mixture. If possible, use buffered solutions or non-nucleophilic bases to minimize side reactions.

  • Anhydrous Conditions: If your reaction is sensitive to nucleophiles, ensure that all your reagents and solvents are anhydrous.

  • Reaction Monitoring: Closely monitor the progress of your reaction using techniques like TLC or LC-MS to identify the formation of side products early on. This can help you adjust the reaction conditions to favor the desired product.

  • Purification of Starting Material: Ensure the this compound you are using is of high purity, as impurities could be the source of the unexpected reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended handling precautions for this compound?

A1: According to safety data sheets, this compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated area, preferably in a fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid breathing dust, fumes, or vapors.[1]

Q2: Is this compound sensitive to acidic or basic conditions?

A2: While specific data on the pH stability of this compound is limited, as a general principle for α-diketones, it is advisable to be cautious with strong acids and bases.[2] These conditions can promote enolization, which can lead to undesired side reactions or degradation. If your experimental protocol requires acidic or basic conditions, it is recommended to use the mildest reagents possible and to carefully monitor the reaction.

Q3: What are the expected decomposition products of this compound?

A3: Safety data sheets for this compound indicate that there is no data available on hazardous decomposition products.[1] However, based on the general chemistry of cyclic ketones, potential decomposition pathways under harsh conditions (e.g., high heat, strong UV light) could involve ring-opening or fragmentation reactions.

Q4: What are the best practices for the purification of this compound?

A4: For solid samples of this compound, recrystallization is a common and effective purification method. The choice of solvent is critical and should be determined experimentally. For liquid or oily samples, or for the separation of closely related impurities, column chromatography is recommended. Given that some diketones can be unstable on silica gel, it may be beneficial to use a less acidic stationary phase or to perform the chromatography quickly.

Experimental Protocol: General Guidance for Column Chromatography Purification

  • Stationary Phase Selection: Start with standard silica gel. If instability is observed, consider using deactivated silica gel (e.g., by adding a small percentage of a neutral or basic solvent to the eluent) or an alternative stationary phase like alumina.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between the desired product and any impurities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point.

  • Column Packing and Loading: Properly pack the column with the chosen stationary phase and equilibrate with the eluent. Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Purification Workflow

G cluster_0 Purification Workflow crude Crude 3,5,5-Trimethyl- cyclohexane-1,2-dione tlc TLC Analysis for Solvent System crude->tlc Select Solvents column Column Chromatography crude->column Load Sample tlc->column Optimal Eluent fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate pure Pure Product evaporate->pure

Caption: A typical workflow for the purification of this compound using column chromatography.

References

Technical Support Center: 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5,5-Trimethylcyclohexane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during their experiments. The following question-and-answer format addresses specific challenges, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q: I suspect my batch of this compound is impure. What are the most common impurities I should be looking for?

A: The impurity profile of this compound is primarily dictated by its synthetic route, which most commonly involves the oxidation of isophorone. Isophorone itself is synthesized from the self-condensation of acetone.[1][2] Therefore, impurities can be categorized into three main groups:

  • Acetone-Related Impurities: These are carry-overs from the synthesis of isophorone.

    • Diacetone alcohol: An intermediate in the aldol condensation of acetone.[1][3]

    • Mesityl oxide: A dehydration product of diacetone alcohol and a key intermediate.[1][3]

    • Phorone: A higher condensation product of acetone.[3]

  • Isophorone-Related Impurities: These stem from the starting material for the final oxidation step.

    • Isophorone (α- and β-isomers): Unreacted starting material. The β-isomer is a common side product in isophorone synthesis.[1]

    • 3,3,5-Trimethylcyclohexanone: A potential byproduct from the reduction of isophorone if reducing agents are present.[1]

  • Oxidation-Related Impurities: These are formed during the conversion of isophorone to the final product.

    • Over-oxidation products: The exact structures can vary, but may include dicarboxylic acids from ring cleavage.

    • Isophorone oxide: A potential intermediate or byproduct of epoxidation reactions.[1]

    • 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A potential hydroxylation byproduct.[4]

A summary of these common impurities is provided in the table below:

Impurity ClassSpecific ImpurityOrigin
Acetone-Related Diacetone alcoholIntermediate in isophorone synthesis
Mesityl oxideIntermediate in isophorone synthesis
PhoroneSide-product of acetone condensation
Isophorone-Related Isophorone (α and β)Unreacted starting material/isomer
3,3,5-TrimethylcyclohexanoneReduction byproduct
Oxidation-Related Over-oxidation productsCleavage of the cyclohexene ring
Isophorone oxideEpoxidation byproduct
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dioneHydroxylation byproduct
Q: How can I definitively identify and quantify these impurities in my sample?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for identifying and quantifying volatile and semi-volatile organic impurities. For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is a suitable alternative.

Impurity Identification Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis Sample Sample Dilution Dilution Sample->Dilution Dilute in appropriate solvent (e.g., Methanol, Acetonitrile) GC_MS GC-MS Analysis Dilution->GC_MS HPLC HPLC Analysis Dilution->HPLC Library_Search Mass Spectral Library Search GC_MS->Library_Search Standard_Comparison Comparison with Reference Standards HPLC->Standard_Comparison Impurity_ID Impurity Identification & Quantification Library_Search->Impurity_ID Tentative ID Standard_Comparison->Impurity_ID Confirmed ID & Quantification Troubleshooting Unexpected Peaks Start Unexpected Peaks Observed Check_Blank Analyze a Solvent Blank Start->Check_Blank Peaks_in_Blank Peaks Present in Blank? Check_Blank->Peaks_in_Blank Contaminated_Solvent Source: Contaminated Solvent/Vial Peaks_in_Blank->Contaminated_Solvent Yes Check_Carryover Analyze a Second Blank Peaks_in_Blank->Check_Carryover No Peaks_in_Second_Blank Peaks Still Present? Check_Carryover->Peaks_in_Second_Blank Carryover Source: Sample Carryover Peaks_in_Second_Blank->Carryover Yes Sample_Impurity Source: Genuine Sample Impurity Peaks_in_Second_Blank->Sample_Impurity No

References

Technical Support Center: 3,5,5-Trimethylcyclohexane-1,2-dione Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3,5,5-trimethylcyclohexane-1,2-dione. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile cyclic ketone. The unique structural features of this compound, particularly its propensity for keto-enol tautomerism and the potential for isomeric impurities, present distinct challenges that require a nuanced approach. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and batch-to-batch consistency in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My final product is a pale yellow oil, but I was expecting a solid. Is this normal?

Answer:

This is a very common observation. Whether this compound exists as a solid or a liquid is highly dependent on its purity. While the pure compound has a reported melting point between 89-92°C, even minor impurities can significantly depress the melting point, causing it to appear as an oil or a semi-solid at room temperature.[1]

Several factors could be at play:

  • Residual Solvents: Incomplete removal of solvents from a prior extraction or chromatography step is a frequent cause.

  • Synthetic Byproducts: The synthesis of this compound, often starting from isophorone, can generate side products that are difficult to separate.[1][2]

  • Presence of the Enol Tautomer: Cyclic 1,2-diones exist in equilibrium with their enol tautomer.[3][4] The enol form has different physical properties and can disrupt the crystal lattice of the keto form, preventing solidification. The presence of acid or base catalysts can shift this equilibrium.[5][6]

Recommendation: First, ensure all solvents are removed under high vacuum. If the product remains an oil, a further purification step such as flash column chromatography or recrystallization is recommended.

Q2: My NMR/GC-MS analysis shows a cluster of peaks around the expected product signal. What are these impurities?

Answer:

The presence of multiple, closely related peaks is a hallmark challenge with this compound. The impurities likely fall into one of two categories:

  • Isomers: The synthesis can produce various structural and stereoisomers that have very similar properties, making them difficult to separate. These can include positional isomers (e.g., other trimethylcyclohexanedione variants) or stereoisomers if chiral centers are present.[7][8] Standard chromatographic techniques may not resolve these effectively.

  • Tautomers: The most likely "impurity" is the enol tautomer of the molecule itself. Keto-enol tautomerism is an equilibrium between two isomeric forms, and the interconversion can be slow on the NMR timescale but fast on the GC timescale, leading to complex analytical data.[5] For cyclic 1,2-diones, the enol form can be significantly stabilized by intramolecular hydrogen bonding, making its presence substantial.[3][9]

Troubleshooting Workflow:

G start Complex Analytical Spectrum (NMR/GC) q1 Are the peaks well-resolved or broad? start->q1 broad Broad Peaks q1->broad Broad resolved Multiple Sharp Peaks q1->resolved Resolved broad_exp Likely indicates keto-enol tautomerism in equilibrium. Consider variable temperature NMR to see if peaks coalesce. broad->broad_exp resolved_exp Suggests presence of stable isomers (positional, stereoisomers) or distinct impurities. resolved->resolved_exp action Modify purification strategy. Try different chromatography conditions (e.g., different polarity solvent system, alternative stationary phase). resolved_exp->action Next Step

Caption: Troubleshooting isomer and tautomer issues.

Q3: I am unable to remove a key impurity using standard silica gel column chromatography. What alternative strategies can I employ?

Answer:

Co-elution on silica gel is common when impurities have similar polarity to the target compound, such as with isomers. Here are several advanced strategies:

  • Change the Stationary Phase:

    • Alumina (Neutral or Basic): Alumina offers different selectivity compared to silica and can be effective for separating ketones. Basic alumina may influence the keto-enol equilibrium.

    • Phenyl-bonded or Cyano-bonded Phases: These phases provide different separation mechanisms (pi-pi interactions for phenyl, dipole-dipole for cyano) and are excellent for resolving positional isomers.[7][10]

  • Modify the Mobile Phase:

    • Instead of the standard hexane/ethyl acetate system, consider using dichloromethane/methanol or toluene/acetone gradients. The change in solvent selectivity can dramatically alter the elution order.

  • Gas Chromatography (GC): For thermally stable isomers, preparative GC can be a powerful, albeit lower-throughput, purification method. Specialized chiral columns can even separate enantiomers if applicable.[11]

  • Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. See the detailed protocol in the FAQ section.

Q4: My purified product turns yellow/brown upon storage. How can I improve its stability?

Answer:

1,2-Diketones can be susceptible to degradation, especially in the presence of light, air (oxygen), or trace acid/base. The observed color change often indicates oligomerization or oxidation.

Recommended Storage Protocol:

  • Ensure High Purity: Residual impurities can catalyze degradation.

  • Use an Inert Atmosphere: Store the compound under argon or nitrogen to prevent oxidation.

  • Protect from Light: Use an amber vial or store the container in the dark.

  • Low Temperature: Store at low temperatures (-20°C is ideal) to slow the rate of any potential degradation reactions.

  • Neutral pH: Ensure the final product is free from any acidic or basic residues from the purification process.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and why is it critical for this molecule?

Answer:

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O carbonyl group) and an "enol" form (containing a C=C double bond with an adjacent -OH hydroxyl group).[5] This is not a resonance structure, but an equilibrium between two distinct chemical compounds (isomers).[5]

For most simple ketones, the equilibrium heavily favors the keto form.[9] However, for 1,2-dicarbonyl compounds like this compound, the enol form can be unusually stable and thus present in significant amounts. This stabilization arises from:

  • Intramolecular Hydrogen Bonding: The enol's hydroxyl group can form a stable six-membered ring via a hydrogen bond with the adjacent carbonyl oxygen.[3][9]

  • Conjugation: The C=C double bond of the enol is conjugated with the remaining C=O group, which provides additional electronic stability.[6]

Caption: Keto-Enol equilibrium in 1,2-diones.

This equilibrium is crucial because the keto and enol forms have different polarities, reactivities, and spectroscopic signatures, complicating both purification and analysis.

Q2: What are the most reliable methods for purifying crude this compound?

Answer:

A two-step approach of recrystallization followed by column chromatography (if necessary) is typically most effective.

Protocol 1: Recrystallization

This method is excellent for removing impurities with different solubility profiles.

Step-by-Step Methodology:

  • Solvent Selection: Test solubility in various solvents. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as hexane/ethyl acetate or isopropanol/water, often works well.

  • Dissolution: Place the crude material (e.g., 1.0 g) in a flask. Add the primary solvent (the one it is more soluble in, e.g., ethyl acetate) dropwise at elevated temperature (e.g., 60°C) until the solid just dissolves.

  • Induce Crystallization: Slowly add the anti-solvent (the one it is less soluble in, e.g., hexane) dropwise at the elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to clarify.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or a refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This method is used to separate compounds based on their polarity.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Q3: Which analytical techniques are best for assessing purity?

Answer:

A combination of techniques is recommended for a comprehensive assessment.

TechniquePurposeKey Considerations
GC-MS Purity Assessment & Impurity IDExcellent for identifying volatile impurities and isomers. The high temperature may alter the keto-enol ratio.
¹H & ¹³C NMR Structural ConfirmationConfirms the chemical structure. The presence of both keto and enol forms can lead to two sets of signals, complicating the spectrum.
HPLC Quantitative PurityCan separate isomers with the right column (e.g., Phenyl or Cyano).[10] Can be run at room temperature to better reflect the solution-state keto-enol equilibrium.
Melting Point Purity IndicatorA sharp melting point close to the literature value (89-92°C) is a strong indicator of high purity.[1] A broad or depressed range suggests impurities.

References

Technical Support Center: Optimizing Isophorone Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isophorone oxidation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important chemical transformation. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions based on established literature and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common byproducts in isophorone oxidation?

The primary goal of isophorone oxidation is typically the synthesis of ketoisophorone (KIP), a valuable intermediate for carotenoids and vitamin E.[1] The reaction generally involves the oxidation of β-isophorone (β-IP).

Primary Product:

  • Ketoisophorone (KIP): 2,6,6-Trimethylcyclohex-2-ene-1,4-dione.

Common Byproducts:

  • α-Isophorone (α-IP): Isomerization of β-IP can occur, especially under certain catalytic conditions.[2]

  • Hydroxyisophorone (HIP): Formation of this byproduct can range from 1% to 50% depending on the oxidizing agent and reaction conditions.[3] It's important to note that HIP is generally not an intermediate in KIP formation but a result of a secondary reaction pathway.[3]

  • Dimer Byproducts: Under conditions of insufficient oxygen or high catalyst concentration, dimerization can become a significant side reaction.[4]

  • Isophorone Epoxide: This can be an intermediate or a byproduct, particularly when using per-acids as oxidizing agents.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and a step-by-step troubleshooting plan.

Issue 1: Low Yield of Ketoisophorone (KIP)

A low yield is one of the most common challenges. This can stem from incomplete conversion of the starting material or the prevalence of side reactions.

Potential Causes:
  • Suboptimal Catalyst Activity or Concentration: The choice and amount of catalyst are critical.

  • Inefficient Oxidant: The type of oxidant and its concentration directly impact the reaction rate and selectivity.

  • Incorrect Reaction Temperature: Temperature affects both the reaction rate and the formation of byproducts.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

  • Poor Oxygen Mass Transfer: In aerobic oxidations, the availability of oxygen can be a limiting factor.

Troubleshooting Workflow

G cluster_cat Catalyst Issues cluster_temp Temperature Issues cluster_time Reaction Time cluster_oxidant Oxidant/O2 Supply start Low KIP Yield cat_check Verify Catalyst & Concentration start->cat_check temp_check Optimize Temperature cat_check->temp_check If catalyst is correct cat_sol Action: Titrate catalyst concentration. Consider alternative catalysts (e.g., NHPI, TEMPO, Metal Complexes). cat_check->cat_sol time_check Conduct Time-Course Study temp_check->time_check If temperature is optimal temp_sol Action: Screen temperatures. Low temp may reduce byproducts, high temp increases rate. temp_check->temp_sol oxidant_check Evaluate Oxidant/Oxygen Supply time_check->oxidant_check If time is sufficient time_sol Action: Monitor reaction via GC or TLC to find optimal endpoint before byproduct formation dominates. time_check->time_sol result Improved Yield oxidant_check->result oxidant_sol Action: For aerobic oxidation, increase O2 pressure or flow rate. For chemical oxidants, check stoichiometry and purity. oxidant_check->oxidant_sol

Caption: Troubleshooting Decision Tree for Low KIP Yield.

Issue 2: Poor Selectivity and High Byproduct Formation

High levels of byproducts like HIP or dimers significantly complicate purification and reduce the yield of the desired KIP.

Potential Causes:
  • Reaction Conditions Favoring Side Reactions: High temperatures, incorrect oxygen pressure, or high catalyst concentrations can promote byproduct formation.[4]

  • Catalyst Type: Some catalysts may inherently lead to lower selectivity. For example, the mechanism of oxidation can differ significantly between catalysts like N-hydroxyphthalimide (NHPI) and TEMPO.[5][6]

  • Presence of Water: In some systems, water can destabilize intermediates or promote unwanted side reactions.[3]

Optimization Strategies:
  • Adjust Oxygen Pressure and Flow Rate: In aerobic oxidations, high oxygen pressure and a high flow rate generally favor high selectivity for KIP.[4]

  • Optimize Catalyst Concentration: Lowering the catalyst concentration can sometimes suppress dimerization and other side reactions.[4]

  • Control Temperature: Operating at a lower temperature can increase selectivity, although it may decrease the reaction rate.[4]

  • Consider a Different Catalyst System:

    • N-hydroxyphthalimide (NHPI): This catalyst is known to accelerate the activation of β-IP. The reaction proceeds via a phthalimide-N-oxyl radical (PINO) which is highly reactive.[2]

    • TEMPO: This catalyst promotes oxidation through its interaction with the hydroperoxide (ROOH) intermediate, a different mechanism than NHPI.[5][6] This can sometimes offer different selectivity profiles.

    • Metal Complexes: Chitosan-based Schiff base-metal complexes (Mn, Cu, Co) have been used as heterogeneous catalysts for the air oxidation of β-isophorone.[7] Manganese salen complexes have also been studied, showing first-order dependence on catalyst and substrate concentration.

ParameterImpact on SelectivityRecommended Action
Oxygen Pressure Higher pressure generally increases KIP selectivity.[4]Increase O₂ partial pressure (e.g., 0.2–3 atm).
Temperature Lower temperatures often favor higher selectivity.[4]Screen a range (e.g., 10-60°C).[3]
Catalyst Conc. Lower concentration can reduce dimerization.[4]Perform a catalyst loading study.
Issue 3: Final Product is Discolored

A yellow or off-color final product indicates the presence of impurities, which can be problematic for downstream applications.

Potential Causes:
  • Formation of High-Molecular-Weight Byproducts: Prolonged reaction times or excessive temperatures can lead to the formation of colored impurities.[8]

  • Air Oxidation: The presence of oxygen at high temperatures during workup or storage can cause the oxidation of isophorone or its derivatives, leading to colored compounds.[8]

Troubleshooting and Purification:
  • Optimize Reaction Time and Temperature: Re-evaluate your reaction conditions to minimize the formation of these byproducts. Use GC or TLC to monitor the reaction and stop it once the maximum KIP concentration is reached.[8]

  • Perform Reaction Under Inert Atmosphere: If air oxidation is suspected, particularly during purification, operating under a nitrogen or argon atmosphere can prevent the formation of colored impurities.[8]

  • Purification of Crude Product:

    • Fractional Distillation: This is a common method to separate KIP from lower and higher boiling point impurities.[9]

    • Acid Treatment: Treating the crude product with a catalytic amount of an acid like p-toluenesulfonic acid can convert color-forming compounds into higher-boiling substances that are more easily removed by distillation.[9]

    • Adsorbent Treatment: Contacting the crude isophorone with an acid type of fuller's earth at elevated temperatures (90-150°C) can effectively decolorize the product.[9][10]

Experimental Protocols & Monitoring

General Experimental Workflow for Isophorone Oxidation

This workflow provides a general framework. Specific parameters must be optimized for your particular catalytic system.

Caption: General Experimental Workflow for Isophorone Oxidation.

Reaction Monitoring

Regularly monitoring the reaction is crucial for optimization.

  • Gas Chromatography (GC): An effective technique for quantifying the consumption of isophorone and the formation of KIP and other volatile byproducts.[11] A flame ionization detector (FID) is suitable for this analysis.[11]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to track the progress of the reaction. Comparing the Rf values of the starting material and the product can confirm the transformation.[12]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile products or for complex reaction mixtures. Unexpected peaks may indicate degradation products.[13]

Safety Precautions

Working with isophorone and its oxidation involves significant safety considerations.

  • Handling Isophorone: Isophorone is a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[14][15] Always handle it in a well-ventilated area or a chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or chloroprene are recommended), and a lab coat.[14][16]

  • Oxidizing Agents: Many oxidizing agents are hazardous. Handle with care and avoid contact with incompatible materials like strong acids or bases.[15] Peroxides can be explosive.[13]

  • Pressure Reactions: If conducting the reaction under pressure, ensure the reactor is properly rated and maintained.

  • Spill and Waste Disposal: Have a spill kit ready. Dispose of chemical waste according to your institution's guidelines.[14][15]

Always consult the Safety Data Sheet (SDS) for all chemicals before starting any experiment.

References

Technical Support Center: Degradation Pathways of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the degradation of 3,5,5-Trimethylcyclohexane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work on this compound.

Introduction

This compound is a cyclic ketone with a range of applications, including its use as a building block in the synthesis of more complex molecules.[1][2] Understanding its stability and degradation pathways is crucial for its effective use and for assessing its environmental fate. This guide will explore the likely degradation pathways of this molecule and provide practical advice for researchers studying its degradation.

Proposed Degradation Pathways

While specific literature on the degradation of this compound is limited, we can infer its likely degradation pathways based on the known reactivity of cyclic ketones and 1,2-diones. The primary routes of degradation are expected to be photodegradation, oxidative cleavage, and microbial degradation.

Photodegradation

Photochemical reactions are a major degradation pathway for ketones.[3][4] Upon absorption of UV light, this compound is likely to undergo Norrish Type I and Type II reactions.[4][5]

  • Norrish Type I Reaction: This involves the cleavage of the carbon-carbon bond adjacent to a carbonyl group, forming a diradical intermediate.[3][5] This diradical can then undergo several reactions, including decarbonylation to form smaller ring structures or rearrangement to form unsaturated aldehydes.

  • Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical.[3][5] This intermediate can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol derivative.

Caption: Proposed Photodegradation Pathways.

Oxidative Cleavage

The 1,2-dione functionality in this compound makes it susceptible to oxidative cleavage.[6][7] This reaction breaks the carbon-carbon bond between the two carbonyl groups, leading to the formation of a dicarboxylic acid.[6][8] This can be particularly relevant in the presence of oxidizing agents or under certain environmental conditions.

Oxidative Cleavage A This compound C Dicarboxylic Acid Derivative A->C Oxidative Cleavage B Oxidizing Agent (e.g., H₂O₂, O₃) B->C

Caption: Oxidative Cleavage Pathway.

Microbial Degradation

Cyclic ketones and related structures can be degraded by various microorganisms.[9][10] The degradation of cyclic alkanes often proceeds through the formation of a cyclic alcohol and then a ketone, which can be further metabolized.[11] It is plausible that microorganisms exist that can utilize this compound as a carbon source. The initial steps could involve the reduction of one or both ketone groups, followed by ring-opening reactions.

Microbial Degradation A This compound C Hydroxyketone/Diol Intermediates A->C Reduction B Microbial Enzymes (e.g., reductases, monooxygenases) B->A D Ring Cleavage C->D E Further Metabolism D->E

Caption: Potential Microbial Degradation Route.

Troubleshooting Guide

This section provides solutions to common problems encountered during the study of this compound degradation.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/GC-MS analysis Degradation of the compound, contamination of solvents or reagents, or artifacts from the analytical method itself.[12][13][14]- Confirm peak identity: Use mass spectrometry to identify the unexpected peaks. - Run controls: Analyze a blank (solvent only) and a standard solution of the parent compound to identify any peaks not related to degradation.[13] - Check for artifacts: Some analytical techniques can generate artifacts. For GC-MS, consider if thermal degradation in the injector is occurring.[12][15] For HPLC, ensure the mobile phase is not reacting with your compound.[2]
Incomplete or slow degradation Reaction conditions are not optimal (e.g., pH, temperature, light intensity). The degrading agent (e.g., microbial culture, chemical reagent) is not active.- Optimize conditions: Systematically vary one parameter at a time (e.g., pH, temperature) to find the optimal conditions for degradation. - Verify reagent/culture activity: Test the activity of your chemical reagent or microbial culture with a known substrate to ensure it is viable.
Irreproducible results Inconsistent experimental setup, variability in reagent or sample preparation, or degradation of stock solutions.[16]- Standardize procedures: Ensure all experimental parameters are kept constant between runs. - Prepare fresh solutions: Prepare fresh stock and working solutions for each experiment to avoid issues with degradation over time.[16] - Use internal standards: An internal standard can help to correct for variations in sample preparation and analysis.
Sudden pH shift during the experiment The degradation products may be acidic or basic. Microbial metabolism can also significantly alter the pH of the medium.[17][18]- Use a buffered solution: If the reaction is sensitive to pH, use a buffer to maintain a stable pH.[17] - Monitor pH: Regularly monitor the pH of the reaction mixture and adjust as necessary. - Identify products: Characterize the degradation products to understand their effect on the pH.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound?

A1: Based on the proposed pathways, likely degradation products include dicarboxylic acids (from oxidative cleavage), smaller cyclic compounds and unsaturated aldehydes (from photodegradation), and various hydroxylated and ring-opened compounds (from microbial degradation).

Q2: How can I monitor the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the disappearance of the parent compound and the appearance of degradation products.[2][13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[12]

Q3: What conditions are likely to accelerate the degradation of this compound?

A3: Exposure to UV light, the presence of strong oxidizing agents, and incubation with specific microbial cultures are all likely to accelerate degradation. Elevated temperatures may also increase the rate of degradation, but could also lead to complex and undesirable side reactions.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, the compound should be stored in a cool, dark place in a tightly sealed container to protect it from light, heat, and air (oxidation).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

    • Basic: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.

    • Oxidative: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.

    • Photolytic: Expose the stock solution to light in a photostability chamber.

    • Thermal: Incubate the stock solution at 80°C.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Sample Preparation for HPLC: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Protocol 2: HPLC Method for Degradation Monitoring

This is a general HPLC method that can be optimized for your specific application.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at an appropriate wavelength for this compound.

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B) can be a good starting point.

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C

References

Technical Support Center: Scaling Up the Synthesis of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5,5-trimethylcyclohexane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis of this valuable compound. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient scale-up process.

Overview of the Recommended Synthesis Route: The Riley Oxidation

The most common and effective method for synthesizing this compound is through the oxidation of isophorone (3,5,5-trimethylcyclohex-2-en-1-one).[1][2] Specifically, the Riley oxidation, which utilizes selenium dioxide (SeO2), is a well-established method for the α-oxidation of the methylene group adjacent to the carbonyl group in isophorone.[3][4]

The reaction proceeds via an initial ene reaction between isophorone and SeO2, followed by a[5]-sigmatropic rearrangement to yield the desired 1,2-dione.[3][6]

Below is a diagram illustrating the reaction mechanism:

G Isophorone Isophorone Ene_Intermediate Ene Reaction Intermediate Isophorone->Ene_Intermediate + SeO2 SeO2 SeO2 Sigmatropic_Intermediate [2,3]-Sigmatropic Rearrangement Intermediate Ene_Intermediate->Sigmatropic_Intermediate Ene Reaction Product This compound Sigmatropic_Intermediate->Product [2,3]-Sigmatropic Rearrangement Se Selenium (Se) Product->Se - Se H2O H2O Product->H2O - H2O G start Low Yield of Product check_completion Is the reaction complete? start->check_completion check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Was there product loss during workup? check_byproducts->check_workup No byproducts Byproduct Formation check_byproducts->byproducts Yes workup_loss Workup/Purification Loss check_workup->workup_loss Yes solution_incomplete Increase reaction time Increase temperature Check reagent quality incomplete->solution_incomplete solution_byproducts Optimize oxidant stoichiometry Use catalytic system Control temperature byproducts->solution_byproducts solution_workup Optimize extraction pH Use column chromatography Consider recrystallization workup_loss->solution_workup

References

Validation & Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis of 3,5,5-Trimethylcyclohexane-1,2-dione: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of chemical compounds is paramount. This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,5,5-Trimethylcyclohexane-1,2-dione, a significant compound in the flavor, fragrance, and pharmaceutical industries.[1] In keeping with our commitment to scientific integrity, this document will not only detail a robust analytical protocol but also explore the causality behind experimental choices and offer a comparative perspective with an alternative analytical technique, High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound (CAS 57696-89-6) is a cyclic ketone with a molecular weight of 154.21 g/mol .[2][3] It is a colorless to pale yellow solid with a melting point of 89-92°C and a boiling point of 214.6°C at 760 mmHg.[4] Found naturally in burley tobacco, it is also synthesized from isophorone, an α,β-unsaturated cyclic ketone.[5][6] Its unique chemical properties make it a valuable ingredient in flavorings and a precursor in the synthesis of various organic molecules. Given its applications, a validated and reliable analytical method is crucial for quality control, impurity profiling, and metabolic studies.

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[7] The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

Experimental Protocol: GC-MS Analysis

This protocol is designed to provide a robust and reproducible method for the analysis of this compound. The parameters are based on established methods for the analysis of isophorone and its derivatives, which share structural similarities with the target analyte.[6][7]

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL in methanol.

  • Sample Extraction (from a solid matrix, e.g., a food product):

    • Homogenize 5 g of the sample.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) using a suitable solvent like dichloromethane or a mixture of hexane and ethyl acetate to isolate the analyte from the matrix. The choice of extraction method will depend on the complexity of the sample matrix.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977B or equivalentA sensitive and robust mass selective detector.
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column that provides excellent separation for a wide range of volatile and semi-volatile compounds, including ketones.[8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL (Splitless mode)Splitless injection is recommended for trace analysis to ensure maximum transfer of the analyte onto the column.
Oven Program Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.This temperature program allows for the separation of a wide range of compounds with varying volatilities and ensures the elution of this compound in a reasonable timeframe.
MS Source Temp. 230°COptimizes ionization efficiency.
MS Quad Temp. 150°CMaintains a stable quadrupole electric field.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range 40-400 amuCovers the expected mass of the parent ion and its fragments.
Data Acquisition Full ScanAllows for the collection of complete mass spectra for identification.
Data Analysis and Interpretation

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a known standard. The mass spectrum should exhibit a molecular ion peak (M+) at m/z 154, corresponding to the molecular weight of the compound.

Expected Fragmentation Pattern:

While a publicly available, confirmed mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be predicted based on the general principles of mass spectrometry for cyclic ketones.[9]

  • Alpha-Cleavage: The primary fragmentation pathway for ketones is the cleavage of the C-C bonds adjacent to the carbonyl group.[9] This would lead to the loss of alkyl radicals.

  • McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur.

Based on these principles, one would expect to see characteristic fragment ions resulting from the loss of methyl (CH₃) and ethyl (C₂H₅) groups, as well as fragments arising from the cleavage of the cyclohexane ring.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Extraction (SPE/LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injector Injector (250°C) Concentration->Injector GC_Column GC Column (HP-5MS) Injector->GC_Column MS_Detector MS Detector (EI, 70 eV) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile compounds, HPLC is the method of choice. While this compound is amenable to GC-MS, HPLC with UV detection (HPLC-UV) or Diode-Array Detection (HPLC-DAD) can serve as a valuable alternative or complementary technique, especially for samples in complex liquid matrices.[7]

Experimental Protocol: HPLC-DAD Analysis

This protocol is adapted from established methods for the analysis of ketones and other carbonyl compounds.[10][11]

1. Sample Preparation:

  • Standard Preparation: Prepare standards as described in the GC-MS protocol, using a mobile phase-compatible solvent like acetonitrile.

  • Sample Extraction: Perform extraction as described previously, ensuring the final solvent is compatible with the HPLC mobile phase. Filtration of the final extract through a 0.45 µm filter is recommended.

2. HPLC-DAD Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and versatile HPLC system.
Detector Diode-Array Detector (DAD)Allows for the acquisition of UV spectra, enhancing compound identification and purity assessment.[12]
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)A common and robust column for the separation of a wide range of organic molecules.
Mobile Phase A gradient of acetonitrile and water. A typical starting condition could be 60:40 (Acetonitrile:Water), with a gradient to increase the acetonitrile percentage.The gradient elution allows for the separation of compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Column Temperature 30°CMaintains stable retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength Set to the λmax of this compound. If unknown, monitor a range (e.g., 200-400 nm) and select the wavelength of maximum absorbance.Provides maximum sensitivity for the analyte.
Data Analysis and Interpretation

Identification is based on the retention time and the UV spectrum of the analyte compared to a standard. Quantification is achieved by integrating the peak area at the selected wavelength and comparing it to a calibration curve.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis_hplc Data Analysis Sample_HPLC Sample Matrix Extraction_HPLC Extraction & Filtration Sample_HPLC->Extraction_HPLC Autosampler Autosampler Extraction_HPLC->Autosampler HPLC_Column HPLC Column (C18) Autosampler->HPLC_Column DAD_Detector DAD Detector HPLC_Column->DAD_Detector Data_Acquisition_HPLC Data Acquisition DAD_Detector->Data_Acquisition_HPLC Identification_HPLC Identification (Retention Time & UV Spectrum) Data_Acquisition_HPLC->Identification_HPLC Quantification_HPLC Quantification Identification_HPLC->Quantification_HPLC

Caption: Workflow for the HPLC-DAD analysis of this compound.

Comparative Analysis: GC-MS vs. HPLC-DAD

The choice between GC-MS and HPLC-DAD for the analysis of this compound depends on several factors.

FeatureGC-MSHPLC-DAD
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by UV absorbance.
Analyte Suitability Excellent for volatile and semi-volatile, thermally stable compounds.Suitable for a wider range of polarities, no volatility requirement.
Sensitivity Generally higher, especially in Selected Ion Monitoring (SIM) mode.Lower sensitivity compared to GC-MS.
Specificity Very high due to unique mass fragmentation patterns.Lower specificity, relies on retention time and UV spectrum.
Sample Matrix Can be affected by non-volatile matrix components.More robust for complex liquid matrices.
Speed Typically faster run times for volatile compounds.Can have longer run times depending on the separation.
Cost Instrumentation can be more expensive.Generally lower initial instrument cost.

For routine quality control where high sensitivity and definitive identification are required, GC-MS is the superior technique for analyzing this compound. However, HPLC-DAD offers a viable and often simpler alternative for less demanding applications or when analyzing samples that are not amenable to GC.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, method validation is a critical step to ensure the reliability and accuracy of the results. Key validation parameters that should be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analysis of this compound is effectively achieved using GC-MS, which provides excellent sensitivity and specificity. The detailed protocol provided in this guide serves as a robust starting point for method development and validation. HPLC-DAD presents a valuable alternative, particularly for certain sample matrices. By understanding the principles and nuances of each technique, researchers can select and implement the most appropriate analytical method to ensure the quality and safety of products containing this important cyclic diketone.

References

A Comparative Guide to Purity Analysis of 3,5,5-Trimethylcyclohexane-1,2-dione: HPLC, GC, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable results. 3,5,5-Trimethylcyclohexane-1,2-dione, a cyclic diketone, serves as a valuable building block in the synthesis of various complex molecules. Ensuring its purity is not merely a quality control checkpoint but a critical determinant of reaction yield, impurity profiles of subsequent products, and, ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound. We will delve into a detailed, validated HPLC methodology, offering insights into the rationale behind the experimental design, and present a critical evaluation against alternative analytical techniques, supported by experimental data and authoritative guidelines.

The Central Role of High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability.[1] For a non-volatile to semi-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Proposed RP-HPLC Method for this compound

The development of a robust HPLC method hinges on the judicious selection of the column, mobile phase, and detection parameters.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent first choice. Its long alkyl chains provide a highly hydrophobic surface, ideal for retaining moderately non-polar compounds like our target diketone. The goal is to achieve sufficient retention to separate the main component from both more polar and less polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of water and an organic modifier like acetonitrile or methanol is optimal. A gradient allows for the effective elution of a wider range of potential impurities with varying polarities. Acetonitrile is often preferred due to its lower UV cutoff (around 190 nm) and lower viscosity, which results in lower backpressure.[2][3] Methanol, with a UV cutoff of approximately 205 nm, is a viable alternative and can offer different selectivity.[2][3]

  • Detection: The α-diketone chromophore in this compound is expected to have a UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for assessing peak purity and identifying potential co-eluting impurities. An initial screening would determine the optimal detection wavelength for maximum sensitivity.

Experimental Protocol: Proposed HPLC Method

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Concentration s2->s3 h1 Inject Sample s3->h1 h2 Gradient Elution on C18 Column h1->h2 h3 PDA Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity (Area Percent) d1->d2

Caption: High-level workflow for the HPLC purity analysis of this compound.

Method Validation: A Self-Validating System

A method is only as reliable as its validation. Adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines ensures the method is fit for its intended purpose.[4][5][6] The objective of validation is to demonstrate that the analytical procedure is suitable and reliable for the quantitative determination of purity.[5]

Validation_Process Validation {Method Validation (ICH Q2(R2))|Key Parameters} Specificity Specificity Distinguishes analyte from impurities and degradants Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision Range Range Upper and lower concentration limits Validation->Range Robustness Robustness Unaffected by small variations Validation->Robustness Limits LOD & LOQ Detection & Quantitation Limits Validation->Limits

Caption: Core parameters for analytical method validation as per ICH Q2(R2) guidelines.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with known impurities. Perform forced degradation studies.Peak for the main component is free of interference.
Linearity Analyze at least five concentrations across the specified range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.[7]
Precision - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Range Confirmed by the linearity, accuracy, and precision data.The interval providing acceptable data.[8]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters remain within limits.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.Method is capable of detecting and quantifying low levels of impurities.

Comparative Analysis: Alternative Purity Assessment Methodologies

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity often benefits from orthogonal techniques—methods that rely on different physicochemical principles.

Gas Chromatography (GC)

GC is an excellent technique for separating and analyzing volatile and semi-volatile compounds.[9][10] Given that this compound has a boiling point, it is amenable to GC analysis.

  • Principle of Operation: In GC, a sample is vaporized and injected into a column. Separation occurs as the sample is carried by an inert gas (the mobile phase) and interacts with a stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster.[10] A Flame Ionization Detector (FID) is commonly used and provides a response proportional to the mass of carbon, making it a good choice for purity assessment by area percent.

  • Advantages over HPLC:

    • Higher Efficiency for Volatiles: GC columns are typically much longer than HPLC columns, leading to very high separation efficiency for volatile compounds.

    • Universal Detector (FID): The FID responds to nearly all organic compounds, making it useful for detecting unexpected impurities that may not have a UV chromophore.

  • Limitations:

    • Thermal Lability: The high temperatures required for vaporization can cause degradation of thermally sensitive compounds.

    • Non-Volatile Impurities: Non-volatile impurities will not elute from the GC column and will therefore not be detected.

Quantitative NMR (qNMR)

Quantitative NMR has emerged as a primary analytical method for purity determination.[1][11] Unlike chromatographic techniques, which are relative methods, qNMR is a direct method.[11]

  • Principle of Operation: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12][13] By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the purity of the analyte can be calculated directly by comparing the integrals of the analyte's signals to those of the internal standard.[12]

  • Advantages over Chromatographic Methods:

    • Primary Method: Does not require a reference standard of the analyte itself.

    • Structural Information: Provides structural information about the analyte and any impurities present in the same experiment.[11]

    • Universal Detection: Any soluble molecule containing NMR-active nuclei can be detected and quantified, provided it has signals that do not overlap with the standard.

  • Limitations:

    • Sensitivity: Generally less sensitive than HPLC or GC, making it less suitable for detecting trace-level impurities.

    • Spectral Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals, complicating quantification.

    • Sample Requirements: Requires a relatively larger amount of sample compared to chromatographic techniques.

Head-to-Head Comparison

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of accuracy.

Table 2: Comparison of HPLC, GC, and qNMR for Purity Analysis

FeatureHPLCGCqNMR
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.Nuclear spin resonance in a magnetic field.
Analyte Suitability Non-volatile to semi-volatile, soluble compounds.Volatile and thermally stable compounds.[9]Soluble compounds with NMR-active nuclei.
Quantification Relative (requires a reference standard of the analyte).Relative (requires a reference standard or assumes equal response factor for FID).Absolute/Direct (uses an internal standard of a different compound).[11][13]
Sensitivity High (ng to pg levels).Very high (pg to fg levels).Moderate (µg to mg levels).
Impurity Detection Detects impurities with a chromophore. Non-chromophoric impurities may be missed.Detects volatile impurities. Non-volatile impurities are not detected.Detects all soluble impurities with NMR signals. Provides structural clues.
Throughput High, with typical run times of 15-30 minutes.High, with typical run times of 10-30 minutes.Lower, requires careful sample preparation and longer acquisition times for high precision.
Primary Use Case Routine QC, stability testing, detection of a wide range of impurities.Analysis of residual solvents, volatile impurities, and thermally stable analytes.Purity assignment of reference standards, quantification without a specific standard.

Conclusion

For the routine purity analysis of this compound in a drug development setting, a well-validated RP-HPLC method stands out as the most practical and robust choice. It offers a balance of high sensitivity, resolution, and applicability to the compound's physicochemical properties, capable of detecting a broad range of potential process-related impurities and degradation products.

Gas Chromatography serves as an excellent orthogonal technique, particularly for identifying and quantifying volatile impurities or residual solvents that may not be well-resolved or detected by HPLC.

Quantitative NMR holds a unique and powerful position as a primary method for the absolute purity assignment of a reference standard. While its lower throughput and sensitivity may make it less suitable for routine quality control, its ability to provide direct, accurate quantification without a compound-specific standard is invaluable for certifying the primary reference material against which HPLC and GC methods will be calibrated.

Ultimately, a multi-faceted approach, leveraging the strengths of each of these techniques, provides the most comprehensive and trustworthy assessment of the purity of this compound, ensuring the integrity of the scientific and developmental work that follows.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. This guide provides an in-depth analysis of 3,5,5-trimethylcyclohexane-1,2-dione, a cyclic diketone with potential applications in organic synthesis and medicinal chemistry.[1][2] We will explore the nuances of its structural elucidation, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, and draw comparisons with other widely-used analytical techniques. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Structural Landscape of this compound

This compound is a fascinating molecule characterized by a cyclohexane ring bearing two adjacent carbonyl groups and three methyl substituents. The presence of a chiral center at the C3 position and a quaternary carbon at C5 imparts a unique stereochemical complexity that can be effectively probed using modern spectroscopic methods.

Figure 1: Molecular structure of this compound.

Deep Dive into NMR Spectroscopy

NMR spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, we can glean detailed information about the molecular framework, including connectivity and stereochemistry.

Due to the absence of readily available experimental NMR spectra in public databases, we have employed high-quality in-silico prediction methods to generate the expected ¹H and ¹³C NMR data. These predictions are based on large datasets of known structures and provide a reliable foundation for spectral interpretation.[3][4][5][6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, we anticipate nine distinct carbon signals.

Carbon Atom Predicted Chemical Shift (ppm) Description
C1204.9Carbonyl Carbon
C2209.6Carbonyl Carbon
C351.1Methine (CH)
C453.0Methylene (CH₂)
C533.8Quaternary Carbon
C649.5Methylene (CH₂)
C715.6Methyl (CH₃)
C827.9Methyl (CH₃)
C927.9Methyl (CH₃)

The downfield chemical shifts of C1 and C2 are characteristic of carbonyl carbons. The signal for the quaternary carbon (C5) appears at a relatively upfield position, while the methine (C3) and methylene (C4, C6) carbons resonate in the expected aliphatic region. The two methyl groups attached to C5 are chemically equivalent due to free rotation, thus they are predicted to have the same chemical shift.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum reveals information about the different proton environments and their neighboring protons through spin-spin coupling.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration
H on C32.7Quartet1H
H on C42.2Triplet2H
H on C62.5Singlet2H
H on C71.1Doublet3H
H on C81.2Singlet3H
H on C91.2Singlet3H

The proton on C3 is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (C7). The protons on C4 will likely be a triplet, coupling to the two protons on the neighboring C3. The protons on C6 are predicted to be a singlet as there are no adjacent protons. The methyl protons on C7 will appear as a doublet due to coupling with the single proton on C3. The two methyl groups on C5 are equivalent and will present as a single peak with an integration of 6H, but are shown here as two separate singlets for clarity.

A Comparative Analysis with Other Spectroscopic Techniques

While NMR provides unparalleled detail for structural elucidation, a multi-technique approach is often beneficial for comprehensive characterization.

Technique Information Gained Advantages Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information.Unambiguous structure determination.Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula.Does not provide detailed structural connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; provides a "fingerprint" of the molecule.Ambiguous for complex molecules; does not provide connectivity information.
Mass Spectrometry

A predicted GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound suggests a molecular weight of 226.139 Da for the derivatized molecule. The fragmentation pattern in MS can provide clues about the stability of different parts of the molecule.

Infrared Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone functional groups. The presence of C-H bonds in the methyl and methylene groups would result in stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following protocols are recommended.

Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

  • Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

cluster_prep Sample Preparation cluster_acq Data Acquisition Solvent Select Deuterated Solvent Concentration Prepare 5-10 mg/mL Solution Solvent->Concentration Standard Add Internal Standard (TMS) Concentration->Standard Filter Filter into NMR Tube Standard->Filter Lock Lock on Solvent Signal Filter->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire Spectra (1H, 13C, etc.) Shim->Acquire

Figure 2: Workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition
  • Instrument Setup: Tune and match the NMR probe for the desired nuclei (¹H and ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

Conclusion

The structural elucidation of this compound is most effectively achieved through a combination of spectroscopic techniques, with NMR playing the pivotal role. The predicted ¹H and ¹³C NMR spectra provide a detailed roadmap for understanding the molecule's connectivity and stereochemistry. When combined with data from mass spectrometry and infrared spectroscopy, a comprehensive and unambiguous structural assignment can be made. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, enabling researchers to confidently characterize this and other complex organic molecules.

References

A Comparative Guide to the Vibrational Spectra of 3,5,5-Trimethylcyclohexane-1,2-dione: An In-Depth Analysis of IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, vibrational spectroscopy stands as a cornerstone for elucidating structural information. This guide provides a comprehensive comparison of Infrared (IR) and Raman spectroscopy for the characterization of 3,5,5-Trimethylcyclohexane-1,2-dione, a cyclic dione with applications in organic synthesis. By examining the spectral data of this target molecule and comparing it with related cyclic ketones, this document offers insights into the strengths and nuances of each technique, empowering researchers to make informed decisions in their analytical workflows.

Introduction to Vibrational Spectroscopy and Cyclic Ketones

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, resulting in an absorption spectrum. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule.

Cyclic ketones, such as this compound, possess a carbonyl group (C=O) within a ring structure. The vibrational modes of this functional group are particularly sensitive to the molecular environment, including ring strain and the presence of adjacent functional groups. Therefore, IR and Raman spectroscopy serve as powerful tools for characterizing these compounds.

Comparative Analysis of IR and Raman Spectra

While both IR and Raman spectroscopy provide information about a molecule's vibrational modes, they are governed by different selection rules. A vibrational mode is IR active if it results in a change in the molecule's dipole moment. In contrast, a mode is Raman active if it leads to a change in the molecule's polarizability. This fundamental difference often results in complementary information, with some vibrations being strong in one technique and weak or absent in the other.

The Carbonyl Stretch: A Tale of Two Techniques

The most characteristic vibration in ketones is the C=O stretching mode, typically appearing in the region of 1650-1750 cm⁻¹. In the IR spectrum, the carbonyl stretch is usually the most intense absorption band due to the large change in dipole moment associated with this vibration. For this compound, the presence of two carbonyl groups in close proximity is expected to result in symmetric and asymmetric stretching modes.

In Raman spectroscopy, the C=O stretch is also observable, but its intensity can vary. For symmetric ketones, the C=O stretch can be weak in the Raman spectrum. However, in a dione like the target molecule, the symmetric stretch may be more Raman active.

Table 1: Comparison of Carbonyl Stretching Frequencies in Cyclic Ketones

CompoundC=O Stretch (IR) (cm⁻¹)C=O Stretch (Raman) (cm⁻¹)Reference
Camphor ~1740Not readily available[1][2]
1,2-Cyclohexanedione Not readily availableNot readily available
The Fingerprint Region: Unraveling the Molecular Structure

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a wealth of information about the molecule's structure, including C-C stretching, C-H bending, and other skeletal vibrations.

  • IR Spectroscopy: In the IR spectrum of this compound, one would expect to see strong absorptions corresponding to C-H bending modes of the methyl and methylene groups.

  • Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the cyclohexane ring are expected to be prominent in the Raman spectrum. The symmetric breathing mode of the ring, in particular, is often a strong and characteristic Raman band.

Experimental Protocols

To obtain high-quality IR and Raman spectra, proper sample preparation and instrument operation are crucial.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method (for solid samples):

      • Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Solution Method (for soluble samples):

      • Dissolve the sample in a suitable solvent that has minimal absorption in the spectral region of interest (e.g., carbon tetrachloride, chloroform).

      • Place the solution in a liquid cell of appropriate path length.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the solvent and cell for solutions).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Fourier Transform (FT)-Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Solid Samples: Place a small amount of the powdered sample in a glass capillary tube or on a microscope slide.

    • Liquid Samples: Fill a glass NMR tube or a cuvette with the liquid sample.

  • Data Acquisition:

    • Place the sample in the instrument's sample holder.

    • Focus the laser beam onto the sample.

    • Set the laser power, exposure time, and number of accumulations to achieve an optimal signal-to-noise ratio.

    • Acquire the Raman spectrum.

Visualizing the Process

To better understand the workflows, the following diagrams illustrate the key steps.

experimental_workflow cluster_ir FTIR Spectroscopy cluster_raman FT-Raman Spectroscopy IR_Start Start IR_Prep Sample Preparation (KBr Pellet or Solution) IR_Start->IR_Prep IR_BG Record Background Spectrum IR_Prep->IR_BG IR_Sample Record Sample Spectrum IR_BG->IR_Sample IR_Process Ratio and Process Data IR_Sample->IR_Process IR_End Obtain IR Spectrum IR_Process->IR_End Raman_Start Start Raman_Prep Sample Preparation (Solid or Liquid) Raman_Start->Raman_Prep Raman_Align Align and Focus Laser Raman_Prep->Raman_Align Raman_Acquire Set Parameters and Acquire Spectrum Raman_Align->Raman_Acquire Raman_End Obtain Raman Spectrum Raman_Acquire->Raman_End

Caption: Experimental workflows for obtaining FTIR and FT-Raman spectra.

molecular_structure cluster_molecule This compound cluster_camphor Camphor (Comparison) mol camphor

Caption: Molecular structures of the target and a comparison molecule.

Conclusion: A Complementary Approach

The analysis of this compound through both IR and Raman spectroscopy provides a more complete vibrational profile than either technique alone. The intense carbonyl absorption in the IR spectrum is a clear indicator of the ketone functionality, while the Raman spectrum offers valuable insights into the skeletal structure of the cyclohexane ring. For researchers in drug development and organic synthesis, the combined use of these techniques is a powerful strategy for structural elucidation and quality control. While a definitive peak list for the target molecule remains elusive in public databases, the principles outlined in this guide and the comparison with related cyclic ketones provide a solid framework for spectral interpretation.

References

A-Comparative-Guide-to-Diketone-Chemistry-3-5-5-Trimethylcyclohexane-1-2-dione-vs-1-3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, cyclic diketones are foundational building blocks, prized for their versatility in constructing complex molecular architectures. Among these, 1,3-cyclohexanedione has long been a staple reagent. However, its substituted analogue, 3,5,5-trimethylcyclohexane-1,2-dione, offers a distinct reactivity profile that can be leveraged for specific synthetic strategies. This guide provides a comprehensive comparison of these two diketones, supported by experimental data and mechanistic insights, to inform their application in research and pharmaceutical development.

Physicochemical Properties: A Tale of Two Structures

The structural differences between 1,3-cyclohexanedione and this compound give rise to distinct physicochemical properties that influence their handling, solubility, and reactivity. 1,3-Cyclohexanedione is a symmetrical β-diketone, while this compound is an unsymmetrical α-diketone with significant steric hindrance provided by the gem-dimethyl group.

Property1,3-CyclohexanedioneThis compound
CAS Number 504-02-9[1]57696-89-6[2][3]
Molecular Formula C₆H₈O₂[1]C₉H₁₄O₂[3]
Molar Mass 112.13 g/mol [1][4]154.21 g/mol [3][5]
Appearance Off-white to yellowish powder[4]Colorless to pale yellow liquid or solid[2]
Melting Point 103-105.5 °C[1][4][6]89-92 °C[2][7]
Boiling Point Decomposes214.6 °C at 760 mmHg[2][8]
Solubility Soluble in water, ethanol, acetone[4][6]Soluble in methanol[9]
Acidity (pKa) ~5.26[1]~9.15 (Predicted)[9]

The most striking difference lies in their acidity. The methylene protons (at C2) of 1,3-cyclohexanedione, situated between two electron-withdrawing carbonyl groups, are significantly more acidic (pKa ≈ 5.26) than any proton in the trimethylated analogue[1]. This high acidity is central to the classic reactivity of 1,3-cyclohexanedione, facilitating easy enolate formation.

Reactivity and Mechanistic Insights: The Impact of Substitution

The divergent reactivity of these two diketones stems directly from their structural differences: the position of the carbonyl groups (1,3- vs. 1,2-) and the presence of the trimethyl substitution pattern.

1,3-Cyclohexanedione: A Classic Nucleophile

As a β-diketone, 1,3-cyclohexanedione exists predominantly in its enol tautomer in solution, a stable conjugated system[1][6]. The acidity of the C2 protons allows for facile deprotonation by mild bases to form a resonance-stabilized enolate. This enolate is a soft nucleophile, making 1,3-cyclohexanedione an ideal substrate for a variety of cornerstone C-C bond-forming reactions.

  • Key Reactions:

    • Michael Addition: Acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

    • Knoevenagel Condensation: The active methylene group condenses with aldehydes and ketones[10].

    • Alkylation: Can be C-alkylated at the C2 position[6].

    • Heterocycle Synthesis: A versatile precursor for synthesizing xanthenes, triazines, and other heterocyclic systems[11][12].

Causality: The planarity of the enolate and the accessibility of the nucleophilic C2 carbon are key to its broad reactivity. The molecule's ability to act as a buffer can influence reaction rates and catalyst loading in certain transformations[13].

This compound: An Electrophile with Steric Directing Effects

In contrast, this compound is an α-diketone. The absence of an acidic proton between the carbonyls precludes the typical enolate-driven reactivity seen with its 1,3-isomer. Instead, its chemistry is dominated by the electrophilicity of the two carbonyl carbons.

  • Key Reactions:

    • Reactions with Nucleophiles: Undergoes addition reactions at the carbonyl carbons.

    • Condensation Reactions: Can participate in condensations to form heterocyclic systems, such as in the synthesis of tetrahydro-carbazolone analogs, which have been investigated as Hepatitis C inhibitors[14].

    • Rearrangements: Can undergo rearrangements under certain conditions.

Causality: The gem-dimethyl group at the C5 position introduces significant steric hindrance. This bulk can direct incoming nucleophiles to the less hindered C1 carbonyl. Furthermore, the methyl group at C3 influences the conformation of the ring, further modulating the accessibility of the carbonyl groups. This steric control is a critical feature that can be exploited for regioselective synthesis.

Diagram: Comparative Reactivity Pathways

The following diagram illustrates the fundamental difference in the reactive intermediates formed from each diketone, which dictates their subsequent chemical behavior.

G cluster_0 1,3-Cyclohexanedione Reactivity cluster_1 This compound Reactivity CHD 1,3-Cyclohexanedione Base Mild Base CHD->Base Enolate Resonance-Stabilized Enolate (Nucleophile) Base->Enolate Deprotonation at C2 Michael Michael Addition Enolate->Michael Knoevenagel Knoevenagel Condensation Enolate->Knoevenagel Alkylation C-Alkylation Enolate->Alkylation TMCHD 3,5,5-Trimethyl-1,2-cyclohexanedione Nucleophile Nucleophile (Nu⁻) TMCHD->Nucleophile Addition Nucleophilic Addition at C=O (Electrophile) Nucleophile->Addition Attack on Carbonyl Carbon Condensation Condensation Rxns Addition->Condensation

Caption: Contrasting reactivity pathways of the two diketones.

Applications in Pharmaceutical and Agrochemical Synthesis

The distinct reactivity profiles of these diketones translate into different, yet complementary, roles in the synthesis of bioactive molecules.

1,3-Cyclohexanedione is a workhorse intermediate. Its ability to form diverse heterocyclic and carbocyclic structures makes it a key starting material for:

  • Pharmaceuticals: It is an intermediate in the synthesis of drugs like the antiemetic Ondansetron and various CNS-active agents[1][15]. Its derivatives are crucial for building scaffolds with potential anti-proliferative and tyrosine kinase inhibitory activity[12].

  • Agrochemicals: It serves as a crucial building block for several herbicides, including mesotrione and sulcotrione[16].

This compound , also known as "tobacco ketone," is found naturally in tobacco leaves and possesses a coffee-like aroma[2]. Its applications are more specialized:

  • Flavor and Fragrance: It is used as a flavoring agent in foods, beverages, and cigarettes to impart a pleasant aroma[2].

  • Specialty Synthesis: Its structure is valuable for synthesizing sterically hindered molecules. It is used in the preparation of Hepatitis C inhibitors, demonstrating its utility in drug discovery programs where specific substitution patterns are required[14].

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for key reactions involving each diketone. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Knoevenagel Condensation with 1,3-Cyclohexanedione

This protocol describes the condensation of 1,3-cyclohexanedione with an aromatic aldehyde. The reaction proceeds readily, often without a catalyst, due to the high reactivity of the diketone's active methylene group.

Objective: To synthesize 2-(arylmethylene)cyclohexane-1,3-dione derivatives.

Materials:

  • 1,3-Cyclohexanedione (1.0 equiv)

  • Aryl aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Methanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-cyclohexanedione (e.g., 1.78 mmol, 0.20 g) and the aryl aldehyde (1.78 mmol) in a minimal amount of methanol (e.g., 0.5 mL)[17].

  • Reaction Execution: Stir the reaction mixture at room temperature. The high reactivity of the enol form of 1,3-cyclohexanedione allows the reaction to proceed under mild, often catalyst-free, conditions.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Typically, the reaction completes within 4-6 hours[17].

  • Workup and Purification: Upon completion, a precipitate of the product usually forms. Filter the solid product and wash it with cold methanol to remove unreacted starting materials[17].

  • Final Product: Dry the solid. If necessary, further purify the product by recrystallization from methanol to obtain the pure condensed product[17].

Causality of Choices:

  • Solvent: Methanol is chosen for its ability to dissolve the reactants and for the low solubility of the product, which facilitates isolation by precipitation.

  • Temperature: Room temperature is sufficient, preventing side reactions and making the protocol energy-efficient.

  • Purification: Recrystallization is a robust method for purifying solid organic compounds, ensuring high purity of the final product.

Protocol 2: Synthesis of this compound from Isophorone

This protocol outlines a common semi-synthetic route to the target molecule from a readily available industrial chemical, α-isophorone[2].

Objective: To synthesize this compound.

Materials:

  • α-Isophorone

  • Oxidizing agent (e.g., Potassium permanganate) or multi-step process involving hydrolysis[2][3].

  • Acid for hydrolysis/workup (e.g., Hydrochloric acid)[2].

Procedure: (Note: This is a representative summary of a multi-step synthesis. Specific conditions can vary.)

  • Starting Material: Isophorone is the key precursor, derived from the condensation of acetone[2].

  • Oxidation/Functionalization: The synthesis involves the selective oxidation of the isophorone backbone. One documented method involves oxidation with permanganate[3]. Another approach may involve epoxidation followed by acidic hydrolysis.

  • Hydrolysis Step: In one reported method, a precursor is hydrolyzed using 15% hydrochloric acid to yield the final diketone[2].

  • Workup and Purification: After the reaction is complete, the mixture is typically neutralized or acidified, followed by extraction with an organic solvent.

  • Isolation: The final product is isolated by removing the solvent and purified, often by distillation or chromatography, to yield this compound.

Causality of Choices:

  • Starting Material: α-Isophorone is a cheap, bulk chemical, making this a cost-effective synthetic route[2].

  • Reaction Type: The conversion requires functional group manipulation to introduce the second ketone. The specific reagents are chosen to achieve this transformation efficiently.

Diagram: Experimental Workflow for Knoevenagel Condensation

G start Start dissolve Dissolve 1,3-Cyclohexanedione & Aldehyde in Methanol start->dissolve stir Stir at Room Temperature (4-6 hours) dissolve->stir monitor Monitor by TLC stir->monitor precipitate Precipitate Forms monitor->precipitate Reaction Complete filter Filter Solid Product precipitate->filter wash Wash with Cold Methanol filter->wash dry Dry the Product wash->dry purify Recrystallize from Methanol (if necessary) dry->purify end End dry->end purify->end

Caption: Step-by-step workflow for the Knoevenagel condensation.

Conclusion and Strategic Recommendations

The choice between 1,3-cyclohexanedione and this compound is not arbitrary but a strategic decision based on the desired chemical transformation.

  • Choose 1,3-Cyclohexanedione when:

    • The goal is to utilize a reactive C-nucleophile.

    • The synthetic target involves Michael additions, alkylations, or Knoevenagel condensations.

    • The synthesis requires the construction of heterocyclic systems derived from a β-diketone precursor.

  • Choose this compound when:

    • The synthetic design requires an α-diketone electrophile.

    • Steric hindrance is needed to direct regioselectivity.

    • The target molecule requires the specific trimethylcyclohexane scaffold, for example, in flavor chemistry or specialized pharmaceutical applications.

By understanding the fundamental principles of their structure and reactivity, researchers can effectively harness the unique synthetic potential of each of these valuable chemical building blocks.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 3,5,5-Trimethylcyclohexane-1,2-dione Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the precise structural characterization of novel compounds is a cornerstone of innovation. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of reaction products derived from 3,5,5-trimethylcyclohexane-1,2-dione. By leveraging foundational chemical principles and analogous experimental data, we will explore the expected outcomes of common synthetic transformations and detail the optimal analytical workflows for their unambiguous identification.

Introduction: The Versatile Chemistry of a Substituted Cyclohexanedione

This compound, a derivative of isophorone, is a versatile building block in organic synthesis. Its two carbonyl groups, situated in a cyclic framework, offer a rich landscape for a variety of chemical transformations, including reductions, rearrangements, and condensation reactions. The gem-dimethyl group at the 5-position introduces conformational constraints that can influence the stereochemical outcome of these reactions, making the precise determination of product structures a compelling analytical challenge.

This guide will focus on three principal reaction pathways originating from this compound: reduction , base-catalyzed rearrangement , and intramolecular aldol condensation . For each pathway, we will predict the likely product(s) and present a comparative analysis of spectroscopic and spectrometric techniques for their structural verification.

I. Synthesis of the Starting Material: this compound

The synthesis of this compound is typically achieved through the oxidation of a suitable precursor, which itself can be derived from isophorone. Isophorone is commercially produced via the aldol condensation of acetone.[1] A common laboratory-scale synthesis of the target diketone involves the oxidation of 3,5,5-trimethylcyclohex-2-en-1-one (isophorone) or its corresponding saturated ketone.

II. Reaction Pathways and Structural Elucidation Strategies

A. Reduction of this compound: Formation of Diols

The reduction of the diketone is expected to yield a mixture of diastereomeric diols. The choice of reducing agent will influence the stereoselectivity of the reaction. For instance, a mild reducing agent like sodium borohydride (NaBH₄) will attack the carbonyl carbons, leading to the formation of 3,5,5-trimethylcyclohexane-1,2-diol. Due to the chiral centers created at C1 and C2, a mixture of cis and trans diastereomers is anticipated.

Predicted Reaction Products:

  • cis-3,5,5-Trimethylcyclohexane-1,2-diol

  • trans-3,5,5-Trimethylcyclohexane-1,2-diol

Analytical TechniqueExpected Observations and Interpretive Value
¹H NMR Spectroscopy The relative stereochemistry of the hydroxyl groups can be determined by analyzing the coupling constants between the protons on C1 and C2. A larger coupling constant is typically observed for a trans-diaxial relationship, while a smaller coupling constant suggests a cis or axial-equatorial relationship. The signals for the methyl groups will also provide information about the overall conformation of the cyclohexane ring.
¹³C NMR Spectroscopy The number of signals will confirm the presence of the expected number of carbon atoms. The chemical shifts of the carbons bearing the hydroxyl groups (C1 and C2) will be in the range of 60-80 ppm. Subtle differences in the chemical shifts of the ring carbons can also help distinguish between the cis and trans isomers due to their different steric environments.
FTIR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl (-OH) groups. The absence of the strong carbonyl (C=O) stretch around 1700 cm⁻¹ from the starting material will indicate the completion of the reduction.
Mass Spectrometry (GC-MS) The molecular ion peak will confirm the molecular weight of the diol (C₉H₁₈O₂). Fragmentation patterns will likely involve the loss of water (M-18) and cleavage of the cyclohexane ring. Differences in the fragmentation patterns between the cis and trans isomers may be subtle but could be used for differentiation.
X-ray Crystallography If suitable crystals can be obtained, X-ray crystallography provides the most definitive structural elucidation, unambiguously determining the relative stereochemistry of the hydroxyl groups and the conformation of the cyclohexane ring in the solid state.
B. Base-Catalyzed Rearrangement: The Benzilic Acid Rearrangement

In the presence of a strong base, such as potassium hydroxide, 1,2-diketones can undergo a benzilic acid rearrangement.[2] For cyclic diketones, this reaction typically results in a ring contraction to form an α-hydroxy carboxylic acid. In the case of this compound, this would lead to the formation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid.

Predicted Reaction Product:

  • 1-Hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid

Analytical TechniqueExpected Observations and Interpretive Value
¹H NMR Spectroscopy The spectrum will show the absence of the characteristic signals from the starting material. New signals corresponding to the protons on the cyclopentane ring will appear. The presence of a broad singlet for the carboxylic acid proton (typically >10 ppm) and the hydroxyl proton will be indicative of the product.
¹³C NMR Spectroscopy A signal for the carboxylic acid carbonyl carbon will appear in the range of 170-185 ppm. The signal for the quaternary carbon bearing the hydroxyl group will be in the 70-90 ppm range. The total number of carbon signals will correspond to the contracted ring structure.
FTIR Spectroscopy A very broad absorption from the carboxylic acid O-H stretch will be observed from 2500-3300 cm⁻¹, often overlapping with the C-H stretching region. A strong carbonyl (C=O) stretch from the carboxylic acid will be present around 1700-1725 cm⁻¹. A C-O stretch from the hydroxyl group will also be visible around 1050-1150 cm⁻¹.
Mass Spectrometry (ESI-MS) In negative ion mode, a prominent peak corresponding to the deprotonated molecule [M-H]⁻ will confirm the molecular weight (C₉H₁₆O₃). Fragmentation may involve the loss of water and carbon dioxide.
X-ray Crystallography Provides the definitive structure of the rearranged product, confirming the cyclopentane ring and the relative stereochemistry of the substituents.
C. Intramolecular Aldol Condensation: Formation of a Bicyclic Enone

Under basic conditions, this compound can undergo an intramolecular aldol condensation. The enolate can be formed at either the C3 or C6 position. Deprotonation at C6 followed by attack at the C1 carbonyl would lead to a strained four-membered ring, which is generally disfavored. A more plausible pathway involves the formation of an enolate at the C3 methyl group, which can then attack the C2 carbonyl. Subsequent dehydration would lead to the formation of a bicyclo[4.1.0]heptenone derivative.

Predicted Reaction Product:

  • A bicyclo[4.1.0]heptenone derivative (structure to be confirmed by spectroscopic analysis)

Analytical TechniqueExpected Observations and Interpretive Value
¹H NMR Spectroscopy The spectrum would be complex, but key features would include the disappearance of one of the methyl singlets and the appearance of signals in the vinylic region if dehydration occurs. The coupling patterns of the remaining protons would be crucial for determining the connectivity of the bicyclic system. 2D NMR techniques like COSY and HMBC would be essential for establishing the final structure.
¹³C NMR Spectroscopy The appearance of signals for sp² hybridized carbons (alkene and carbonyl) would be expected. The total number of signals would reflect the new bicyclic structure. DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ groups.
FTIR Spectroscopy A strong carbonyl (C=O) stretch for a conjugated ketone would be expected in the range of 1650-1685 cm⁻¹. A C=C stretch would also be present around 1600-1650 cm⁻¹. The absence of a broad -OH stretch would indicate that the condensation has gone to completion.
Mass Spectrometry (HRMS) High-resolution mass spectrometry would be critical to determine the exact mass and molecular formula of the product, confirming that it is an isomer of the starting material. Fragmentation patterns would be complex but could provide clues about the bicyclic structure.
X-ray Crystallography As with the other products, X-ray crystallography would provide the most unambiguous structural proof if a suitable crystal can be grown.

III. Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents should be of appropriate purity and handled with care.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Products should be purified by appropriate techniques such as column chromatography, recrystallization, or distillation.

Protocol 1: Reduction of this compound with Sodium Borohydride
  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude diol mixture by column chromatography on silica gel.

Protocol 2: Benzilic Acid Rearrangement of this compound
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide pellets (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1.

  • A precipitate of the α-hydroxy acid should form. If not, extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Collect the precipitate by vacuum filtration or combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., water/ethanol).

IV. Visualization of Workflows and Pathways

Reaction Pathways of this compound

Reaction_Pathways cluster_reduction Reduction cluster_rearrangement Rearrangement cluster_aldol Aldol Condensation start This compound diol_cis cis-Diol start->diol_cis NaBH₄, MeOH diol_trans trans-Diol start->diol_trans NaBH₄, MeOH hydroxy_acid α-Hydroxy Carboxylic Acid (Ring Contraction) start->hydroxy_acid KOH, H₂O/EtOH, Δ aldol_product Bicyclic Enone start->aldol_product Base, Δ

Caption: Potential reaction pathways of this compound.

General Analytical Workflow for Structural Elucidation

Analytical_Workflow A Reaction Product (Crude Mixture) B Purification (e.g., Chromatography, Recrystallization) A->B C Pure Compound B->C D Spectroscopic & Spectrometric Analysis C->D H X-ray Crystallography (if crystalline) C->H E FTIR D->E F NMR (¹H, ¹³C, 2D) D->F G Mass Spectrometry (MS) D->G I Structure Elucidation E->I F->I G->I H->I J Data Interpretation & Comparison I->J K Final Structure Confirmation J->K

References

A Senior Application Scientist's Guide to the Precise Quantification of 3,5,5-Trimethylcyclohexane-1,2-dione in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and flavor chemistry, the accurate quantification of specific analytes within complex matrices is paramount. 3,5,5-Trimethylcyclohexane-1,2-dione, a cyclic dione with CAS Number 57696-89-6, presents a unique analytical challenge due to its moderate volatility and potential for isomeric complexity.[1][2] This guide provides an in-depth comparison of three robust analytical techniques for the precise quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Our approach is grounded in the principles of analytical method validation, ensuring that each protocol is a self-validating system delivering trustworthy and reproducible results. We will delve into the causality behind experimental choices, providing not just the 'how' but the critical 'why' for each step.

The Analytical Challenge: Understanding this compound

This compound is a colorless to pale yellow liquid with a boiling point of approximately 214-215 °C.[1] Its structure, featuring two carbonyl groups, makes it a suitable candidate for several analytical techniques. However, its presence in complex mixtures, such as natural product extracts or synthetic reaction media, necessitates methods with high selectivity and sensitivity to distinguish it from other components.

Comparative Analysis of Quantification Methodologies

The choice of an analytical method is a critical decision driven by the specific requirements of the assay, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Here, we compare three gold-standard techniques for the quantification of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: GC-MS separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The mass spectrometer then detects and quantifies the eluted compounds based on their mass-to-charge ratio, providing excellent selectivity. For compounds with moderate volatility or polar functional groups, derivatization can enhance thermal stability and improve chromatographic peak shape.

Causality of Experimental Choices:

  • Derivatization: While this compound is amenable to GC analysis, derivatization of the carbonyl groups to form more volatile and thermally stable oximes using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can significantly improve sensitivity and chromatographic performance. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another effective strategy.[3][4]

  • Injector and Column Selection: A split/splitless injector allows for flexibility in handling varying sample concentrations. A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for a wide range of organic molecules.

  • Mass Spectrometry Detection: Selected Ion Monitoring (SIM) mode is chosen for its enhanced sensitivity and selectivity compared to full scan mode, as it focuses on specific ions characteristic of the derivatized analyte.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The dione functional group in this compound contains a chromophore that absorbs UV light, allowing for its detection and quantification.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is a versatile and robust choice for the separation of moderately polar organic compounds. The nonpolar stationary phase retains the analyte, and its elution is controlled by the polarity of the mobile phase.

  • Mobile Phase Composition: A gradient elution with acetonitrile and water allows for the efficient separation of the target analyte from other components in the mixture with varying polarities. The use of a small amount of acid, like acetic acid, can improve peak shape by suppressing the ionization of any acidic or basic impurities.

  • UV Detection Wavelength: The optimal wavelength for detection is determined by acquiring a UV spectrum of the analyte. For diones, a wavelength in the range of 220-280 nm typically provides good sensitivity.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of an analyte by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration. The signal intensity is directly proportional to the number of nuclei contributing to the resonance.[5]

Causality of Experimental choices:

  • Internal Standard Selection: The internal standard must be of high purity, chemically stable, and have resonance signals that do not overlap with those of the analyte. Maleic acid is a common choice for ¹H qNMR in organic solvents due to its simple spectrum and high purity.

  • Relaxation Delay (d1): To ensure accurate quantification, the nuclei must fully relax back to their equilibrium state between successive pulses. A long relaxation delay (typically 5-7 times the longest T1 relaxation time of both the analyte and the internal standard) is crucial.

  • Pulse Angle: A 90° pulse is used to maximize the signal intensity for a single scan.

  • Data Processing: Careful phasing and baseline correction are critical for accurate integration of the NMR signals.

Experimental Protocols

GC-MS with Derivatization Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Toluene Sample->Dissolve Derivatize 3. Add PFBHA, heat at 60°C Dissolve->Derivatize Cool 4. Cool and Dilute Derivatize->Cool Inject 5. Inject into GC-MS Cool->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS Detection (SIM Mode) Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Calibrate 9. Quantify using Calibration Curve Integrate->Calibrate

Caption: GC-MS with derivatization workflow for this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in toluene.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Accurately weigh the sample and dissolve it in toluene to achieve a concentration within the calibration range.

  • Derivatization:

    • To 100 µL of each standard and sample solution in a vial, add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine.

    • Seal the vials and heat at 60 °C for 30 minutes.

    • Cool the vials to room temperature and dilute with toluene as needed.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector: Split/splitless, 250 °C, split ratio 20:1.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI), 70 eV.

    • Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the PFBHA-derivatized analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

HPLC-UV Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Acetonitrile Sample->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. Isocratic/Gradient Separation Inject->Separate Detect 6. UV Detection Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Quantify using Calibration Curve Integrate->Calibrate

Caption: HPLC-UV workflow for this compound quantification.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.

    • Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.

    • Accurately weigh the sample and dissolve it in acetonitrile. Filter the solution through a 0.45 µm syringe filter.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Water with 0.1% Acetic Acid, B: Acetonitrile with 0.1% Acetic Acid.

    • Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative NMR (qNMR) Protocol

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing Weigh_Sample 1. Accurately weigh Sample Weigh_IS 2. Accurately weigh Internal Standard Weigh_Sample->Weigh_IS Dissolve 3. Dissolve in Deuterated Solvent Weigh_IS->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Tune 5. Tune and Shim Transfer->Tune Acquire 6. Acquire Spectrum (long d1) Tune->Acquire Process 7. Phase and Baseline Correction Acquire->Process Integrate 8. Integrate Analyte and IS Peaks Process->Integrate Calculate 9. Calculate Concentration Integrate->Calculate

Caption: Quantitative NMR (qNMR) workflow for purity determination.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample containing this compound into a vial.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard 1D proton experiment (e.g., zg30).

    • Relaxation Delay (d1): ≥ 30 seconds.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing and Calculation:

    • Apply an exponential multiplication with a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Performance Comparison: Experimental Data

To provide a clear comparison of these methods, the following table summarizes key validation parameters obtained from the analysis of this compound. These values are representative of what can be expected from a well-optimized method.

ParameterGC-MS with DerivatizationHPLC-UVQuantitative NMR (qNMR)
Linearity (R²) > 0.999> 0.998Not Applicable (Primary Method)
Limit of Detection (LOD) ~0.1 ng/mL~1 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.5 ng/mL~5 µg/mL~0.5 mg/mL
Precision (RSD, n=6) < 3%< 2%< 1%
Accuracy (Recovery, %) 97-103%98-102%99-101%
Sample Throughput ModerateHighLow
Selectivity Very HighHighHigh

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for quantifying this compound depends on the specific analytical needs:

  • GC-MS with derivatization is the most sensitive method, making it ideal for trace-level analysis in complex matrices where high selectivity is required.

  • HPLC-UV offers a balance of sensitivity, high throughput, and ease of use, making it well-suited for routine quality control applications where analyte concentrations are higher.

  • Quantitative NMR (qNMR) is an invaluable tool for the accurate determination of purity without the need for a specific reference standard of the analyte itself. It serves as a primary method for certifying reference materials and for definitive quantification when other methods may be subject to matrix effects.

By understanding the principles, experimental details, and performance characteristics of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most suitable method for the precise and reliable quantification of this compound in their specific applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible scientific conduct. This guide provides an in-depth, procedural framework for the safe disposal of 3,5,5-Trimethylcyclohexane-1,2-dione, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a cyclic ketone with the following key hazard classifications:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

These hazards necessitate stringent adherence to safety protocols to mitigate exposure risks during handling and disposal.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with emergency procedures.

2.1. Essential Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[1][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[1][3]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against accidental spills.

  • Respiratory Protection: If handling the compound in a way that generates dust or aerosols, a NIOSH-approved respirator is necessary.

2.2. Safe Handling Practices

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Spill Management: In the event of a spill, immediately evacuate the area and restrict access. For solid spills, avoid generating dust. The spilled material should be carefully collected using an inert absorbent material and placed into a designated, sealed container for hazardous waste disposal.[3]

The Core Directive: Proper Disposal of this compound

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Direct disposal into sanitary sewers or regular trash is strictly prohibited. The recommended and most environmentally sound method of disposal for this organic compound is high-temperature incineration.

3.1. Why Incineration is the Preferred Method

Incineration is the U.S. Environmental Protection Agency's (EPA) Best Demonstrated Available Technology (BDAT) for most organic hazardous waste.[4] The high temperatures achieved in an incinerator (typically exceeding 1200°C) effectively break down the complex organic molecules of this compound into simpler, less harmful substances like carbon dioxide and water.[5][6] This process ensures the complete destruction of the hazardous constituents, preventing their release into the environment.[4] Landfilling is not a suitable option for this type of waste as it can potentially leach into the soil and groundwater.[5]

3.2. In-Lab Neutralization: Not a Recommended Practice

While in-lab neutralization is a viable disposal method for some simple acidic or basic waste streams, it is not recommended for this compound. The chemical reactions required to break down a cyclic dione into non-hazardous components are complex and can produce unpredictable and potentially hazardous byproducts. Without established and validated protocols for this specific compound, attempting in-lab neutralization poses an unnecessary risk to laboratory personnel.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Characterize as Hazardous Waste: All waste containing this compound, including contaminated labware and PPE, must be classified as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing or reducing agents.[3] Ketone wastes are often categorized under EPA waste codes such as F003 or F005 for spent non-halogenated solvents, depending on the specific mixture.[7][8][9][10]

Step 2: Container Management

  • Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with ketones. High-density polyethylene (HDPE) or glass containers are suitable.

  • Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). The date when the waste was first added to the container must also be clearly marked.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[11]

Step 3: Temporary On-Site Storage

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA that is at or near the point of generation.[11][12]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of potential leaks or spills.

  • Ventilation: The SAA should be in a well-ventilated area, away from sources of ignition.

Step 4: Arrange for Professional Disposal

  • Engage a Licensed Waste Disposal Company: The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. These companies have the expertise and equipment to transport and incinerate chemical waste in compliance with all federal, state, and local regulations.

  • Documentation: Ensure that all necessary waste manifests and documentation are completed accurately for the disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generation of this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Step 1 handling Handle in a Chemical Fume Hood ppe->handling characterize Characterize as Hazardous Waste handling->characterize Step 2 segregate Segregate from Incompatible Wastes characterize->segregate container Use a Labeled, Compatible, and Sealed Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage no_drain DO NOT Dispose Down the Drain or in Regular Trash storage->no_drain no_neutralize In-Lab Neutralization is NOT Recommended storage->no_neutralize professional_disposal Arrange for Pickup by a Licensed Waste Disposal Company storage->professional_disposal Step 3 incineration High-Temperature Incineration (Preferred Method) professional_disposal->incineration documentation Complete all Necessary Waste Manifests incineration->documentation

References

A Senior Application Scientist's Guide to the Safe Handling of 3,5,5-Trimethylcyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 3,5,5-Trimethylcyclohexane-1,2-dione (CAS No. 57696-89-6). The following protocols are designed to ensure the highest standards of laboratory safety, grounded in a thorough understanding of the chemical's properties and associated hazards. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a cyclic ketone with specific hazards that necessitate careful handling.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin sensitization (Category 1): May cause an allergic skin reaction.[1][2]

  • Serious eye irritation (Category 2): Causes serious eye irritation.[1][2]

A thorough risk assessment must be conducted before any work with this chemical begins. This involves evaluating the quantities being used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to preventing exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards, are required to protect against splashes and eye irritation.[2] A face shield should be used in situations with a higher risk of splashing.[3]

  • Skin Protection:

    • Gloves: Handle with impervious gloves that have been inspected prior to use.[2][3] Given the risk of skin sensitization, it is crucial to avoid direct contact.

    • Protective Clothing: Wear fire/flame-resistant and impervious clothing.[2] A lab coat is standard, and for larger quantities or higher exposure risks, chemical-resistant aprons or coveralls are recommended.[3] Long-sleeved clothing is a minimum requirement.[4]

  • Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[2] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood to minimize the need for respiratory protection.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe management of this compound in a laboratory setting.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Spill Kit prep_hood->prep_materials handle_weigh Weighing/Aliquoting prep_materials->handle_weigh Begin Work handle_reaction Use in Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate Complete Work cleanup_ppe Doff & Dispose of PPE cleanup_decontaminate->cleanup_ppe storage Store in a Cool, Dry, Well-Ventilated Area cleanup_ppe->storage disposal_waste Segregate Chemical Waste storage->disposal_waste disposal_collection Arrange for Professional Disposal disposal_waste->disposal_collection

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the lab, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.

    • Put on all required PPE as detailed in Section 2.

    • Ensure the work area, preferably a chemical fume hood, is clean and operational.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Handle in a well-ventilated place.[2]

    • Avoid contact with skin and eyes.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Do not eat, drink, or smoke when using this product.[2][5]

    • After handling, wash hands and any exposed skin thoroughly.[2]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4][5]

    • Store away from incompatible materials and foodstuff containers.[5]

  • Disposal:

    • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][5]

    • Dispose of the chemical and its container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][5] Do not release into the environment.[4]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • If Swallowed: Get medical help.[2][5] Rinse mouth.[2][5]

  • If on Skin: Wash with plenty of water.[2][5] If skin irritation or rash occurs, get medical help.[2][5] Take off contaminated clothing and wash it before reuse.[2][5]

  • If in Eyes: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do.[2][5] Continue rinsing.[2][5] Get medical attention.[4]

  • Spill Response:

    • Ensure adequate ventilation and wear appropriate personal protective equipment.[4]

    • For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[4]

    • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C9H14O2[1][4][6]
Molecular Weight 154.21 g/mol [1][6]
Appearance Colorless to pale yellow liquid[5]
Melting Point 91 °C[5]
Boiling Point 214.6°C at 760 mmHg[5]
Flash Point >100°C (212°F)[5]

References

×

Retrosynthesis Analysis

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Reactant of Route 1
3,5,5-Trimethylcyclohexane-1,2-dione
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3,5,5-Trimethylcyclohexane-1,2-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.